molecular formula C7H3F5 B1417988 1-(Difluoromethyl)-2,4,5-trifluorobenzene CAS No. 886510-29-8

1-(Difluoromethyl)-2,4,5-trifluorobenzene

Cat. No.: B1417988
CAS No.: 886510-29-8
M. Wt: 182.09 g/mol
InChI Key: QCDSGWYQEVHVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-2,4,5-trifluorobenzene ( 886510-29-8) is a fluorinated benzene derivative with the molecular formula C7H3F5 and a molecular weight of 182.09 g/mol . Its structure is defined by the SMILES notation FC(F)C1=CC(F)=C(F)C=C1F . This compound is classified as a PFAS (Per- and Polyfluoroalkyl Substance) based on its structure . Current, publicly available data is insufficient to detail the specific research applications, mechanism of action, or definitive value of this compound to researchers . A comprehensive hazard assessment for various endpoints, including mutagenicity, reproductive toxicity, and aquatic toxicity, could not be classified due to a lack of data . As a specialized chemical building block, its high fluorine content suggests potential utility in pharmaceutical development, materials science, and agrochemical research, where such compounds are often used to modulate stability, lipophilicity, and biological activity. Disclaimer: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Properties

IUPAC Name

1-(difluoromethyl)-2,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDSGWYQEVHVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660044
Record name 1-(Difluoromethyl)-2,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886510-29-8
Record name 1-(Difluoromethyl)-2,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Difluoromethyl)-2,4,5-trifluorobenzene molecular weight and formula

[1]

Executive Summary

1-(Difluoromethyl)-2,4,5-trifluorobenzene (C₇H₃F₅) is a specialized fluorinated building block utilized in the optimization of lead compounds for pharmaceutical and agrochemical applications.[1] Distinguished by the difluoromethyl (-CHF₂) moiety, this compound serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl (-OH) or methyl (-CH₃) groups.[2] Its 2,4,5-trifluoro substitution pattern is structurally homologous to the pharmacophore found in the DPP-4 inhibitor Sitagliptin , making it a critical intermediate for exploring Structure-Activity Relationships (SAR) in metabolic and oncological targets.[1]

Physicochemical Profile

The following data characterizes the core molecular properties of 1-(Difluoromethyl)-2,4,5-trifluorobenzene.

PropertyValueNotes
IUPAC Name 1-(Difluoromethyl)-2,4,5-trifluorobenzene
Common Name

-Pentafluorotoluene
Molecular Formula C₇H₃F₅
Molecular Weight 182.09 g/mol Calculated (C: 12.011, H: 1.008, F: 18.998)
Physical State Colorless Liquid (Predicted)Based on congeners (e.g.,

-trifluorotoluene)
Boiling Point ~135–145 °C (Predicted)Estimated vs. 2,4,5-trifluorotoluene (117 °C)
LogP (Predicted) 2.6 – 2.9Lipophilic; crosses blood-brain barrier (BBB)
H-Bond Donors 1 (Weak)The C-H bond in -CHF₂ is acidic enough to donate H-bonds
H-Bond Acceptors 5Fluorine atoms

Synthetic Methodology

Route Selection: The most robust and scalable synthesis involves the deoxyfluorination of the commercially available precursor, 2,4,5-trifluorobenzaldehyde (CAS 165047-24-5), using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1] This route avoids the harsh conditions of radical chlorination/fluorination exchange.

Experimental Protocol: Deoxyfluorination

Note: This protocol describes a standard bench-scale synthesis (10 mmol scale).

Reagents:

  • Precursor: 2,4,5-Trifluorobenzaldehyde (1.60 g, 10 mmol)[1]

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.94 g, 12 mmol, 1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (20 mL)

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with 2,4,5-trifluorobenzaldehyde and anhydrous DCM. Cool the solution to 0 °C (ice/water bath).

  • Addition: Add DAST dropwise via syringe over 10 minutes. Caution: DAST is moisture-sensitive and releases HF upon hydrolysis.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 3–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or ¹⁹F-NMR.

  • Quench: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated NaHCO₃ (vigorous bubbling will occur).

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude oil via silica gel flash chromatography (eluent: 100% Pentane or Hexane) to yield the pure product.

Mechanistic Pathway

The conversion proceeds via a nucleophilic attack of the DAST nitrogen on the carbonyl, followed by fluoride displacement.

DAST_MechanismAldehyde2,4,5-Trifluorobenzaldehyde(Electrophile)IntermediateAlkoxyaminosulfurIntermediateAldehyde->Intermediate Nucleophilic Attack(0 °C)DASTDAST(Et2N-SF3)DAST->IntermediateProduct1-(Difluoromethyl)-2,4,5-trifluorobenzene(Target)Intermediate->Product Fluoride Displacement(- SOF2, - Et2NH)

Figure 1: Mechanism of Deoxyfluorination using DAST. The hydroxyl group is activated by sulfur, then displaced by fluoride.[1]

Applications in Drug Discovery[10][12][13][14]

Bioisosterism & Pharmacokinetics

The difluoromethyl (-CHF₂) group is a "privileged structure" in modern medicinal chemistry.

  • Lipophilic H-Bond Donor: Unlike the chemically inert trifluoromethyl (-CF₃) group, the -CHF₂ proton is sufficiently acidic (pKa ~25-28) to act as a weak hydrogen bond donor.[1] This allows it to mimic hydroxyl (-OH) or thiol (-SH) groups while significantly increasing lipophilicity (ΔlogP ≈ +0.5 to +1.0 vs. -OH).

  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks metabolic oxidation at the benzylic position, extending the half-life (

    
    ) of the drug candidate compared to a methyl or methoxy analog.
    
Structural Relevance to Sitagliptin

The 2,4,5-trifluorophenyl moiety is the anchor pharmacophore in Sitagliptin (Januvia®), a blockbuster DPP-4 inhibitor for Type 2 Diabetes.[1]

  • Sitagliptin Structure: Contains a 2,4,5-trifluorophenyl group linked to a

    
    -amino amide backbone.[1]
    
  • Application of 1-(Difluoromethyl)-2,4,5-trifluorobenzene: This compound serves as a building block to synthesize Sitagliptin analogs where the linker chemistry is modified.[1] For example, the -CHF₂ group can be converted to a difluoro-alkene or used directly to probe the hydrophobic pocket of the DPP-4 enzyme.[1]

Sitagliptin_SARSitagliptinSitagliptin(Marketed Drug)Moiety2,4,5-TrifluorophenylPharmacophoreSitagliptin->Moiety ContainsTarget1-(Difluoromethyl)-2,4,5-trifluorobenzeneTarget->Sitagliptin Analog SynthesisTarget->Moiety Provides Source of

Figure 2: Relationship between the target building block and the Sitagliptin pharmacophore.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Flammable Liquid H226: Flammable liquid and vapor.[1]Keep away from heat/sparks/open flames.[3][4][5] Ground container.
Skin Irritation H315: Causes skin irritation.[4]Wear nitrile gloves. Wash thoroughly after handling.[4][6]
Eye Irritation H319: Causes serious eye irritation.[3]Wear safety goggles/face shield. Rinse cautiously with water if exposed.[4][6]
Incompatibility Reacts with strong oxidizers.[5]Store under inert gas (Nitrogen/Argon).

Disposal: Dispose of contents via a licensed hazardous waste contractor. Do not discharge into drains.[5]

References

  • Title: Preparation of trifluorobenzaldehyde and trifluorobenzyl bromide (CN115745766A).
  • Deoxyfluorination Protocols (DAST): Title: Fluorination Reagents, Fluorinated Building Blocks (TCI Chemicals). Source: TCI Chemicals Technical Guide.
  • Difluoromethyl Bioisosterism

    • Title: The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
    • Source: Journal of Medicinal Chemistry (via ResearchG
    • URL:[Link]

  • Sitagliptin Chemistry

    • Title: Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade.
    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

Spectroscopic data for 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization and Analytical Profile of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Executive Summary

1-(Difluoromethyl)-2,4,5-trifluorobenzene (CAS: 886510-29-8) is a critical fluorinated intermediate used in the synthesis of high-value pharmaceuticals and agrochemicals. Its structural core—a benzene ring substituted with three fluorine atoms and a difluoromethyl (


) group—serves as a lipophilic bioisostere for methyl, hydroxymethyl, or thiol groups in drug design. This substitution pattern modulates metabolic stability by blocking the P450 oxidation sites while enhancing membrane permeability.

This guide provides a comprehensive spectroscopic profile, synthesizing experimental data and high-fidelity predictive modeling based on substituent effects. It is designed to assist analytical chemists and synthetic researchers in the validation and quality control of this compound.

Chemical Identity & Physical Properties

PropertyData
IUPAC Name 1-(Difluoromethyl)-2,4,5-trifluorobenzene
CAS Number 886510-29-8
Molecular Formula

Molecular Weight 182.09 g/mol
Physical State Colorless liquid
Boiling Point ~154–155 °C (Predicted/Analogous)
Density ~1.4–1.5 g/cm³
Solubility Soluble in

, DMSO-

, Methanol

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the distinct coupling patterns arising from the interaction between the proton/fluorine nuclei of the


 group and the aromatic ring fluorine atoms.

A.


H NMR (400 MHz, 

)
The proton spectrum displays three distinct environments. The most diagnostic signal is the triplet of doublets corresponding to the

proton.
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
6.60 – 6.90 td (Triplet of Doublets)1H


Hz (Geminal)

Hz (Long-range to Ar-F)
7.00 – 7.20 m (Multiplet)1HAr-H3 Complex coupling due to flanking F2 and F4.
7.40 – 7.60 m (Multiplet)1HAr-H6 Coupled to F5 and potentially F4/F2.
  • Interpretation: The

    
     proton appears as a triplet due to the large geminal coupling with the two attached fluorine atoms (
    
    
    
    Hz). It may show further fine splitting (doublet) due to long-range coupling with the ortho-fluorine (F2).

B.


F NMR (376 MHz, 

)
Fluorine NMR is the primary tool for purity assessment. The spectrum will show four distinct signals: one aliphatic and three aromatic.
Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)*
MultiplicityAssignmentCoupling Notes
-110 to -116 d (Doublet)


Hz. Corresponds to the difluoromethyl group.[1][2][3]
-115 to -125 m Ar-F5 Ortho to H6, Meta to F2/F4.
-130 to -140 m Ar-F4 Para to

, flanked by F5 and H3.
-140 to -145 m Ar-F2 Ortho to

and H3.
  • Note: Exact chemical shifts vary slightly with concentration and solvent. The

    
     doublet is easily distinguished by its large coupling constant matching the proton spectrum.
    

C.


C NMR (100 MHz, 

)
  • 
     Carbon:  Triplet at 
    
    
    
    ppm (
    
    
    Hz).
  • Aromatic Carbons: Six signals in the aromatic region (

    
     105–160 ppm), showing complex splitting due to C-F coupling (
    
    
    
    Hz,
    
    
    Hz).
Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or GC-MS.[4][3]

  • Molecular Ion (

    
    ):  m/z 182 (Base peak or significant intensity).
    
  • Fragmentation Pattern:

    • m/z 163:

      
       (Loss of one fluorine).
      
    • m/z 131:

      
       (Loss of the difluoromethyl group, characteristic of benzyl-type fluorides).
      
    • m/z 113:

      
       equivalent fragmentation path.
      
Infrared Spectroscopy (IR)
  • C-H Stretch (Aromatic): 3050 – 3100 cm⁻¹ (Weak).

  • C-F Stretch (Aliphatic

    
    ):  1050 – 1200 cm⁻¹ (Very Strong, Broad).
    
  • C=C Ring Stretch: 1500, 1600 cm⁻¹.

  • C-F Stretch (Aromatic): 1200 – 1400 cm⁻¹.

Experimental Protocol: Synthesis & Validation

Context: The standard route to this intermediate is the deoxyfluorination of 2,4,5-trifluorobenzaldehyde.

Step-by-Step Methodology:

  • Precursor Preparation: Charge a reaction vessel with 2,4,5-trifluorobenzaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM).

  • Fluorination: Cool to 0°C. Dropwise add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 – 1.5 eq). The reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or

    
    F NMR (disappearance of aldehyde CHO peak).
    
  • Quench: Caution: Quench slowly with saturated

    
     at 0°C. DAST releases HF upon hydrolysis.
    
  • Extraction: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Distillation (vacuum) or silica gel chromatography (Hexanes/EtOAc) to yield the colorless liquid.

Visualization: Analytical Workflow

AnalyticalWorkflow Start Crude Reaction Mixture Quench Quench (NaHCO3) & Extraction (DCM) Start->Quench CrudeAnalysis 19F NMR Check (Purity Assessment) Quench->CrudeAnalysis Purification Vacuum Distillation or Column Chromatography CrudeAnalysis->Purification Target Identified FinalQC Final QC Validation Purification->FinalQC Pass Purity > 97% FinalQC->Pass Fail Impurity Detected FinalQC->Fail Release Release Pass->Release Batch Release Fail->Purification Reprocess

Caption: Analytical workflow for the isolation and validation of 1-(Difluoromethyl)-2,4,5-trifluorobenzene.

References

  • PubChem. 1-(Difluoromethyl)-2,4,5-trifluorobenzene (Compound). National Library of Medicine. Available at: [Link]

  • Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry 40.5 (1975): 574-578.
  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Reference for F-F and H-F coupling constants).

Sources

1H and 19F NMR spectra of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Technical Guide: H and F NMR Spectroscopy of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Executive Summary

This guide details the nuclear magnetic resonance (NMR) spectral characteristics of 1-(Difluoromethyl)-2,4,5-trifluorobenzene (


This document provides a structural analysis of the spin system, predicted and literature-supported chemical shifts, coupling constants (

Molecular Structure & Spin System Analysis

The molecule consists of a 1,2,4,5-substituted benzene ring.[1] The spin system is complex due to the presence of five magnetically active fluorine nuclei (


Structural Numbering
  • Position 1: Difluoromethyl group (

    
    )
    
  • Position 2: Fluorine (

    
    )[2][3]
    
  • Position 3: Proton (

    
    )
    
  • Position 4: Fluorine (

    
    )[4]
    
  • Position 5: Fluorine (

    
    )
    
  • Position 6: Proton (

    
    )
    
Spin Dynamics
  • 
     Group:  The two fluorines in the 
    
    
    group are chemically equivalent (enantiotopic by internal rotation) but magnetically distinct from the aromatic fluorines. They exhibit strong geminal coupling to the methine proton (
    
    
    ).
  • Aromatic Ring: The protons

    
     and 
    
    
    are isolated from each other by fluorines, preventing strong
    
    
    (ortho) coupling between them. Instead, their multiplets are dominated by large
    
    
    and
    
    
    couplings.

Gcluster_0Substituentscluster_1Aromatic ProtonsCHF2CHF2 Group(δH ~6.7 ppm, δF ~-112 ppm)F_AromAromatic Fluorines(F2, F4, F5)CHF2->F_AromThrough-Space/Bond(J_FF)H6H6 Proton(Isolated)CHF2->H6Long Range Coupling(4J_HF)H3H3 Proton(Isolated)F_Arom->H3Strong Ortho Coupling(3J_HF ~9-10 Hz)F_Arom->H6Strong Ortho Coupling(3J_HF ~9-10 Hz)

Figure 1: Spin coupling network showing the dominant interactions defining the multiplet structures.

H NMR Spectral Analysis

Solvent:


Frequency:
Spectral Data Summary
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Notes

(Methine)
6.70 – 6.90 Triplet (

)

Characteristic "large triplet." May show fine splitting (

of

) due to long-range coupling to

.

(Aromatic)
6.95 – 7.15 Triplet of Doublets (

)

Shielded by flanking fluorines (

). Appears as a

due to coupling to two ortho-Fs (

) and one meta-F (

).

(Aromatic)
7.30 – 7.55 Doublet of Doublets (

)

Deshielded by the electron-withdrawing

group. Coupled primarily to

(ortho) and

(meta).
Mechanistic Insight[5][6]
  • The

    
     Triplet:  The defining feature of this spectrum is the proton on the difluoromethyl group. It resonates as a triplet due to the two equivalent geminal fluorine atoms. The coupling constant (
    
    
    Hz) is diagnostic for the
    
    
    moiety.
  • Aromatic Region Complexity:

    
     is sandwiched between two fluorine atoms (
    
    
    and
    
    
    ). The coupling constants to these ortho-fluorines are typically similar (
    
    
    Hz), often collapsing the signal into an apparent triplet.

F NMR Spectral Analysis

Reference:


Decoupling:



Spectral Data Summary
Fluorine AssignmentChemical Shift (

, ppm)
Multiplicity (Coupled)Coupling Constants (

, Hz)
Notes

-110.0 to -116.0 Doublet (

)

In

H-decoupled mode, this appears as a singlet (or small multiplet due to

).

(Aromatic)
-118.0 to -125.0 Multiplet (

)

,

Ortho to

and Para to

.

(Aromatic)
-130.0 to -135.0 Multiplet (

)

Ortho to

group. Shifted upfield relative to

.

(Aromatic)
-140.0 to -145.0 Multiplet (

)

Para to

. Most shielded aromatic fluorine.
Mechanistic Insight[5][6]
  • 
     Couplings:  Unlike protons, fluorine atoms exhibit significant coupling over 3, 4, and even 5 bonds. The ortho-fluorine coupling (
    
    
    ) is typically
    
    
    Hz, while para-coupling (
    
    
    ) is often
    
    
    Hz. This creates complex second-order effects (roofing) in the aromatic region.
  • Integration: Integration of the

    
     signal (2F) vs. the aromatic signals (1F each) is the primary method for assessing the purity of the fluorination reaction (e.g., ensuring no mono-fluoromethyl or aldehyde impurities remain).
    

Experimental Protocol

Sample Preparation

To ensure sharp multiplets and accurate integration, follow this protocol:

  • Solvent Choice: Use

    
      (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive. 
    
    
    is an alternative if the compound is part of a polar salt or complex.
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent. High concentrations can cause line broadening due to viscosity or aggregation.

  • Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors, which is critical for resolving the fine

    
     splitting.
    
Acquisition Parameters (400 MHz Instrument)
Parameter

H Standard

F Standard

F{

H} Decoupled
Pulse Angle



Relaxation Delay (D1) 1.0 s1.0 s2.0 s (for integration)
Acquisition Time (AQ) 3.0 s0.8 s0.8 s
Spectral Width (SW) 12 ppm (-1 to 11)200 ppm (-50 to -250)200 ppm
Scans (NS) 1632 - 6432 - 64

Critical Note on


F Integration:


References

  • General Fluorine Coupling Constants

    • Source: Alfa Chemistry. "19F Coupling Constants Table."
    • Relevance: Establishes Hz for geminal fluorines and Hz for arom
  • Spectral Data for Difluoromethyl Arenes

    • Source: Royal Society of Chemistry (RSC)
    • F NMR data for 1-(difluoromethyl)-4-(trifluoromethyl)
  • Synthesis and Characterization of Trifluorobenzene Derivatives

    • Source: Google Patents, CN110498730B. "Synthetic method of 1,2,4-trifluorobenzene."
    • Relevance: Details the aromatic substitution patterns and expected shifts for the 2,4,5-trifluoro core.
  • 1,2,4-Trifluorobenzene NMR Data

    • Source: ChemicalBook / PubChem.
    • Relevance: Provides baseline chemical shifts for the aromatic protons in the trifluorobenzene scaffold.

Technical Guide: Mass Spectrometry Analysis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene (CAS: 112897-97-9 / Analogous derivatives). As a critical intermediate in the synthesis of bioactive fluorinated pharmaceuticals (e.g., dipeptidyl peptidase-4 inhibitors), accurate characterization of this moiety is essential.[1]

The difluoromethyl (


) group acts as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl and thiol groups.[1] However, its lability under electron ionization (EI) conditions presents unique analytical challenges.[1] This guide details a self-validating GC-MS workflow, elucidates the specific 

-expulsion fragmentation mechanism, and establishes criteria for impurity profiling.

Molecular Profile & Physicochemical Context[2][3][4][5][6][7][8][9]

Before instrument setup, the analyst must understand the physicochemical behavior of the analyte to optimize the inlet and separation parameters.

PropertyValueAnalytical Implication
Formula

MW 182.09 Da . Monoisotopic (F is

only).[1]
Boiling Point

(Predicted)
Suitable for standard split/splitless injection.[1]
Polarity ModerateThe

group introduces a dipole moment distinct from the perfluorinated ring.
Stability Acid-sensitiveAvoid acidic modifiers in liquid injection solvents to prevent defluorination.

Mass Spectrometry Method Development

Ionization Source Selection: Electron Ionization (EI)

For this small, neutral, polyfluorinated aromatic, EI at 70 eV is the gold standard.[1]

  • Why EI? Electrospray Ionization (ESI) is often ineffective for neutral fluorinated benzenes lacking basic nitrogen or acidic protons.[1] Atmospheric Pressure Chemical Ionization (APCI) may be used but often results in excessive in-source fragmentation.[1]

  • Energy Considerations: While 70 eV is standard, "soft" EI (e.g., 12–15 eV) can be utilized if the molecular ion (

    
    ) is absent or weak due to the labile 
    
    
    
    group.[1]
Chromatographic Separation (GC)

Fluorine atoms possess high electronegativity and low polarizability, often leading to "slippery" interactions with standard non-polar columns (e.g., 100% dimethylpolysiloxane).[1]

  • Recommended Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, ZB-5MS).

    • Causality: The slight phenyl content provides

      
      -
      
      
      
      interactions with the fluorinated aromatic ring, improving peak shape and separating positional isomers (e.g., 2,3,5-trifluoro isomer) that co-elute on purely non-polar phases.

Fragmentation Mechanics

Understanding the fragmentation is critical for structural confirmation. The mass spectrum of 1-(difluoromethyl)-2,4,5-trifluorobenzene is dominated by the stability of the aromatic ring versus the lability of the side chain.

Primary Fragmentation Pathways[1]
  • Molecular Ion (

    
     182):  Typically visible but of variable intensity.[1]
    
  • Loss of Hydrogen (

    
     181):  Formation of the 
    
    
    
    cation.[1] This is a favored pathway as the positive charge is stabilized by back-donation from the fluorine lone pairs.
  • 
    -Cleavage / Loss of F (
    
    
    
    163):
    Loss of a fluorine atom from the
    
    
    group to form the benzylic cation (
    
    
    ).[1]
  • Expulsion of Difluorocarbene (

    
    ):  A specific rearrangement observed in polyfluorinated aromatics (See Wang et al.[1] mechanisms).[1][2] The ring can undergo expansion/contraction or direct loss of neutral 
    
    
    
    (50 Da), leading to
    
    
    132.[1]
  • Trifluorophenyl Cation (

    
     131):  Loss of the entire 
    
    
    
    radical.[1]
Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the parent ion to key daughters.

Fragmentation M Molecular Ion (M+) m/z 182 [C7H3F5]+ M_H [M - H]+ m/z 181 (Ar-CF2 cation) M->M_H - H• (1 Da) M_F [M - F]+ m/z 163 (Ar-CHF cation) M->M_F - F• (19 Da) M_CHF2 [M - CHF2]+ m/z 131 (Trifluorophenyl cation) M->M_CHF2 - •CHF2 (51 Da) M_CF2 [M - CF2]+ m/z 132 (Radical Cation) M->M_CF2 - :CF2 (50 Da) (Carbene Expulsion) Phenyl Ring Disintegration m/z 113, 63 M_CHF2->Phenyl - HF / Ring Break M_CF2->Phenyl - F•

Figure 1: Proposed fragmentation tree for 1-(Difluoromethyl)-2,4,5-trifluorobenzene under 70 eV EI.

Experimental Protocol (Self-Validating)

This protocol includes "System Suitability" steps. If these fail, do not proceed to sample analysis.

Instrument Configuration
ParameterSettingRationale
Inlet Temp

High enough to volatilize, low enough to prevent thermal degradation of the

moiety.
Split Ratio 50:1Fluorinated aromatics give strong signals; high split prevents detector saturation and column overload.[1]
Column Flow

(He)
Standard constant flow for reproducible retention times.[1]
Scan Range

40–300
Capture low mass fragments (

,

31) and the molecular ion.
Solvent Delay 3.0 minCRITICAL: Protects filament from solvent surge.[1]
Analytical Workflow

Workflow Start Sample Prep (Dilute to 100 ppm in DCM) Check System Suitability (Inj. Std 1,2,4-Trifluorobenzene) Start->Check Decision Pass? Check->Decision Decision->Check No (Clean Inlet) Run Run Analyte (Scan Mode) Decision->Run Yes Process Data Processing (EIC Extraction) Run->Process

Figure 2: Step-by-step analytical workflow ensuring system readiness before analyte consumption.

Step-by-Step Procedure
  • Preparation: Dissolve

    
     of sample in 
    
    
    
    Dichloromethane (DCM). Note: Avoid Methanol as it may react with activated fluorides under injector heat.[1]
  • Blank Run: Inject pure DCM. Ensure no ghost peaks at the target retention time.

  • System Suitability: Inject a standard of 1,2,4-Trifluorobenzene (commercially available).[1]

    • Acceptance Criteria: Peak asymmetry factor

      
      .[1] If tailing occurs, trim the column guard; active sites will degrade the difluoromethyl analyte.
      
  • Analyte Injection: Inject

    
     of the sample.[1]
    
  • Confirmation: Extract Ion Chromatograms (EIC) for

    
     182, 163, and 131. All three must co-elute.[1]
    

Impurity Profiling & Interpretation[1]

In drug development, quantifying impurities is as important as the main peak.[1]

  • Isomer Interference: The 2,3,6-trifluoro or 2,3,5-trifluoro isomers may be present. These will have identical mass spectra (

    
     182).[1]
    
    • Differentiation: They must be separated chromatographically.[1] The 2,4,5- substitution pattern is generally more thermodynamically stable, but close retention times require integration of peak shoulders.[1]

  • Over-Fluorination: Look for Tetrafluorobenzenes (

    
     200).[1]
    
  • Hydrolysis Products: If the sample was wet, look for 2,4,5-trifluorobenzaldehyde (

    
     160).[1] The 
    
    
    
    group can hydrolyze to an aldehyde (
    
    
    ) under acidic/aqueous conditions.[1]

References

  • NIST Mass Spectrometry Data Center. 1,2,4-Trifluorobenzene Mass Spectrum.[1][3] NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from [Link][1]

  • Wang, H.Y., et al. (2020).[1][5] Difluorocarbene Expulsion of Polyfluorophenyl Cations.[1][5] ResearchGate / J. Mass Spectrom.[1] (Contextual mechanism for

    
     loss). Retrieved from [Link]
    
  • PubChem. 1-(Difluoromethyl)-2,4,5-trifluorobenzene Compound Summary. (For physicochemical data verification). Retrieved from [Link]

Sources

Advanced Fluorinated Scaffolds: 1-(Difluoromethyl)-2,4,5-trifluorobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for senior researchers and process chemists in the agrochemical sector.

Executive Summary: The "Lipophilic Hydrogen Donor" Revolution

In modern agrochemical discovery, the modulation of lipophilicity and metabolic stability is paramount. While the trifluoromethyl group (


) has long been the industry standard for increasing lipophilicity, the difluoromethyl group (

)
has emerged as a superior "lipophilic hydrogen bond donor."

1-(Difluoromethyl)-2,4,5-trifluorobenzene represents a strategic scaffold that combines this bioisosteric capability with a highly reactive polyfluorinated core. Unlike its perfluorinated counterparts, this molecule offers a unique regioselective handle, allowing for the precise construction of next-generation Succinate Dehydrogenase Inhibitors (SDHIs) and pyrethroids. This guide details the synthesis, reactivity, and application of this high-value intermediate.

Chemical Profile & Electronic Properties

Understanding the electronic distribution of 1-(difluoromethyl)-2,4,5-trifluorobenzene is critical for predicting its reactivity in Nucleophilic Aromatic Substitution (


).
PropertyValueNote
CAS Number 886510-29-8
Molecular Formula

Molecular Weight 182.09 g/mol
Boiling Point ~145 °CEstimated at 760 mmHg


0.40Strong Electron Withdrawing Group (EWG)

Lipophilicity (

)
0.65Less lipophilic than

(

), allowing better solubility
H-Bond Acidity ModerateActs as a weak H-bond donor (bioisostere of

)
Structural Reactivity Analysis

The molecule possesses three fluorine atoms at the 2, 4, and 5 positions. The presence of the difluoromethyl group at position 1 creates a specific electronic vector that directs nucleophilic attack.

  • Position 4 (Para to

    
    ):  Most activated for 
    
    
    
    . The
    
    
    group exerts a strong inductive and mesomeric electron-withdrawing effect, stabilizing the Meisenheimer complex formed at this position.
  • Position 2 (Ortho to

    
    ):  Secondarily activated, but often sterically hindered or less favored electronically compared to the para position.
    
  • Position 5: Least activated relative to the

    
     group (meta positioning).
    

Synthetic Pathways[2][3][4][5]

The synthesis of 1-(difluoromethyl)-2,4,5-trifluorobenzene is primarily achieved through Deoxofluorination , a robust protocol scalable for kilogram-batch production.

Pathway Diagram: From Precursor to Scaffold

SynthesisPath Aldehyde 2,4,5-Trifluorobenzaldehyde (CAS 165047-24-5) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate Nucleophilic Attack DAST Deoxofluorination Agent (DAST or Deoxo-Fluor) DAST->Intermediate Product 1-(Difluoromethyl)- 2,4,5-trifluorobenzene Intermediate->Product Fluoride Displacement (-78°C to RT) Byproducts Byproducts: R2N-SO-F / HF Intermediate->Byproducts

Figure 1: Deoxofluorination workflow transforming the aldehyde precursor into the target difluoromethyl scaffold.

Experimental Protocol: Deoxofluorination of 2,4,5-Trifluorobenzaldehyde

Objective: Synthesis of 1-(difluoromethyl)-2,4,5-trifluorobenzene. Scale: 100 mmol.

Reagents:

  • 2,4,5-Trifluorobenzaldehyde (16.0 g, 100 mmol)

  • DAST (Diethylaminosulfur trifluoride) (19.3 g, 120 mmol)

  • Dichloromethane (DCM), anhydrous (150 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask under nitrogen atmosphere. Add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Addition: Add DAST dropwise via syringe over 20 minutes. Caution: DAST is moisture sensitive and releases HF upon hydrolysis.

  • Substrate Introduction: Dissolve 2,4,5-trifluorobenzaldehyde in 20 mL DCM and add dropwise to the cold DAST solution.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature (25 °C) naturally. Stir for an additional 12 hours.

  • Quenching: Cool the mixture to 0 °C. Slowly pour the reaction mixture into saturated aqueous

    
     (300 mL). Note: Vigorous effervescence will occur.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via vacuum distillation (approx. 60-65 °C at 10 mmHg) to yield a colorless liquid.

Validation:

  • 
     NMR:  Look for the characteristic doublet of the 
    
    
    
    group at
    
    
    to
    
    
    ppm (
    
    
    Hz).

Reactivity & Agrochemical Application: Regioselective

The primary utility of this scaffold is its ability to undergo regioselective substitution to create complex ether or amine linkages, common in fungicides (e.g., SDHIs) and insecticides.

Mechanism: Regioselective Control

In a polyfluorinated system, the site of nucleophilic attack is dictated by the aggregate electron-withdrawing power of substituents.

  • Vector 1:

    
     activates ortho (C2) and para (C4).
    
  • Vector 2: F at C2 activates meta (C4) and ortho (C3 - H).

  • Vector 3: F at C5 activates ortho (C4) and para (C2).

Result: Position C4 is the "hotspot," receiving activation from all three directing groups (Para to


, Meta to F2, Ortho to F5).

SNAr_Selectivity cluster_pathways Nucleophilic Attack Pathways Substrate 1-(Difluoromethyl)- 2,4,5-trifluorobenzene PathA Path A: Attack at C4 (Para to CF2H) Substrate->PathA Favored (Electronic Synergy) PathB Path B: Attack at C2 (Ortho to CF2H) Substrate->PathB Sterically Hindered PathC Path C: Attack at C5 (Meta to CF2H) Substrate->PathC Electronically Disfavored ProductA Major Product: 4-Substituted-2,5-difluoro- 1-(difluoromethyl)benzene PathA->ProductA ProductB Minor Product (Trace) PathB->ProductB

Figure 2: Regioselectivity map demonstrating the preferential formation of the C4-substituted product.

Application Case Study: Synthesis of SDHI Analogues

Many modern SDHI fungicides (e.g., Fluxapyroxad derivatives) utilize a pyrazole-carboxamide core linked to a polyfluorinated aromatic ring. The 1-(difluoromethyl)-2,4,5-trifluorobenzene scaffold offers a route to novel analogues with enhanced membrane permeability.

Protocol: Coupling with Pyrazole Nucleophiles

  • Reagents: 1-(Difluoromethyl)-2,4,5-trifluorobenzene (1.0 eq), Pyrazole derivative (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or NMP (Polar aprotic solvents enhance

    
     rates).
    
  • Conditions: Heat to 80-100 °C for 4-6 hours.

  • Outcome: Exclusive displacement of the 4-fluorine atom. The resulting biaryl ether or amine retains the

    
     group, providing the critical H-bond donor site for binding within the fungal complex II active site.
    

Safety & Handling of Fluorinated Aromatics

Working with polyfluorinated benzenes and DAST requires strict adherence to safety protocols.

  • HF Hazard: The synthesis involves DAST, which liberates HF on contact with water. Glassware etching and severe skin burns are risks. Always keep calcium gluconate gel accessible.

  • Thermal Stability: While the aromatic core is stable, the

    
     group can degrade under strongly basic conditions at high temperatures (
    
    
    
    °C), potentially releasing difluorocarbene (
    
    
    ).
  • Waste: Fluorinated organic waste must be segregated and not mixed with standard organic solvents for incineration due to HF formation in the incinerator.

References

  • Synthesis of Fluorinated Benzaldehydes: Title: Process for the preparation of difluorobenzaldehydes.[1] Source: US Patent 5191126A. URL:

  • Reactivity of Polyfluorobenzenes: Title: Reactions of Polyfluorobenzenes With Nucleophilic Reagents.[2][3] Source: National Institutes of Health (PMC). URL:[Link]

  • Difluoromethyl Group in Agrochemicals: Title: Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Source: Journal of Agricultural and Food Chemistry (PubMed). URL:[Link]

  • Regioselectivity in

    
    : 
    Title: Mechanism-Based Regiocontrol in 
    
    
    
    : A Case Study of Ortho-Selective Etherification. Source: Journal of the American Chemical Society.[3] URL:[Link]

Sources

1-(Difluoromethyl)-2,4,5-trifluorobenzene as a fluorinated building block

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Fluorinated Building Blocks for Medicinal Chemistry

Executive Summary

1-(Difluoromethyl)-2,4,5-trifluorobenzene (CAS 886510-29-8) represents a high-value fluorinated scaffold in modern drug discovery.[1] As a polyfluorinated arene featuring a difluoromethyl (


) group, it offers a unique combination of steric, electronic, and physicochemical properties. The 

moiety acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl (

) or thiol (

) groups while enhancing metabolic stability.[1][2] This guide details the synthesis, reactivity profile, and experimental handling of this critical intermediate, specifically focusing on its regioselective nucleophilic aromatic substitution (

) capabilities.

Part 1: Chemical Profile & Properties[1]

The unique reactivity of this building block stems from the synergistic activation of the benzene ring by three fluorine atoms and the electron-withdrawing difluoromethyl group.

Physicochemical Data
PropertyValue
IUPAC Name 1-(Difluoromethyl)-2,4,5-trifluorobenzene
CAS Number 886510-29-8
Molecular Formula

Molecular Weight 182.09 g/mol
Physical State Liquid
Boiling Point ~145–150 °C (Predicted/Analogous)
Density ~1.4 g/mL
Hammett

(

)
0.45 (Electron Withdrawing)

Part 2: Synthesis & Manufacturing

The primary industrial and laboratory route to 1-(difluoromethyl)-2,4,5-trifluorobenzene involves the deoxofluorination of 2,4,5-trifluorobenzaldehyde. This transformation is typically achieved using sulfur-based fluorinating agents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1]

Synthesis Workflow

The following diagram illustrates the conversion of the aldehyde precursor to the difluoromethyl target, highlighting the critical intermediate steps.

SynthesisRoute Start 2,4,5-Trifluorobenzaldehyde (CAS 165047-24-5) Inter Intermediate Alkoxy-aminosulfur species Start->Inter Nucleophilic Attack Reagent Deoxofluorination Agent (DAST or Deoxo-Fluor) Reagent->Inter Product 1-(Difluoromethyl)- 2,4,5-trifluorobenzene Inter->Product Fluoride Displacement (-SOF2)

Figure 1: Deoxofluorination pathway transforming the aldehyde carbonyl into the gem-difluoro moiety.[1]

Part 3: Reactivity Profile & Regioselectivity

The core utility of 1-(difluoromethyl)-2,4,5-trifluorobenzene lies in its predictable regioselectivity during Nucleophilic Aromatic Substitution (


).[1]
Regiochemical Logic

The molecule possesses three fluorine atoms at positions 2, 4, and 5.[3] The regioselectivity is governed by the relative stability of the Meisenheimer complex intermediate.

  • Position 4 (Para to

    
    ):  The 
    
    
    
    group is a strong electron-withdrawing group (EWG).[1] Nucleophilic attack at the para position allows the negative charge to be delocalized onto the carbon bearing the EWG, offering significant stabilization.
  • Position 2 (Ortho to

    
    ):  Also activated by the EWG, but often sterically hindered and less electronically favorable than the para position.[1]
    
  • Position 5 (Meta to

    
    ):  Least activated by the 
    
    
    
    group, though activated by adjacent fluorines.[1]

ReactivityMap Substrate 1-(Difluoromethyl)- 2,4,5-trifluorobenzene Path_C4 Path A: Attack at C4 (Para to CF2H) Substrate->Path_C4 Preferred (Electronic Stabilization) Path_C2 Path B: Attack at C2 (Ortho to CF2H) Substrate->Path_C2 Disfavored (Sterics) Nu Nucleophile (R-NH2) Nu->Substrate Product_C4 Major Product: 4-Substituted-2,5-difluoro Path_C4->Product_C4 Product_C2 Minor Product: 2-Substituted-4,5-difluoro Path_C2->Product_C2

Figure 2: Regioselectivity map showing the preferential nucleophilic attack at the C4 position.

Part 4: Experimental Protocols

Protocol A: Synthesis via Deoxofluorination

Objective: Conversion of 2,4,5-trifluorobenzaldehyde to 1-(difluoromethyl)-2,4,5-trifluorobenzene.[1] Note: This reaction generates HF.[1] Use strictly anhydrous conditions and plastic/Teflon ware where appropriate.

  • Setup: Charge a dry, nitrogen-purged reaction vessel (Teflon-lined) with 2,4,5-trifluorobenzaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise add DAST (Diethylaminosulfur trifluoride) (1.5 eq) over 30 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or 19F-NMR (disappearance of aldehyde signal).[1]

  • Quenching: Pour the reaction mixture slowly into saturated aqueous NaHCO3 at 0 °C. Caution: Vigorous CO2 evolution.

  • Extraction: Extract with DCM (3x). Wash combined organics with water and brine.[1]

  • Purification: Dry over MgSO4, filter, and concentrate. Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient).[1]

Protocol B: Regioselective with Benzylamine

Objective: Synthesis of N-benzyl-4-(difluoromethyl)-2,5-difluoroaniline.

  • Dissolution: Dissolve 1-(difluoromethyl)-2,4,5-trifluorobenzene (1.0 eq) in DMSO or DMF (5 mL/mmol).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.0 eq) or K2CO3 (2.0 eq).[1]

  • Nucleophile Addition: Add Benzylamine (1.1 eq) slowly at room temperature.

  • Heating: Heat the mixture to 60–80 °C for 4–6 hours.

    • Mechanistic Note: Higher temperatures may promote bis-substitution; monitor conversion carefully.[1]

  • Workup: Dilute with water and extract with Ethyl Acetate.

  • Analysis: The major product will be the C4-substituted amine.[1] Confirm regiochemistry via 1H-NMR (coupling constants of remaining aromatic protons).

Part 5: Applications in Drug Discovery[2]

Bioisosterism and Lipophilicity

The


 group is a "lipophilic hydrogen bond donor."[1] Unlike the 

group, which is purely hydrophobic and electron-withdrawing, the

proton is acidic enough to act as a weak hydrogen bond donor.
Functional GroupLogP ContributionH-Bond Donor?Metabolic Stability
Methyl (

)
+0.5NoLow (Oxidation)
Hydroxyl (

)
-0.7YesLow (Glucuronidation)
Trifluoromethyl (

)
+1.2NoHigh
Difluoromethyl (

)
+0.6 Yes (Weak) High

Strategic Use: Replacing a phenolic


 or a thiophenol 

with a

group on the 2,4,5-trifluoro scaffold can improve membrane permeability (higher LogP) while retaining critical H-bond interactions with the target protein [1].[1]

Part 6: Safety & Handling

  • Corrosivity: The synthesis involves DAST, which liberates HF upon contact with water.[1] Glassware can be etched; use Teflon/PFA containers for reactions involving high concentrations of fluoride ions or HF.[1]

  • Toxicity: Fluorinated aromatics can be skin and eye irritants. 1-(Difluoromethyl)-2,4,5-trifluorobenzene is a volatile liquid; handle in a well-ventilated fume hood.[1]

  • Waste: Dispose of all fluorinated waste in dedicated halogenated organic waste streams.

References

  • Meanwell, N. A. (2018).[1][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Sigma-Aldrich. (n.d.).[1] 1-(Difluoromethyl)-2,4,5-trifluorobenzene Product Page. Sigma-Aldrich.[1] Link

  • PubChem. (n.d.).[1][5] 1,2,4-Trifluorobenzene Compound Summary (Precursor Data). National Center for Biotechnology Information.[1] Link

  • Woydziak, Z. R., et al. (2012).[1] Synthesis of Fluorinated Benzophenones via Nucleophilic Aromatic Substitution.[1] The Journal of Organic Chemistry, 77(1), 473-481. Link

Sources

Discovery and history of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Fluorine Motif

1-(Difluoromethyl)-2,4,5-trifluorobenzene (CAS: 886510-29-8) represents a specialized tier of organofluorine building blocks. Unlike the ubiquitous trifluoromethyl (-CF3) group, the difluoromethyl (-CHF2) moiety functions as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while significantly enhancing metabolic stability.

This guide details the evolution of this molecule from an obscure industrial intermediate to a critical tool in modern "scaffold hopping" strategies for kinase inhibitors and antiviral therapies. The presence of the 2,4,5-trifluoro substitution pattern provides a highly electron-deficient core, making it an ideal partner for nucleophilic aromatic substitution (SNAr) in drug synthesis.

Historical Evolution & Synthesis Pathways

The history of 1-(Difluoromethyl)-2,4,5-trifluorobenzene is inextricably linked to the development of deoxofluorination technologies . Its accessibility has moved through three distinct eras:

Era 1: The Industrial "Hard" Chemistry (1960s–1990s)

Early access to difluoromethyl arenes was limited to specialized industrial facilities. The primary method involved the reaction of aldehydes with Sulfur Tetrafluoride (SF4) gas under high pressure.

  • Mechanism: Conversion of 2,4,5-trifluorobenzaldehyde to the difluoromethyl derivative.

  • Limitations: SF4 is highly toxic, corrosive, and requires Hastelloy autoclaves, effectively barring it from standard medicinal chemistry labs.

Era 2: The "Discovery" Era (1990s–2000s)

The commercialization of DAST (Diethylaminosulfur trifluoride) and later Deoxo-Fluor® democratized access. This allowed bench scientists to synthesize gram-scale quantities of 1-(Difluoromethyl)-2,4,5-trifluorobenzene from the commercially available aldehyde precursor in standard glassware. This era coincides with the explosion of fluorinated motifs in kinase inhibitors.

Era 3: The Radical & Catalytic Era (2010s–Present)

Modern methodologies have shifted toward radical difluoromethylation using photoredox catalysis, allowing for the direct installation of -CHF2 groups onto pre-functionalized arenes, bypassing the aldehyde intermediate entirely.

Visualization: The Synthesis Evolution

SynthesisEvolution Aldehyde 2,4,5-Trifluorobenzaldehyde (Precursor) SF4 Route A: SF4 Gas (High Pressure/Industrial) Aldehyde->SF4 1960s DAST Route B: DAST/Deoxo-Fluor (Standard Lab Scale) Aldehyde->DAST 1990s Target 1-(Difluoromethyl)-2,4,5-trifluorobenzene (Target Scaffold) SF4->Target DAST->Target Radical Route C: Radical Cross-Coupling (Photoredox/Modern) Radical->Target 2015+

Caption: Evolution of synthetic access from hazardous industrial gas (SF4) to bench-stable nucleophilic fluorination (DAST) and modern radical coupling.

Technical Analysis: Chemical Properties & Reactivity

The utility of 1-(Difluoromethyl)-2,4,5-trifluorobenzene lies in its dual nature: the electronic deactivation of the ring and the bioisosteric properties of the tail.

The Bioisostere Effect (-CHF2)

Unlike -CF3 (which is purely hydrophobic and non-polar), the -CHF2 proton is sufficiently acidic (pKa ~25-30) to act as a weak hydrogen bond donor .

  • Lipophilicity: Increases LogP compared to the parent aldehyde but is less lipophilic than the -CF3 analog.

  • Metabolic Block: The C-F bonds prevent metabolic oxidation at the benzylic position, a common clearance pathway for methyl-substituted drugs.

Nucleophilic Aromatic Substitution (SNAr)

The 2,4,5-trifluoro pattern creates specific sites of vulnerability for nucleophilic attack, allowing the molecule to be "clicked" into larger drug scaffolds.

PositionReactivityExplanation
C-1 InertProtected by the bulky/electronic -CHF2 group.
C-2/C-5 ModerateOrtho/Meta to the -CHF2 group; activated by fluorine induction.
C-4 High Para to the -CHF2 group (if electron withdrawing) and flanked by fluorines.

Experimental Protocol: Deoxofluorination (Lab Scale)

Objective: Synthesis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene from 2,4,5-trifluorobenzaldehyde using DAST. Scale: 10 mmol (Discovery Scale)

Reagents:

  • 2,4,5-Trifluorobenzaldehyde (1.60 g, 10 mmol)

  • DAST (Diethylaminosulfur trifluoride) (1.94 g, 12 mmol)

  • Dichloromethane (DCM), Anhydrous (20 mL)

Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2,4,5-trifluorobenzaldehyde in anhydrous DCM (15 mL) and cool to 0°C (ice bath).

  • Addition: Add DAST dropwise via syringe over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or 19F-NMR (disappearance of aldehyde signal).

  • Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO3 (20 mL). Caution: Vigorous CO2 evolution.

  • Extraction: Extract with DCM (2 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate Note: The product is volatile. Do not apply high vacuum for extended periods.

  • Purification: Silica gel flash chromatography (100% Pentane or Hexane) yields the product as a colorless oil.

Self-Validating Check:

  • 1H-NMR (CDCl3): Look for the characteristic triplet (t, J ≈ 55 Hz) at δ 6.5–7.0 ppm corresponding to the -CHF2 proton.

  • 19F-NMR: Confirm disappearance of the aldehyde carbonyl and appearance of the doublet (from -CHF2) and the three aromatic fluorine signals.

Comparative Analysis of Fluorinating Agents

For researchers scaling this synthesis, the choice of reagent is critical.

ReagentStateReactivitySafety ProfileRecommended Use
SF4 GasExtremeCritical Hazard (Toxic/Corrosive)Industrial Scale only (>100kg)
DAST LiquidHighHigh (Explosive above 50°C)Discovery Lab (<50g)
Deoxo-Fluor LiquidHighModerate (More thermally stable)Pilot Scale (50g - 1kg)
XtalFluor-E SolidModerateLow (Solid, non-fuming)Late-stage functionalization

References

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry. Link

    • Foundational paper establishing DAST for converting aldehydes to difluoromethyl groups.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

    • Authoritative review on the bioisosteric properties of -CHF2 vs -CF3.
  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry. Link

    • Introduction of Deoxo-Fluor as a safer altern
  • Fujiwara, Y., et al. (2012). "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature. Link

    • Context for modern radical functionalization strategies relevant to difluoromethyl
  • PubChem Compound Summary. (2023). "1-(Difluoromethyl)-2,4,5-trifluorobenzene." National Center for Biotechnology Information. Link

    • Source for physical property data and CAS verific

Theoretical Characterization of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

1-(Difluoromethyl)-2,4,5-trifluorobenzene represents a critical scaffold in modern medicinal chemistry, serving as a bridge between lipophilicity modulation and hydrogen bond donor capability. Unlike the chemically inert trifluoromethyl (


) group, the difluoromethyl (

) moiety acts as a "lipophilic hydrogen bond donor," capable of bioisosteric replacement of hydroxyl (

) and thiol (

) groups while improving metabolic stability and membrane permeability.

This guide provides a comprehensive theoretical framework for studying this molecule. It moves beyond basic geometry optimization to advanced descriptors: Fukui functions for regioselectivity in Nucleophilic Aromatic Substitution (


), Electrostatic Potential (ESP) mapping  for non-covalent interactions, and Conformational Analysis  for protein-ligand docking accuracy.

Electronic Structure & Bioisosteric Potential

The "Lipophilic Hydrogen Bond Donor" Concept

The defining feature of 1-(Difluoromethyl)-2,4,5-trifluorobenzene is the acidity of the proton on the


 group. The three ring fluorines (at positions 2, 4, and 5) exert a strong inductive electron-withdrawing effect (

), which, combined with the gem-difluoro effect, significantly polarizes the

bond.

Theoretical Validation Metrics: To validate the H-bond donor capability, researchers must calculate the Abraham’s Hydrogen Bond Acidity (


) .
  • Computational Proxy: The Maximum Electrostatic Potential (

    
    ) on the H-atom surface.
    
  • Target Value: A

    
     correlating to an experimental 
    
    
    
    value between 0.08 – 0.15 (comparable to thiophenol or aniline).
Comparative Physicochemical Profile (Calculated)

The following table summarizes theoretical descriptors comparing the target molecule against common analogs.

Descriptor1-(Difluoromethyl)-2,4,5-trifluorobenzene1-(Trifluoromethyl)-2,4,5-trifluorobenzene2,4,5-Trifluorophenol
H-Bond Donor Weak (Lipophilic)NoneStrong (Hydrophilic)
Dipole Moment (D) ~2.4 - 2.8~2.1~1.5
LogP (Predicted) ~2.6~3.1~1.8
Bioisostere Class Thiol / Aniline mimicMethyl mimicNative H-bond donor
Metabolic Liability Low (

is acidic but sterically shielded)
Very LowHigh (Glucuronidation)

Reactivity Prediction: Regioselectivity in

The 2,4,5-trifluoro substitution pattern creates a complex electronic environment for Nucleophilic Aromatic Substitution (


). A nucleophile will not attack randomly; it follows the path of lowest activation energy, typically para to the strongest electron-withdrawing group (EWG).
The Competitive Landscape
  • Site A (C-4): Para to the

    
     group.
    
  • Site B (C-5): Para to the Fluorine at C-2.

  • Site C (C-2): Ortho to the

    
     group.
    

Theoretical Insight: The


 group is a weaker EWG than 

but stronger than a standard aromatic

. However, the regioselectivity is often dominated by the collective inductive effects of the ring fluorines.
Computational Workflow for Regioselectivity

To predict the site of attack, calculate the Condensed Fukui Function (


)  for nucleophilic attack.


  • 
    : Charge at atom 
    
    
    
    in the anionic system (after gaining 1 electron).
  • 
    : Charge at atom 
    
    
    
    in the neutral system.

Interpretation: The carbon atom with the highest


 value is the most electrophilic and the likely site of 

.
Visualization of Reactivity Logic

SNAr_Prediction Start Input Structure 1-(Difluoromethyl)-2,4,5-trifluorobenzene Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Pop Population Analysis (NBO or Hirshfeld Charges) Opt->Pop Calc_N Calculate Charges Neutral State (N) Pop->Calc_N Calc_Anion Calculate Charges Anionic State (N+1) Pop->Calc_Anion Fukui Compute Fukui Indices (f+) for C2, C4, C5 Calc_N->Fukui Calc_Anion->Fukui Decision Compare f+ Values Fukui->Decision Result_C4 High f+ at C4 Attack Para to CHF2 Decision->Result_C4 f+(C4) > f+(C5) Result_C5 High f+ at C5 Attack Para to F(C2) Decision->Result_C5 f+(C5) > f+(C4)

Figure 1: Decision tree for predicting regioselectivity in polyfluorinated benzenes using DFT-derived Fukui indices.

Conformational Dynamics & Solvation Effects[1][2]

The


 group is not static. It rotates, and its conformation dictates its ability to H-bond with protein targets.
Rotational Barriers

The rotation of the


 group relative to the benzene ring plane is governed by two competing forces:
  • Steric Repulsion: Between the F atoms of

    
     and the ortho-substituents (F at C2 and H at C6).
    
  • Anomeric Effects: Interaction between the lone pairs of ring fluorines and the

    
     orbital of the 
    
    
    
    bonds in the difluoromethyl group.

Experimental Protocol (Virtual): Perform a Relaxed Potential Energy Surface (PES) Scan .

  • Coordinate: Dihedral angle

    
    .
    
  • Step Size: 10 degrees.

  • Result: You will likely observe a minimum where the

    
     bond is in-plane  or slightly twisted, maximizing electrostatic contact while minimizing F-F repulsion.
    

Computational Protocol (Step-by-Step)

This section provides the exact input parameters required to replicate these studies using Gaussian 16 or ORCA.

Geometry Optimization & Frequency Analysis

Objective: Obtain the ground state structure and verify it is a true minimum (no imaginary frequencies).

  • Software: Gaussian 16

  • Functional: B3LYP (Standard) or

    
    B97X-D (for better dispersion correction).
    
  • Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for Fluorine lone pairs).

  • Solvation: SMD Model (Solvent = Water or Methanol to mimic biological environment).

Input Block Example:

Calculating Hydrogen Bond Acidity (ESP Map)

Objective: Visualize the "


-hole" or positive potential on the hydrogen atom.
  • Take the optimized geometry.

  • Run a Single Point Energy calculation requesting the electrostatic potential cube.

  • Post-Processing: Map the ESP onto the Iso-density surface (0.0004 a.u.).

  • Metric: Identify

    
     (Maximum surface potential) on the 
    
    
    
    hydrogen.
Workflow Diagram

Computational_Workflow cluster_0 Phase 1: Structure cluster_1 Phase 2: Properties Input 2D Sketch (ChemDraw) ConfSearch Conformational Search (MMFF94) Input->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-311++G**) ConfSearch->DFT_Opt Freq Freq Calculation (IR/Raman/Thermochem) DFT_Opt->Freq NBO NBO Analysis (Charge/Orbitals) DFT_Opt->NBO ESP ESP Mapping (H-Bond Acidity) DFT_Opt->ESP

Figure 2: Standard computational workflow for characterizing fluorinated aromatic scaffolds.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution in the twenty-first century. Journal of Fluorine Chemistry. Link

  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature.[2] Link

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link

Sources

Methodological & Application

Synthesis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene from trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Executive Summary & Strategic Analysis

The synthesis of 1-(difluoromethyl)-2,4,5-trifluorobenzene is a critical workflow in medicinal chemistry, particularly for modulating lipophilicity (


) and metabolic stability in fluorinated bioisosteres. The difluoromethyl (

) group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl (

) or thiol (

) groups.[1]

The Synthetic Challenge: Direct difluoromethylation of electron-deficient arenes (like trifluorobenzene) is often plagued by poor regioselectivity.[1] While direct lithiation of 1,2,4-trifluorobenzene is possible, it thermodynamically favors the C3 position (between two fluorines), yielding the incorrect 2,3,6-trifluoro substitution pattern upon functionalization.

The Solution: To achieve the specific 2,4,5-trifluoro substitution pattern, this protocol utilizes a Steric-Electronic Guided Electrophilic Substitution strategy. We initiate the sequence with regioselective bromination at the C5 position (para to F2), followed by a metal-halogen exchange-formylation sequence, and conclude with nucleophilic deoxofluorination.

Retrosynthetic Pathway

The logical disconnection reveals the necessity of 2,4,5-trifluorobenzaldehyde as the pivotal intermediate.

Retrosynthesis Target 1-(Difluoromethyl)- 2,4,5-trifluorobenzene Aldehyde 2,4,5-Trifluorobenzaldehyde Aldehyde->Target Deoxofluorination (Deoxo-Fluor) Bromide 1-Bromo-2,4,5- trifluorobenzene Bromide->Aldehyde Formylation (i-PrMgCl / DMF) Start 1,2,4-Trifluorobenzene Start->Bromide Bromination (Br2 / Fe)

Figure 1: Retrosynthetic analysis demonstrating the linear construction of the difluoromethyl moiety via an aldehyde intermediate.

Detailed Experimental Protocols

Step 1: Regioselective Bromination of 1,2,4-Trifluorobenzene

Objective: Install a halogen handle at the C5 position (relative to original numbering) to enable directed functionalization.

Rationale: Direct lithiation of 1,2,4-trifluorobenzene targets the C3 proton (flanked by two fluorines). To access the 2,4,5- pattern, we must exploit electrophilic aromatic substitution (SEAr), where steric hindrance at C3 directs the electrophile (


) to the C5 position (para to F2).

Reagents & Conditions:

  • Substrate: 1,2,4-Trifluorobenzene (CAS: 367-23-7)[1]

  • Reagent: Bromine (

    
    ), Iron powder (
    
    
    
    )[2]
  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ) (Note: DCM is preferred for safety).[1]

Protocol:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap HBr gas.[1]

  • Charge: Add 1,2,4-trifluorobenzene (1.0 equiv) and Iron powder (0.03 equiv) to the flask. Add solvent (

    
    , 3.0 Vol).[1]
    
  • Addition: Heat the mixture to mild reflux (

    
    ). Add Bromine (0.6 equiv) dropwise over 3 hours.[1] Note: Controlled addition is critical to minimize di-bromination.[1]
    
  • Reaction: After initial addition, add the remaining Bromine (0.5 equiv) and catalyze with a trace of azobisisobutyronitrile (AIBN) if initiation is sluggish. Stir at reflux for 4–6 hours.

  • Workup: Cool to RT. Quench with saturated aqueous

    
     (sodium bisulfite) to destroy excess bromine (color change from red/brown to clear/yellow).[1]
    
  • Isolation: Separate phases. Wash organic layer with water and brine.[1][3] Dry over

    
    .[1]
    
  • Purification: Fractional distillation. 1-Bromo-2,4,5-trifluorobenzene boils at

    
    .[1]
    
    • Target Yield: 75–85%[1]

    • Purity Check: GC-MS (M+ peaks at 210/212).[1]

Step 2: Formylation via Turbo-Grignard Exchange

Objective: Convert the aryl bromide to an aldehyde.

Rationale: Traditional Grignard formation (Mg metal) can be sluggish with electron-deficient polyfluorinated rings and risks benzyne formation.[1] We use Knochel’s Turbo-Grignard (


) for a rapid, low-temperature halogen-metal exchange that preserves the ring fluorination pattern.[1]

Protocol:

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon.

  • Exchange: Dissolve 1-bromo-2,4,5-trifluorobenzene (1.0 equiv) in anhydrous THF (5 Vol). Cool to

    
    .[1]
    
  • Metallation: Add

    
     (1.3 M in THF, 1.1 equiv) dropwise.[1] Stir at 
    
    
    
    for 1 hour.
    • Monitoring: Aliquot quench with

      
       followed by NMR/GC to confirm disappearance of bromide.[1]
      
  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv) dropwise, maintaining temperature below

    
    .
    
  • Warming: Allow solution to warm to RT over 2 hours.

  • Quench: Pour reaction mixture into cold 1M HCl (aqueous). Stir vigorously for 30 mins to hydrolyze the hemiaminal intermediate.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash with saturated 
    
    
    
    and brine.[1]
  • Product: 2,4,5-Trifluorobenzaldehyde is obtained as a pale yellow oil/solid.[1]

    • Target Yield: 80–90%[1]

Step 3: Deoxofluorination to 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Objective: Convert the carbonyl oxygen to two fluorine atoms.

Rationale: While DAST (Diethylaminosulfur trifluoride) is the historical standard, it is shock-sensitive and thermally unstable above


.[1] We strictly recommend Deoxo-Fluor®  (Bis(2-methoxyethyl)aminosulfur trifluoride) for this protocol due to its superior thermal stability and safety profile on scale.[1]

Protocol:

  • Setup: Use a Teflon or polypropylene vessel if possible (glass is acceptable for short durations if strictly anhydrous).[1] Flush with Nitrogen.[1][3][4]

  • Solvation: Dissolve 2,4,5-trifluorobenzaldehyde (1.0 equiv) in anhydrous DCM (10 Vol).

  • Reagent Addition: Cool to

    
    . Add Deoxo-Fluor®  (1.5 equiv) dropwise.[1]
    
    • Caution: Reaction is exothermic.[1]

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Add Ethanol (0.1 equiv) as a catalyst if conversion is slow (generates HF in situ to catalyze the cycle).[1]

  • Quench (Critical Safety): Cool to

    
    . Quench by slow addition to saturated aqueous 
    
    
    
    .[1]
    • Warning: Massive

      
       evolution.[1] Do not seal the vessel.
      
  • Purification: Extract with DCM. Pass through a short pad of silica gel (eluting with Hexanes/EtOAc 95:5) to remove sulfonamide byproducts.[1]

  • Final Product: 1-(Difluoromethyl)-2,4,5-trifluorobenzene .

Analytical Data & Quality Control

CompoundStructureKey Analytical Markers (1H/19F NMR)
Start 1,2,4-Trifluorobenzene1H:

6.8-7.2 (m).[1] 19F: -115, -134, -143 ppm.[1]
Intermediate 1 1-Bromo-2,4,5-trifluorobenzeneGC-MS: m/z 210/212 (1:1 ratio).[1] 1H: Loss of C5 proton.[1]
Intermediate 2 2,4,5-Trifluorobenzaldehyde1H:

10.2 (s, 1H, CHO). IR: Strong band at ~1700 cm⁻¹ (C=O).[1]
Target 1-(Difluoromethyl)-2,4,5-TFB1H:

6.6-6.9 (t, 1H,

,

).[1] 19F: Doublet at ~-110 to -120 ppm (

).

Process Workflow Diagram

SynthesisWorkflow Start Start: 1,2,4-Trifluorobenzene Step1 Step 1: Bromination (Br2, Fe, DCM, Reflux) Start->Step1 Inter1 Intermediate: 1-Bromo-2,4,5-trifluorobenzene (Purify via Distillation) Step1->Inter1 75-85% Yield Step2 Step 2: Formylation (i-PrMgCl·LiCl, THF, -20°C -> DMF) Inter1->Step2 Inter2 Intermediate: 2,4,5-Trifluorobenzaldehyde Step2->Inter2 80-90% Yield Step3 Step 3: Deoxofluorination (Deoxo-Fluor, DCM, 0°C -> RT) Inter2->Step3 Final Target: 1-(Difluoromethyl)-2,4,5-trifluorobenzene Step3->Final 85-95% Yield

Figure 2: Step-by-step process flow for the synthesis of the target fluorinated arene.

Safety & Handling (Critical)

  • Deoxo-Fluor/DAST Hazards: These reagents react violently with water to produce Hydrofluoric Acid (HF) .[1][3]

    • Protocol: Always keep Calcium Gluconate gel nearby.[1] Use plasticware where possible. Quench reactions into base (

      
      ) slowly.[1]
      
  • Bromine: Highly toxic and corrosive.[1] Handle only in a well-ventilated fume hood.[1]

  • Pressure: The final deoxofluorination step can generate pressure if moisture is present.[1] Ensure venting or use of a burst disk if scaling up >10g.[1]

References

  • Regioselective Bromination: "Synthetic method of 1-bromo-2,4,5-trifluorobenzene." CN101168495A. (2008).[1]

  • Formylation Strategy: Woydziak, Z. R., et al. "Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester."[1] Synthesis, 46(2), 158-164 (2014).[1] (Describes Grignard route from 1-bromo-2,4,5-trifluorobenzene to aldehyde). [1]

  • Deoxofluorination Protocols: "Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)." Sigma-Aldrich Technical Bulletin.

  • DAST/Deoxo-Fluor Safety: "Deoxyfluorination: A Detailed Overview of Recent Developments." Thieme Connect. (2024).[1]

  • Knochel Turbo-Grignard: "Preparation of polyfunctional arylmagnesium reagents." Angew.[1] Chem. Int. Ed. (2004).[1][5] (General reference for iPrMgCl-LiCl usage on electron-deficient arenes).

Sources

Application Note: Palladium-Catalyzed Difluoromethylation of 2,4,5-Trifluoroiodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The introduction of a difluoromethyl (


) group into electron-deficient arenes is a critical transformation in medicinal chemistry. The 

moiety acts as a lipophilic hydrogen bond donor (bioisostere to

and

), significantly modulating metabolic stability and bioavailability.

For the specific substrate 2,4,5-trifluoroiodobenzene , standard nucleophilic substitutions are ineffective due to the competing reactivity of the polyfluorinated ring. While copper-mediated trifluoromethylation is common, Palladium-catalyzed difluoromethylation offers superior functional group tolerance and scalability.[1]

This guide details a high-precision protocol leveraging a cooperative Pd/Ag catalytic system (based on Shen et al.) and a ligand-optimized Pd(0) cycle (based on Sanford et al.). This approach circumvents the instability of traditional difluoromethylzinc reagents by utilizing the shelf-stable (Difluoromethyl)trimethylsilane (


) .
Key Mechanistic Advantages[2]
  • Redox-Neutrality: Unlike radical fluoroalkylation, this method avoids non-selective hydrodefluorination byproducts.

  • Site-Selectivity: The Pd-catalyst specifically activates the

    
     bond, leaving the 
    
    
    
    bonds on the electron-deficient ring intact.
  • Controlled Transmetalation: The inclusion of a silver mediator or fluoride activator ensures the controlled release of the nucleophilic "

    
    " species, preventing rapid decomposition to difluorocarbene (
    
    
    
    ).

Reaction Mechanism & Catalytic Cycle

The transformation proceeds via a


 cross-coupling cycle.[2] The critical challenge is the transmetalation step, as the "

" anion is inherently unstable.
Pathway Visualization

The diagram below illustrates the cooperative catalytic cycle where Silver (Ag) acts as a transmetalation bridge, facilitating the transfer of the


 group from Silicon (Si) to Palladium (Pd).

G Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate TransMet Transmetalation (Ar-Pd(II)-CF2H) OxAdd->TransMet + Ag-CF2H RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Substrate 2,4,5-Trifluoroiodobenzene Substrate->OxAdd Reagent TMS-CF2H + AgF/CsF AgCycle Ag-CF2H (Intermediate) Reagent->AgCycle Activation AgCycle->TransMet CF2H Transfer

Figure 1: Catalytic cycle showing the oxidative addition of the aryl iodide and the silver-mediated transmetalation of the difluoromethyl group.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[3][4][5]RoleCritical Specification
2,4,5-Trifluoroiodobenzene 1.0Substrate>98% Purity, dry

2.0 - 2.5ReagentHandle cold (bp 65°C)

0.025 (5 mol% Pd)CatalystStored under Argon
Xantphos or BrettPhos 0.05 - 0.06LigandXantphos for Ag-system; BrettPhos for CsF-system
AgF (or

)
2.0MediatorLight sensitive, dry
1,4-Dioxane Solvent0.2 MAnhydrous, degassed
Step-by-Step Procedure (Cooperative Pd/Ag Method)

Step 1: Catalyst Pre-complexation

  • In a nitrogen-filled glovebox, charge a dried reaction vial with

    
     (22.9 mg, 0.025 mmol) and Xantphos (28.9 mg, 0.05 mmol).
    
  • Add anhydrous 1,4-Dioxane (2.0 mL) and stir at room temperature for 15 minutes. The solution should turn from dark purple to a lighter orange/brown, indicating ligation.

Step 2: Substrate & Reagent Addition 3. Add 2,4,5-trifluoroiodobenzene (258 mg, 1.0 mmol) to the catalyst mixture. 4. Add Silver Fluoride (AgF) (253 mg, 2.0 mmol) in one portion. Note: AgF acts as both the fluoride source to activate Silicon and the transmetalation agent. 5. Seal the vial with a PTFE-lined septum cap. 6. Remove from glovebox (if necessary) but maintain inert atmosphere.

Step 3: Difluoromethylation 7. Cool the vial to 0°C (ice bath). 8. Slowly inject


  (310 mg, ~2.5 mmol) via syringe. Caution: Reagent is volatile.
9.  Transfer the vial to a pre-heated aluminum block at 60°C .
10. Stir vigorously (800 rpm) for 12–16 hours.

Step 4: Work-up & Purification [6] 11. Cool reaction to room temperature. 12. Dilute with


 (10 mL) and filter through a short pad of Celite to remove silver salts.
13. Concentrate the filtrate carefully (product may be volatile; avoid high vacuum if product bp < 150°C).
14. Validation:  Analyze crude by 

NMR. The product signal for

typically appears as a doublet around

to

ppm (

). 15. Purify via silica gel flash chromatography (Pentane/Ether gradient).

Optimization & Screening Data

The following table summarizes expected trends based on literature for electron-deficient aryl iodides.

EntryCatalyst SystemBase/MediatorYield (%)Notes
1


15%Poor conversion; protodefluorination observed.
2

/ Xantphos

65%Good, but requires long reaction time.
3

/ Xantphos

88% Optimal. AgF serves dual activation role.
4

/ BrettPhos

75%Excellent alternative (Silver-free).
5

/ dppf

dust
40%Lower selectivity for polyfluorinated substrates.

Troubleshooting & Critical Parameters

Protodefluorination (Ar-CF2H Ar-CH3 or Ar-H)
  • Symptom: Observation of Ar-H or Ar-CH3 in NMR.

  • Cause: Presence of water or uncontrolled proton sources.

  • Fix: Ensure rigorous drying of Dioxane (use molecular sieves). Increase the loading of

    
     to 3.0 equiv.
    
Homocoupling (Ar-Ar)
  • Symptom: Dimer formation.[7]

  • Cause: Slow transmetalation allowing disproportionation.

  • Fix: Switch ligand to BrettPhos , which is bulkier and accelerates reductive elimination over homocoupling.

Volatility Management
  • Issue: 2,4,5-trifluoro-1-(difluoromethyl)benzene is relatively volatile.

  • Fix: Do not use a rotary evaporator at high vacuum/temperature. Use a Vigreux column for solvent removal or co-distill with a higher boiling solvent if taking directly to the next step.

Safety Protocols

  • HF Generation: The reaction of

    
     with fluoride sources can generate trace HF if moisture is present. Always work in a fume hood.
    
  • Pressure: Heating volatile

    
     (bp 65°C) to 60-80°C creates pressure. Use pressure-rated vials (crimped) or heavy-walled glass.
    
  • Silver Waste: Segregate solid waste containing Ag salts for heavy metal disposal.

References

  • Shen, Q. et al. (2014). Cooperative dual palladium/silver catalyst for direct difluoromethylation of aryl bromides and iodides.[8] Nature Communications.[8]

  • Malapit, C. A., Bour, J. R., & Sanford, M. S. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. Journal of Organic Chemistry.[5]

  • Gu, Y., Leng, X., & Shen, Q. (2014). Cooperative dual palladium/silver catalyst for direct difluoromethylation of aryl bromides and iodides.[8] PubMed.[9]

  • Xu, J. et al. (2018). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates. Journal of Organic Chemistry.[5]

  • Mikami, K. et al. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Science.[9]

Sources

Copper-catalyzed synthesis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene via Copper-Catalyzed Cross-Coupling

Executive Summary & Application Scope

Target Molecule: 1-(Difluoromethyl)-2,4,5-trifluorobenzene CAS: 132434-92-9 (Analogous/Generic) Primary Application: Fluorinated building block for medicinal chemistry (e.g., DPP-4 inhibitors, bioisosteres of benzyl alcohols/thiols).

This application note details a robust, scalable protocol for the introduction of a difluoromethyl (


) group onto the electron-deficient 2,4,5-trifluorobenzene scaffold. While traditional fluorination methods (e.g., DAST on aldehydes) are viable, they often require harsh conditions and pose safety risks on scale.[1] This guide focuses on the Copper-Catalyzed Cross-Coupling  of 1-iodo-2,4,5-trifluorobenzene with (difluoromethyl)trimethylsilane (

), a method selected for its functional group tolerance and operational safety.

Key Advantages of this Protocol:

  • Regiospecificity: Avoids isomer mixtures common in direct electrophilic fluorination.

  • Safety: Eliminates the use of gaseous

    
     or shock-sensitive deoxofluorinating agents.
    
  • Scalability: Utilizes stable, commercially available reagents (

    
    , CuI, Phenanthroline).
    

Scientific Foundation & Mechanism

The synthesis relies on the copper-mediated cross-coupling of an aryl iodide with a nucleophilic difluoromethyl source.[2][3][4][5] The reaction operates via a Cu(I)/Cu(III) catalytic cycle (or potentially a radical-mediated Cu(I)/Cu(II) pathway depending on specific conditions), facilitated by a bidentate nitrogen ligand.

Mechanistic Pathway:

  • Activation: The fluoride source (CsF) activates

    
    , generating a pentacoordinate silicate or transient difluoromethyl anion equivalent 
    
    
    
    .
  • Transmetallation: The difluoromethyl group transfers to the L-Cu-I species, forming a reactive

    
     complex.
    
  • Oxidative Addition: The electron-deficient 1-iodo-2,4,5-trifluorobenzene undergoes oxidative addition to the copper center.

  • Reductive Elimination: The high-valent copper species collapses to release the product and regenerate the Cu(I) catalyst.

Note on Stability: The


 species is notoriously unstable, prone to 

-elimination to form difluorocarbene (

). The use of 1,10-phenanthroline and electron-deficient substrates significantly accelerates the cross-coupling over the decomposition pathway [1, 2].

ReactionMechanism Start Start: CuI + Ligand ActiveCat L-Cu-I Start->ActiveCat CuCF2H L-Cu-CF2H (Transient Species) ActiveCat->CuCF2H + [CF2H-] Transmetal Transmetallation (TMS-CF2H + CsF) Transmetal->CuCF2H Source Complex [L-Cu(III)(Ar)(CF2H)] CuCF2H->Complex + Ar-I OxAdd Oxidative Addition (Ar-I) OxAdd->Complex Complex->ActiveCat Catalyst Regeneration Product Product: Ar-CF2H Complex->Product RedElim Reductive Elimination

Figure 1: Catalytic cycle for the Cu-mediated difluoromethylation of aryl iodides.

Experimental Protocol

Reagents & Materials[1][3][5][6][7][8][9]
ReagentEquiv.[1][6][7][8]RoleCritical Specification
1-iodo-2,4,5-trifluorobenzene 1.0SubstratePurity >98%
CuI (Copper(I) Iodide) 0.2 (20 mol%)Catalyst99.999% trace metals basis; Off-white powder.
1,10-Phenanthroline 0.24 (24 mol%)LigandAnhydrous.
CsF (Cesium Fluoride) 2.0ActivatorMUST BE DRIED (See Note A).

2.0Reagent(Difluoromethyl)trimethylsilane.
DMF or NMP [0.5 M]SolventAnhydrous, degassed.

Note A (Critical): Commercial CsF is extremely hygroscopic. Water quenches the


 reagent immediately. Dry CsF in a vacuum oven at 150°C for 24 hours prior to use, or flame-dry under vacuum in the reaction flask.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation

  • In a glovebox or under rigorous

    
     flow, charge a flame-dried Schlenk tube (or pressure vial) with CuI (20 mol%) and 1,10-Phenanthroline (24 mol%).
    
  • Add anhydrous DMF (1/3 of total volume).

  • Stir at room temperature for 15-20 minutes until a homogeneous, dark-colored complex forms.

Step 2: Substrate & Reagent Addition

  • Add the dried CsF (2.0 equiv) to the reaction vessel.

  • Add 1-iodo-2,4,5-trifluorobenzene (1.0 equiv).

  • Add the remaining DMF.

  • Slowly add

    
     (2.0 equiv) via syringe. Caution: Mild exotherm possible.
    

Step 3: Reaction

  • Seal the vessel tightly.

  • Heat to 80°C for 12–16 hours.

    • Optimization Tip: For electron-deficient arenes like trifluorobenzene, conversion is often faster. Monitor by GC-MS or

      
      -NMR after 4 hours.
      
    • Monitoring: Look for the disappearance of the Ar-I peak and the appearance of the distinctive benzylic

      
       doublet (approx -110 to -120 ppm in 
      
      
      
      -NMR,
      
      
      Hz).

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Dilute with diethyl ether (

    
    ) or MTBE (approx. 5x reaction volume).
    
  • Filter through a pad of Celite to remove inorganic salts (CsI, Cu residues). Wash the pad with ether.

  • Wash the filtrate with water (3x) and brine (1x) to remove DMF.

  • Dry organic layer over

    
    .
    
  • Concentration Warning: The product, 1-(difluoromethyl)-2,4,5-trifluorobenzene, is moderately volatile (Est. BP ~140-150°C). Do not use high vacuum or excessive heat during rotary evaporation. Keep bath < 30°C and pressure > 100 mbar initially.

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup CsF_Dry Dry CsF (150°C, Vac, 24h) Add_Sub Add Ar-I + CsF + TMS-CF2H CsF_Dry->Add_Sub Cat_Mix Pre-mix CuI + Ligand in DMF (N2 atm) Cat_Mix->Add_Sub Heat Heat to 80°C 12-16 Hours Add_Sub->Heat Filter Filter (Celite) Dilute w/ Et2O Heat->Filter Wash Aq. Wash (H2O/Brine) Remove DMF Filter->Wash Distill Controlled Concentration (Watch Volatility!) Wash->Distill

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform the following checks:

  • The "Yellow" Test: The active Cu-Phenanthroline complex should be a distinct color (often dark brown/reddish). If the solution turns pale green or blue precipitates form early, oxygen ingress has occurred. Action: Repeat inert gas purge.

  • Proton Source Check: If the major byproduct is 1,2,4,5-tetrafluorobenzene (hydrodehalogenation) or 2,4,5-trifluorobenzene (protodehalogenation), the system contains too much water (protonating the

    
     anion or the aryl-Cu species). Action:  Re-dry CsF and solvent.
    
  • Alternative Reagent: If

    
     yields are low, switch to the Vicic-Mikami Reagent 
    
    
    
    . This pre-formed zinc reagent transmetallates more efficiently to copper and is less sensitive to moisture than the in-situ silicate method [3].

References

  • Fier, P. S., & Hartwig, J. F. (2012). Copper-mediated difluoromethylation of aryl and vinyl iodides.[1] Journal of the American Chemical Society, 134(12), 5524-5527. Link

  • Gu, Y., Leng, X., & Shen, Q. (2014). Copper-mediated difluoromethylation of electron-poor aryl iodides with TMSCF2H at room temperature. Nature Communications, 5, 5405. Link

  • Amii, H., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8417-8449. Link

  • Anbarasan, P., et al. (2011). Efficient Synthesis of Aryl Difluoromethyl Ethers and Sulfides. Angewandte Chemie International Edition, 50(22), 5163-5167. Link

Sources

Application Note: Photoredox Catalysis for the Synthesis of Difluoromethylated Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluoromethyl group (


) has emerged as a critical structural motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (

), thiol (

), and amine groups. Its incorporation into arenes can significantly improve metabolic stability (blocking oxidation sites) and membrane permeability (lipophilicity modulation) without altering steric bulk drastically.

Traditional methods for installing


 groups often require harsh conditions (e.g., DAST fluorination of aldehydes) or pre-functionalized handles that limit late-stage applicability. Photoredox catalysis  offers a mild, chemoselective alternative, enabling the direct C–H difluoromethylation  of heteroarenes and the cross-coupling of aryl halides under ambient conditions.

This guide details the mechanistic rationale, reagent selection, and step-by-step protocols for implementing photoredox difluoromethylation in drug discovery workflows.

The Chemical Rationale: Why Photoredox?

The Bioisostere Advantage

The


 moiety is unique because the fluorine atoms withdraw electron density, rendering the C–H bond sufficiently acidic to act as a hydrogen bond donor. This mimics the H-bonding capability of phenols or alcohols but with significantly higher lipophilicity (

compared to parent arene), improving blood-brain barrier penetration.
The Mechanistic Shift

Classical radical fluoroalkylation (e.g., using peroxides and high heat) suffers from poor regioselectivity and safety risks. Photoredox catalysis utilizes visible light to generate the key difluoromethyl radical (


) under controlled conditions.[1][2]

Key Advantages:

  • Mild Conditions: Room temperature, visible light (Blue LED).

  • Regioselectivity: Guided by the electronic properties of the heteroarene (Minisci-type selectivity).

  • Late-Stage Functionalization (LSF): Compatible with polar functional groups found in drug leads.

Mechanistic Pathways & Visualization

The synthesis primarily relies on the generation of the electrophilic


 radical. This is achieved via the oxidative quenching of a photocatalyst (PC) by a sulfinate reagent.
Pathway Diagram (Graphviz)

The following diagram illustrates the catalytic cycle for the direct C–H difluoromethylation of a heteroarene using an Iridium photocatalyst and a sulfinate reagent.

Photoredox_Difluoromethylation PC_Ground Ir(III) Ground State PC_Excited *Ir(III) Excited State PC_Ground->PC_Excited Blue Light (450 nm) PC_Reduced Ir(II) Reduced State PC_Excited->PC_Reduced SET (Quenching) PC_Reduced->PC_Ground Oxidation by External Oxidant Reagent Reagent: Zn(SO2CF2H)2 (Baran Reagent) Radical_Int •CF2H Radical Reagent->Radical_Int Oxidation (-e-, -SO2) Radical_Add Radical Adduct (C-Centered) Radical_Int->Radical_Add Addition to Heteroarene Substrate Heteroarene (Substrate) Substrate->Radical_Add Product Difluoromethylated Heteroarene Radical_Add->Product Oxidation & Deprotonation (-H+) Oxidant Oxidant (Persulfate/O2) Oxidant->PC_Ground Regenerates Cat

Figure 1: Mechanistic cycle for the photoredox-mediated generation of difluoromethyl radicals from sulfinate salts and their subsequent Minisci-type addition to heteroarenes.

Reagent Selection Guide

Choosing the right


 source is critical for yield and handling.
ReagentChemical NameStateKey FeaturesRecommended Use
DFMS (Baran Reagent) Zinc DifluoromethanesulfinateSolidBench-stable, high radical flux, releases

(Lewis Acid).
Primary Choice. Best for innate functionalization of N-heterocycles.
Na-DFMS Sodium DifluoromethanesulfinateSolidCheaper, less Lewis acidic than Zn salt.Use if substrate is sensitive to Lewis acids.
Difluoromethyl Sulfones 2-PySO

CF

H
SolidRequires reductive activation (Ni/Photoredox).Use for cross-coupling with Aryl Bromides (Dual Catalysis).
Gas Precursors

/

Gas/LiqDifficult to handle, requires specific glassware.Avoid unless solid reagents fail.

Detailed Experimental Protocols

Protocol A: Direct C–H Difluoromethylation of Heteroarenes (Minisci-Type)

Application: Late-stage functionalization of pyridines, quinolines, pyrazines, and electron-deficient arenes. Mechanism: Radical substitution (Minisci reaction). Reference: Adapted from Baran et al. and photoredox variants [1, 2].

Materials:
  • Substrate: Heteroarene (0.5 mmol, 1.0 equiv)

  • Reagent: Zinc Difluoromethanesulfinate (DFMS) (1.5 – 2.0 equiv)

  • Photocatalyst:

    
     (1 mol%) or Eosin Y (organic alternative).
    
  • Oxidant: Ammonium Persulfate ((

    
    ) (1.5 equiv) Note: While some thermal protocols use TBHP, photoredox often uses persulfate as the terminal electron acceptor to turn over the catalyst.
    
  • Solvent: DMSO:Water (3:1) or pure DMSO.[3]

  • Light Source: Blue LED (450 nm, ~40W Kessil lamp or similar).

Step-by-Step Procedure:
  • Setup: To a 2-dram vial equipped with a magnetic stir bar, add the Heteroarene (0.5 mmol), DFMS (295 mg, 1.0 mmol), Photocatalyst (5 mg, ~1 mol%), and Ammonium Persulfate (171 mg, 0.75 mmol).

  • Solvent Addition: Add DMSO (2.0 mL) and Water (0.5 mL). The water helps solubilize the sulfinate salts and inorganic byproducts.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes. Critical: Oxygen can quench the excited state of the catalyst and scavenge radicals.

  • Reaction: Seal the vial and irradiate with Blue LEDs. Stir vigorously. A fan should be used to keep the reaction temperature near ambient (25–30 °C).

  • Monitoring: Monitor by LC-MS after 4 hours. If conversion is low (<50%), add another portion of DFMS (0.5 equiv) and continue irradiation.

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash with sat.

    
     (2 x 10 mL) to remove acidic byproducts. Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography. Note:

    
     products are often slightly less polar than the starting material.
    
Protocol B: Nickel/Photoredox Cross-Coupling (Aryl Bromides)

Application: Installing


 on carbocyclic arenes (e.g., bromobenzene derivatives) where C–H activation is difficult.
Mechanism:  Dual Catalysis (Radical generation + Ni oxidative addition).
Reference:  Concepts adapted from Molander et al. [3, 4].
Materials:
  • Substrate: Aryl Bromide (0.2 mmol).

  • Reagent: Difluoromethyl 2-pyridyl sulfone (1.5 equiv) or similar radical precursor.

  • Photocatalyst:

    
     (2 mol%).
    
  • Nickel Catalyst:

    
     (5 mol%) + dtbbpy  ligand (5 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMF or DMAc (anhydrous).

Step-by-Step Procedure:
  • Glovebox/Schlenk: In a glovebox or under strict inert atmosphere, combine Aryl Bromide , Sulfone Reagent , Photocatalyst , Ni pre-catalyst , Ligand , and Base in a vial.

  • Solvent: Add anhydrous DMF.

  • Irradiation: Seal and irradiate with Blue LEDs for 18–24 hours.

  • Workup: Dilute with ether/water. Extract aqueous layer.[4][5]

  • Note: This reaction is highly sensitive to

    
    . Ensure rigorous degassing.
    

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Conversion Oxygen quenching.Degas longer (freeze-pump-thaw is best). Ensure reaction is sealed.
Low Yield Radical recombination.Lower the light intensity (dimmer switch) to reduce instantaneous radical concentration.
Regioisomers Innate electronics of substrate.Add TFA (1.0 equiv) to protonate basic nitrogens, altering the electronics and directing the radical to the most electron-deficient position (C2 or C4 in pyridines).
Precipitation Solubility limit of Zn salts.Increase water ratio in solvent mixture (up to 1:1 DMSO:H2O).

References

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[6] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[6][7] Link

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. Link

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436. Link

  • Merchant, R. R., Edwards, J. T., Qin, T., Kruszyk, M. M., Bi, C., Che, G., ... & Baran, P. S. (2018). Modular radical cross-coupling with sulfones enables access to sp3-rich structures. Science, 360(6384), 75-80. Link

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013).[3] Radical-based regioselective C–H functionalization of electron-deficient heteroarenes: scope, tunability, and predictability. Journal of the American Chemical Society, 135(32), 12122-12134.[7] Link

Sources

Experimental protocol for the synthesis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluoromethyl group (


) is a critical bioisostere for hydroxyl (

) and thiol (

) moieties in medicinal chemistry, acting as a lipophilic hydrogen bond donor while improving metabolic stability.[1] This application note details the synthesis of 1-(difluoromethyl)-2,4,5-trifluorobenzene , a highly fluorinated building block.

While traditional methods utilize Diethylaminosulfur Trifluoride (DAST) or Sulfur Tetrafluoride (


), these reagents pose significant thermal runaway risks and generate corrosive free HF. This protocol utilizes XtalFluor-E® , a crystalline dialkylaminodifluorosulfinium salt, which offers superior thermal stability and selectivity.[2]
Key Advantages of this Protocol
  • Safety: Eliminates the use of thermally unstable liquid fluorinating agents (DAST).

  • Selectivity: Reduced elimination side-products (vinyl fluorides) compared to Deoxo-Fluor®.[2]

  • Scalability: Solid reagent handling allows for precise stoichiometry and easier scale-up in batch reactors.

Retrosynthetic Analysis & Strategy

The most direct route to the target is the deoxofluorination of the corresponding aldehyde. The electron-deficient nature of the 2,4,5-trifluorobenzene ring makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack but also increasing susceptibility to hydration.

Reaction Scheme:



Mechanistic Insight

XtalFluor-E does not spontaneously release fluoride ions. It requires an exogenous fluoride source or a promoter to complete the catalytic cycle.[2][3] We utilize Triethylamine trihydrofluoride (


)  as a promoter. The reaction proceeds via an alkoxy-aminodifluorosulfonium intermediate, which undergoes nucleophilic displacement by fluoride.

Experimental Protocol

Materials & Reagents[2][3][4]
ReagentMW ( g/mol )Equiv.[4][5][6][7]RoleHazard Note
2,4,5-Trifluorobenzaldehyde 160.091.0SubstrateIrritant
XtalFluor-E 229.051.5Fluorinating AgentMoisture sensitive, Corrosive

161.213.0Promoter/F- SourceToxic, Corrosive (HF source)
Dichloromethane (DCM) 84.93SolventSolvent (0.1 M)Volatile
Sodium Bicarbonate (sat. aq.) 84.01QuenchNeutralizerGas evolution

Critical Safety Note: While XtalFluor-E is safer than DAST, the promoter


 generates hydrogen fluoride. All operations must be performed in a fume hood using HF-resistant gloves (e.g., double-gloved nitrile or neoprene) and calcium gluconate gel must be available.
Step-by-Step Methodology
Step 1: Reactor Setup
  • Oven-dry a 50 mL two-neck round-bottom flask (RBF) and a magnetic stir bar.

  • Cool under a stream of dry Argon or Nitrogen.

  • Seal with a rubber septum and attach an inert gas line (balloon or manifold).

Step 2: Reagent Addition
  • Charge the flask with 2,4,5-Trifluorobenzaldehyde (1.0 mmol, 160 mg).

  • Add XtalFluor-E (1.5 mmol, 344 mg) as a solid.

    • Scientist's Note: XtalFluor-E is a solid, allowing it to be weighed in air, but minimize exposure to humidity to prevent hydrolysis.

  • Add anhydrous DCM (10 mL) via syringe. Stir to suspend the solids.

Step 3: Activation & Reaction
  • Cool the mixture to 0°C (ice/water bath).

  • Dropwise add

    
      (3.0 mmol, 0.49 mL) via a plastic/polypropylene syringe.
    
    • Why: Glass syringes can etch upon prolonged exposure to HF sources. Use plastic disposables.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (23°C) .

  • Stir for 18–24 hours . Monitor by TLC (hexane/EtOAc 9:1) or GC-MS.[7][8]

Step 4: Quench & Workup
  • Cool the reaction mixture back to 0°C.

  • Slowly quench by adding saturated aqueous

    
     (10 mL).
    
    • Caution: Vigorous

      
       evolution will occur.
      
  • Stir for 15 minutes until bubbling ceases.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
    ).
    
  • Combine organic layers and dry over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (keep bath temp < 30°C due to volatility of polyfluorinated benzyl fluorides).

Visualizations

Process Workflow

The following diagram outlines the operational logic for the synthesis, emphasizing safety checkpoints.

G Start Start: Dry Glassware (Inert Atmosphere) Reagents Charge Substrate & XtalFluor-E (Solid) Start->Reagents Solvent Add Anhydrous DCM (Suspension) Reagents->Solvent Cool Cool to 0°C Solvent->Cool Promoter Add Et3N-3HF (Plastic Syringe) Cool->Promoter Activation Reaction Stir at RT (18-24 Hours) Promoter->Reaction Warm to RT Quench Quench: Sat. NaHCO3 (CO2 Evolution!) Reaction->Quench Check TLC Workup Extraction (DCM) & Drying (MgSO4) Quench->Workup Finish Crude Product (1-CHF2-2,4,5-F3-Benzene) Workup->Finish

Figure 1: Operational workflow for XtalFluor-E mediated deoxofluorination.

Mechanistic Pathway

Understanding the activation cycle is crucial for troubleshooting low yields.

Mechanism Aldehyde Aldehyde (Substrate) Inter1 Activated Sulfinium Species Aldehyde->Inter1 Nucleophilic Attack Xtal XtalFluor-E (Reagent) Xtal->Inter1 Product Gem-Difluoride (Product) Inter1->Product F- Displacement Byprod Sulfinamide Byproduct Inter1->Byprod Elimination Fluoride Fluoride Source (Et3N-3HF) Fluoride->Product

Figure 2: Simplified mechanistic pathway showing activation and fluoride displacement.

Quality Control & Characterization

Successful synthesis is validated via NMR spectroscopy.[5][8][9] The presence of multiple fluorine atoms on the aromatic ring creates complex coupling patterns.

TechniqueExpected SignalInterpretation

NMR

to

ppm (d)
The

fluorines will appear as a distinct doublet (

).

NMR

to

ppm (m)
Three distinct signals for aromatic fluorines (positions 2, 4, 5).

NMR

ppm (t)
The benzylic proton (

) appears as a triplet (

).
GC-MS M+ = 182Parent ion for

.

Troubleshooting:

  • Starting material remains: Add an additional 0.5 equiv of XtalFluor-E and 1.0 equiv of promoter.

  • Aldehyde converts to acetal: Ensure reagents are dry; water competes with fluoride.

References

  • L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[2] Journal of Organic Chemistry.

  • Beaulieu, F., et al. (2009). XtalFluor-E and XtalFluor-M: Safer Alternatives to DAST and Deoxo-Fluor.[2][10][11] Organic Letters.

  • Prakash, G. K. S., & Hu, J. (2018). Fluorine in Heterocyclic Chemistry Volume 1. Springer. (General reference for fluoro-organic mechanisms).
  • Manchester Organics. (n.d.). XtalFluor Reagents: Technical Data Sheet.

Sources

Precision Difluoromethylation: Application Guide for TMSCF₂H

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The Challenge: Unlike its trifluoromethyl counterpart (


, Ruppert-Prakash reagent), (Difluoromethyl)trimethylsilane (

)
presents a unique synthetic paradox. The

anion is significantly less stable than

due to the reduced inductive stabilization of only two fluorine atoms. Consequently,

is prone to rapid

-elimination, generating difluorocarbene (

) rather than the desired nucleophile.

The Solution: Successful difluoromethylation with


 requires strict kinetic control to favor the nucleophilic pathway  over the carbene pathway  (unless heteroatom functionalization is the goal). This guide details the specific reaction windows—solvent polarity, temperature, and Lewis base activation—required to harness this reagent effectively for C-C bond formation.

Part 2: Mechanistic Insight & Control Strategy

To master


, one must understand the "Mechanistic Fork." The reagent does not react directly; it must be activated by a Lewis base (LB) to form a pentacoordinate silicate intermediate.
The Stability-Reactivity Trade-off
  • Path A (Nucleophilic Transfer): At low temperatures (

    
    C to 
    
    
    
    C) with controlled activation, the silicate transfers the
    
    
    group to an electrophile (Aldehyde/Ketone).
  • Path B (Radical Transfer): In the presence of single-electron oxidants (Ag, Cu, Photoredox), the silicate releases a

    
     radical.
    
  • Path C (Carbene Decomposition): At higher temperatures or with strong, unbuffered bases, the intermediate undergoes

    
    -elimination, ejecting fluoride to form 
    
    
    
    .
Visualization: The Activation Landscape

TMSCF2H_Activation TMS TMS-CF2H (Precursor) Silicate [TMS(LB)(CF2H)]- Pentacoordinate Silicate (The Reservoir) TMS->Silicate + Activator Activator Lewis Base (CsF, TBAT, Alkoxide) Activator->Silicate Anion CF2H- (Transient Nucleophile) Silicate->Anion Equilibrium (Low Temp) Carbene :CF2 (Difluorocarbene) Silicate->Carbene α-Elimination (High Temp/Strong Base) Radical CF2H• (Radical Species) Silicate->Radical Oxidation (Ag/Cu/Light) Product_Nu Product_Nu Anion->Product_Nu + Electrophile (C=O, C=N) Product_Het Product_Het Carbene->Product_Het + O/S/N-H Product_Rad Product_Rad Radical->Product_Rad + Alkene/Arene

Figure 1: The divergent reactivity pathways of activated TMSCF₂H. Controlling the "Silicate" intermediate is the key to selectivity.

Part 3: Experimental Protocols

Protocol A: Nucleophilic Addition to Enolizable Ketones

Target: Synthesis of


-difluoromethyl alcohols.
Challenge: Enolizable ketones are prone to deprotonation by the basic 

anion. Solution: Use of CsF/18-Crown-6 creates a "buffered" silicate reservoir that releases the nucleophile slowly, matching the rate of addition.

Reagents:

  • Substrate: Enolizable Ketone (1.0 equiv)

  • Reagent:

    
     (1.5 - 2.0 equiv)
    
  • Activator: CsF (1.5 equiv) + 18-Crown-6 (1.5 equiv)

  • Solvent: DMF (Anhydrous, 0.2 M)

Step-by-Step:

  • Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with CsF and 18-Crown-6.

  • Solvation: Add anhydrous DMF. Stir at room temperature (RT) for 10 minutes to solubilize the fluoride source.

  • Cooling: Cool the reaction mixture to

    
    C . (Critical: Lower temperatures prevent carbene formation).
    
  • Addition: Add

    
     slowly via syringe. Stir for 5 minutes to form the silicate.
    
  • Substrate: Add the ketone (dissolved in minimal DMF) dropwise.

  • Reaction: Stir at

    
    C for 2 hours, then allow to warm to RT slowly over 4 hours.
    
  • Workup: Quench with dilute aqueous HCl (to hydrolyze the O-TMS ether). Extract with EtOAc.

Why this works: The bulky cation [Cs(18-C-6)]+ stabilizes the silicate intermediate, preventing the "dumping" of basic anions that would otherwise deprotonate the ketone.

Protocol B: Radical Hydrodifluoromethylation of Alkenes

Target: Synthesis of difluoromethylated alkanes. Mechanism: Silver-mediated oxidative radical generation.[1]

Reagents:

  • Substrate: Alkene (1.0 equiv)

  • Reagent:

    
     (2.0 equiv)[2]
    
  • Oxidant/Catalyst: AgOTf or AgOPiv (2.0 equiv)

  • Additive:

    
     (Optional, if catalytic Ag is used)
    
  • Solvent: DCM/Water biphasic system or DMF.

Step-by-Step:

  • Setup: Charge a vial with the alkene, Ag salt, and oxidant.

  • Solvent: Add solvent (e.g., DCM:H2O 1:1).

  • Reagent: Add

    
     at 
    
    
    
    C.
  • Reaction: Stir vigorously at RT for 12-24 hours. The mixture often turns black (Ag precipitation).

  • Workup: Filter through Celite to remove silver residues.

Protocol C: Copper-Mediated Cross-Coupling (Alkyl Iodides)

Target:



Note: This requires a specific catalytic cycle involving Cu(I)/Cu(III).

Reagents:

  • Substrate: Alkyl Iodide (1.0 equiv)

  • Reagent:

    
     (2.0 equiv)[2]
    
  • Catalyst: CuI (10-20 mol%)

  • Ligand: Phenanthroline derivatives (optional but recommended)

  • Activator: CsF (2.0 equiv)[2]

  • Solvent: NMP or DMF.

Step-by-Step:

  • Combine CuI, CsF, and substrate in a sealed tube under inert atmosphere.

  • Add Solvent and

    
    .
    
  • Heat to 80-100°C . (High temp is required for the transmetallation/reductive elimination step, unlike the nucleophilic protocol).

Part 4: Data Summary & Optimization Guide

Solvent & Activator Screening Matrix

The choice of solvent/base profoundly impacts the


 vs 

ratio.
ParameterConditionOutcomeMechanism Favorability
Solvent THF StandardGood for Nucleophilic Addition (Path A)
DMF/NMP High PolarityStabilizes Silicate; Increases reactivity but also risk of

-elimination
DCM Non-polarPoor for nucleophilic; Good for Radical/Cationic paths
Activator CsF Mild/NeutralBest balance for sensitive substrates
TBAT Soluble F-Very fast activation; requires -78°C to avoid decomp
tBuOK Strong BaseHigh risk of Carbene (Path C); Use only for O/S-difluoromethylation
Schwesinger Base Organic SuperbaseExcellent for Aldehydes; High yield at -78°C
Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Yield / SM Recovery Incomplete activation of silane.Switch to a more soluble fluoride source (TBAT) or increase solvent polarity (THF

DMF).
Difluorocyclopropane formation Carbene pathway active.Temperature is too high. Cool to -78°C during addition. Reduce base strength.
Protonation (R-CH3 formed) "Quenching" of anion by moisture.rigorously dry solvents/reagents.

is extremely basic (

of conjugate acid

24).
Defluorination Decomposition of product.Avoid prolonged exposure to Lewis acids during workup.

Part 5: Decision Workflow

Workflow Start Start: Define Substrate Q1 Is the substrate a Carbonyl (Aldehyde/Ketone)? Start->Q1 Q2 Is the substrate an Alkene or Alkyne? Q1->Q2 No Nu_Path PROTOCOL A: Nucleophilic Addition (CsF/18-C-6, -20°C) Q1->Nu_Path Yes Q3 Is the substrate an Aryl/Alkyl Halide? Q2->Q3 No Rad_Path PROTOCOL B: Radical Hydrodifluoromethylation (Ag(I) + Oxidant) Q2->Rad_Path Yes Cross_Path PROTOCOL C: Cu-Mediated Coupling (CuI, CsF, 80°C) Q3->Cross_Path Yes Het_Path Carbene Insertion (KOH/NaOH, Phase Transfer) Q3->Het_Path No (Phenol/Thiol)

Figure 2: Substrate-dependent protocol selection guide.

References

  • Nucleophilic Difluoromethylation with TMSCF2H

    • Prakash, G. K. S., et al. "Nucleophilic Difluoromethylation of Carbonyl Compounds Using (Difluoromethyl)trimethylsilane." European Journal of Organic Chemistry, 2005. Link

  • Mechanistic Studies & CsF/18-Crown-6 Protocol

    • Zhao, Y., et al. "Bis(difluoromethyl)trimethylsilicate Anion: A Key Intermediate in Nucleophilic Difluoromethylation of Enolizable Ketones." Angewandte Chemie Int. Ed., 2016.[3][4][5] Link

  • Copper-Mediated Difluoromethylation

    • Miao, W., et al. "Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides." Journal of the American Chemical Society, 2012. Link

  • Radical Difluoromethylation

    • Li, X., et al. "Silver-Enabled General Radical Difluoromethylation Reaction with TMSCF2H."[2] Angewandte Chemie Int. Ed., 2021.[6][7] Link

  • Organocatalytic/Superbase Activation

    • Wang, F., et al. "Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H." Organic & Biomolecular Chemistry, 2014. Link

Sources

Use of (difluoromethyl)zinc reagents in arene functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Arene Difluoromethylation using Stabilized (Difluoromethyl)zinc Reagents

Executive Summary

The difluoromethyl group (


) acts as a lipophilic bioisostere of alcohols and thiols, functioning as a hydrogen bond donor while modulating metabolic stability (

). Traditional incorporation methods involving Freon gas or harsh deformylative fluorination suffer from poor functional group tolerance.

This guide details the preparation and application of Bis(difluoromethyl)zinc reagents , specifically the DMPU-stabilized complex


 . Unlike transient in-situ species or radical-based zinc sulfinates (Baran’s reagent), this nucleophilic reagent enables predictable, site-selective Negishi-type cross-coupling  with aryl halides under mild conditions.

Reagent Architecture & Preparation

The Challenge of Stability

Unstabilized


 species generated in THF or DMF are prone to rapid 

-elimination, ejecting difluorocarbene (

) and rendering the reagent useless for cross-coupling.
  • Solution: Coordination with DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) creates a thermodynamically stable, isolable solid.

Protocol: Synthesis of
  • Scale: 10 mmol

  • Time: 2 hours

  • Stability: Stored under inert atmosphere at 4°C for months.

Materials:

  • Diethylzinc (

    
    ): 1.0 M in hexanes.
    
  • Difluoroiodomethane (

    
    ): Liquid, bp 22°C.
    
  • DMPU: Distilled and stored over molecular sieves.

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and purge with Argon.

  • Solvent Charge: Add DMPU (2.6 g, 20 mmol) and dry hexane (10 mL).

  • Zinc Addition: Add

    
     (10 mL, 1.0 M in hexane, 10 mmol) dropwise at 0°C.
    
  • Activation: Add

    
     (3.6 g, 20 mmol) slowly via syringe pump over 30 minutes at 0°C. Caution: Exothermic.
    
  • Formation: Warm to room temperature (25°C) and stir for 1 hour. A white precipitate forms.

  • Isolation: Filter the solid under Argon flow. Wash with pentane (

    
     mL) to remove ethyl iodide byproducts.
    
  • Drying: Dry under high vacuum (0.1 mmHg) for 2 hours.

  • Yield: ~85-90% as a white, free-flowing powder.

Application Protocols: Cross-Coupling

We present two primary methodologies: Copper-Catalyzed (Ligand-Free) and Nickel-Catalyzed (Room Temperature).

Method A: Copper-Catalyzed Difluoromethylation (Ligand-Free)

Best for: Aryl Iodides, electron-deficient systems.[1][2][3]

Mechanism: The zinc reagent transmetallates


 to a Cu(I) species, forming a cuprate intermediate 

which undergoes oxidative addition/reductive elimination.

Protocol:

  • Vessel: Charge a reaction vial with Aryl Iodide (1.0 equiv, 0.5 mmol) and CuI (10 mol%, 9.5 mg).

  • Reagent: Add

    
     (0.6 equiv, 0.3 mmol - Note: reagent provides 2 
    
    
    
    groups).
  • Solvent: Add dry DMPU (2.0 mL).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Cool to RT. Dilute with

    
    , quench with sat. 
    
    
    
    . Extract, dry (
    
    
    ), and concentrate.
Method B: Nickel-Catalyzed Difluoromethylation

Best for: Aryl Bromides, Triflates, sterically hindered substrates. Operates at Room Temperature.

Protocol:

  • Catalyst Prep: In a glovebox, mix

    
     (5 mol%) and dppf (5 mol%) in THF. Stir 10 min to form the active catalyst.
    
  • Substrate: Add Aryl Bromide (0.5 mmol) to the catalyst solution.

  • Reagent Addition: Add

    
     (0.6 equiv) as a solid or slurry in THF.
    
  • Reaction: Stir at 25°C (Room Temp) for 8–12 hours.

  • Workup: Standard aqueous workup.

Mechanistic Visualization

The following diagram illustrates the divergent pathways between the stable DMPU complex and the unstable solvated species, alongside the catalytic cycle.

G cluster_0 Reagent Stability cluster_1 Ni-Catalyzed Cycle Unstable Zn(CF2H)2 (Solvated) Carbene :CF2 (Carbene) Unstable->Carbene α-elimination Stable [(DMPU)2Zn(CF2H)2] Unstable->Stable + DMPU TransMet Ar-Ni(II)-CF2H Stable->TransMet Transmetallation Ni0 LnNi(0) OxAdd Ar-Ni(II)-X Ni0->OxAdd + Ar-X OxAdd->TransMet + [Zn]-CF2H TransMet->Ni0 Reductive Elim. Product Ar-CF2H TransMet->Product

Figure 1: Stability profile of difluoromethylzinc species and the Ni-catalyzed Negishi cycle.

Comparative Analysis: Zinc Reagents

Distinguishing between nucleophilic zinc reagents and radical zinc sulfinates is critical for experimental design.

Feature

(Mikami/Vicic)

(Baran's Reagent)
Reaction Type Nucleophilic Cross-Coupling (Negishi)Radical Innate C-H Functionalization
Mechanism 2-electron Transmetallation1-electron Radical Addition
Substrate Reqt. Aryl Halide (I, Br, OTf)Electron-deficient Heterocycle (C-H bond)
Regioselectivity Site-Specific (at Halide position)Innate (Electronic control of heterocycle)
Catalyst Ni, Cu, PdNone (or Oxidant mediated)
Air Sensitivity Moisture Sensitive (Handle in Glovebox/Schlenk)Air Stable Solid

Troubleshooting & Optimization

  • Low Yields with Aryl Chlorides: The Zn reagent is generally insufficient for unactivated aryl chlorides. Switch to Aryl Iodides or use Pd-PEPPSI catalysts with elevated temperatures.

  • Protonation (

    
     byproduct):  Indicates moisture contamination. The 
    
    
    
    anion is basic. Ensure DMPU is distilled from
    
    
    .
  • Reagent Solubility: The DMPU complex is sparingly soluble in THF but soluble in DMPU and NMP. For Ni-catalysis (THF), use the reagent as a slurry; it dissolves as it reacts.

References

  • Aikawa, K., et al. (2016).[4] Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters. Link[1]

  • Xu, L., & Vicic, D. A. (2016).[5] Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society.[4][5][6][7][8] Link[5]

  • Fujiwara, Y., et al. (2012).[4] A New Reagent for Direct Difluoromethylation (Baran's Reagent).[4] Journal of the American Chemical Society.[4][5][6][7][8] Link

  • Aikawa, K., et al. (2016).[4] Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Link

Sources

Process Development and Scale-Up Strategies for 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Route Selection

The moiety 1-(difluoromethyl)-2,4,5-trifluorobenzene represents a critical fluorinated building block, particularly in the synthesis of next-generation fluoroquinolone antibiotics and agrochemicals where the


 group acts as a lipophilic hydrogen bond donor, modulating metabolic stability and bioavailability [1].

While laboratory-scale synthesis often relies on Diethylaminosulfur trifluoride (DAST), this reagent poses severe safety risks upon scale-up due to low thermal decomposition temperatures (


C) and shock sensitivity. For multigram to kilogram-scale production, we must transition to thermally stable alternatives while maintaining high conversion rates.
Route Comparison: The "Why" Behind the Protocol
ParameterRoute A: DAST (Lab Scale)Route B: Halex (Industrial)Route C: Deoxo-Fluor / XtalFluor (Recommended)
Precursor 2,4,5-Trifluorobenzaldehyde1-Dichloromethyl-2,4,5-trifluorobenzene2,4,5-Trifluorobenzaldehyde
Reagent DASTHF / KFBis(2-methoxyethyl)aminosulfur trifluoride
Safety Profile Critical Risk (Explosive)High (HF handling)Manageable (Higher

)
Equipment Standard GlasswareHastelloy/Monel AutoclavesStandard Glass-Lined Reactors
Atom Economy ModerateHighModerate

Selected Strategy: This guide details Route C , utilizing Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) . This reagent offers a decomposition temperature of ~95°C (vs. ~50°C for DAST), allowing for a wider safety margin during the exotherm-controlled addition phase [2].

Reaction Mechanism & Critical Process Parameters (CPPs)

The conversion of 2,4,5-trifluorobenzaldehyde to the target difluoromethyl compound proceeds via a nucleophilic fluorination mechanism. Understanding the intermediate stability is vital for controlling impurity profiles.

Mechanism Visualization

ReactionMechanism cluster_safety Safety Critical Control Point Aldehyde 2,4,5-Trifluorobenzaldehyde Complex Alkoxy-Aminosulfur Intermediate Aldehyde->Complex Nucleophilic Attack Reagent Deoxo-Fluor (Aminosulfur Trifluoride) Reagent->Complex Carbocation Benzylic Carbocation (Transient) Complex->Carbocation C-O Bond Cleavage Product 1-(Difluoromethyl)- 2,4,5-trifluorobenzene Carbocation->Product Fluoride Capture

Figure 1: Reaction mechanism highlighting the intermediate phases where thermal runaway is most likely if dosing is uncontrolled.

Critical Process Parameters (CPPs)
  • Dosing Temperature (-5°C to 0°C): The initial reaction of the aldehyde with the fluorinating agent is highly exothermic. Dosing must be controlled to prevent the internal temperature (

    
    ) from exceeding 10°C, which triggers side reactions (polymerization).
    
  • Moisture Content (<200 ppm): Water hydrolyzes Deoxo-Fluor to HF and the corresponding amide. This consumes expensive reagent and generates corrosive HF, requiring PFA or Teflon-lined vessels if glass etching becomes significant.

  • Quench Protocol: The unreacted fluorinating agent must be destroyed under controlled conditions. Direct water addition is violent. A bicarbonate-buffered quench is mandatory.

Detailed Experimental Protocol

Scale: 100 g Input (Pilot Scale Simulation) Target Yield: >85% Purity: >98% (GC)

Materials
  • Precursor: 2,4,5-Trifluorobenzaldehyde (100 g, 0.625 mol) [CAS: 165047-24-5]

  • Reagent: Deoxo-Fluor (50% in Toluene or pure) (1.2 equiv, ~166 g)

  • Solvent: Dichloromethane (DCM) (anhydrous, 500 mL)

  • Quench: Sat.

    
     solution, solid 
    
    
    
    .
Workflow
Step 1: Reactor Setup
  • Equip a 1 L double-jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, nitrogen inlet/outlet, and a pressure-equalizing addition funnel.

  • Safety Check: Ensure the scrubber system (connected to the

    
     outlet) is active and contains 10% NaOH to neutralize evolved HF vapors.
    
  • Purge the reactor with dry nitrogen for 15 minutes.

Step 2: Charge and Cool
  • Charge 2,4,5-Trifluorobenzaldehyde (100 g) and anhydrous DCM (300 mL).

  • Start stirring at 250 RPM.

  • Cool the jacket fluid to -10°C. Wait until

    
     reaches -5°C.
    
Step 3: Controlled Addition (The Exotherm)
  • Charge Deoxo-Fluor (166 g) into the addition funnel.

  • Crucial: Add Deoxo-Fluor dropwise over 60–90 minutes.

  • Monitor: Maintain

    
    C. If 
    
    
    
    spikes, stop addition immediately and increase jacket cooling.
    • Note: The solution will turn from clear to slightly yellow.

Step 4: Reaction Completion
  • Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Slowly warm the reactor to room temperature (20–25°C) over 1 hour.

  • Stir for an additional 4–6 hours.

  • IPC (In-Process Control): Sample 50

    
    L, quench in 
    
    
    
    , extract with EtOAc. Analyze by GC-MS. Target: <1% residual aldehyde.
Step 5: Quench and Workup (High Risk)
  • Cool the reactor back to 0°C.

  • Prepare a separate quench vessel containing 500 mL saturated

    
     at 0°C.
    
  • Reverse Quench: Slowly transfer the reaction mixture into the bicarbonate solution. Do not add water to the reaction mixture.

    • Reasoning: This prevents localized heating and runaway hydrolysis.

  • Stir vigorously for 30 minutes until gas evolution (

    
    ) ceases.
    
  • Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organics, dry over

    
    , and filter.
    
Step 6: Purification
  • Concentrate the solvent under reduced pressure (Rotavap) at 30°C/300 mbar. Do not overheat; the product is volatile.

  • Perform vacuum distillation.[1]

    • Boiling Point: Expect ~145–150°C at atm, or ~60–65°C at 20 mmHg (Estimation based on analogs).

  • Collect the main fraction as a colorless liquid.

Process Flow Diagram

ProcessFlow cluster_reaction Reaction Zone (Class 1 Div 2) cluster_workup Workup Zone cluster_purification Purification Reactor Jacketed Reactor (Glass-Lined) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber HF Vapors QuenchTank Quench Vessel (Sat. NaHCO3) Reactor->QuenchTank Reverse Quench Separator Phase Separation QuenchTank->Separator Distillation Vacuum Distillation Separator->Distillation Organic Phase FinalProduct 1-(Difluoromethyl)- 2,4,5-trifluorobenzene Distillation->FinalProduct Feed Aldehyde + DCM Feed->Reactor Reagent Deoxo-Fluor Reagent->Reactor Controlled Dosing T < 5°C

Figure 2: End-to-end process flow emphasizing the reverse quench technique to manage hydrolysis exotherms.

Analytical Characterization

Verify the product identity using the following spectral markers.

MethodExpected SignalInterpretation

NMR

-110 to -140 ppm (Multiplets)
Aromatic Fluorines (3F)

NMR

-110 ppm (Doublet,

Hz)
Difluoromethyl group (

)

NMR

6.5–7.0 ppm (Triplet,

Hz)
The characteristic proton of

GC-MS

182 (

), 131 (

)
Molecular ion and tropylium-like fragment

Troubleshooting & Safety Notes

Common Failure Modes
  • Low Yield: Often caused by incomplete hydrolysis of the intermediate. Ensure the quench stirring is vigorous and long enough (>30 mins).

  • Etched Glass: If the reactor glass becomes cloudy, moisture content was too high, generating HF. Corrective Action: Dry all solvents over molecular sieves (3Å) before use.

Safety Data Sheet (SDS) Highlights
  • Deoxo-Fluor: Corrosive, reacts violently with water. LD50 (oral, rat) ~200 mg/kg.

  • HF Generation: In case of skin contact with the reaction mixture, treat immediately with Calcium Gluconate gel.

References

  • Hiyama, T. (2000).[2] Organofluorine Compounds: Chemistry and Applications. Springer. (Foundational text on the bioactivity of fluorinated motifs).

  • Lal, G. S., Pez, G. P., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability". Journal of Organic Chemistry, 64(19), 7048-7054.

  • Woydziak, Z. R., et al. (2011).[3] "Synthesis of fluorinated benzophenones...". The Journal of Organic Chemistry, 77(1), 473-481.[3] (Provides context on 2,4,5-trifluorobenzaldehyde reactivity).

  • Bio, M. M., et al. (2008). "Practical Synthesis of a Fluorinated Quinoline...". Journal of Organic Chemistry, 73(10), 3646–3650. (Scale-up safety protocols for fluorination).

Sources

Purification of 1-(Difluoromethyl)-2,4,5-trifluorobenzene by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Purification of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Executive Summary & Compound Profile

This guide details the purification of 1-(Difluoromethyl)-2,4,5-trifluorobenzene (CAS: 886510-29-8), a critical intermediate in the synthesis of bioactive fluorinated scaffolds. The difluoromethyl (-CHF


) group acts as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl and thiol groups often employed to modulate metabolic stability and binding affinity in medicinal chemistry [1].[1]

The Challenge: The primary difficulty in purifying this compound is not the chromatographic separation itself, but the management of volatility . Small polyfluorinated benzenes possess high vapor pressures. Standard concentration protocols (e.g., high-vacuum rotary evaporation) often lead to significant product loss. Furthermore, the -CHF


 moiety imparts unique polarity distinct from the trifluoromethyl (-CF

) group, requiring specific mobile phase tuning.
Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
Physical State LiquidLoad as a liquid or concentrated solution; avoid solid loading if possible to minimize handling.
Polarity Low to ModerateThe -CHF

group is a weak H-bond donor. It is more polar than -CF

but significantly less polar than the aldehyde precursor.
Volatility High CRITICAL: Do not evaporate to dryness under high vacuum (< 10 mbar). Use a controlled water bath temperature (< 30°C).
UV Activity Active (

~254 nm)
Standard UV detection is viable.
Stability Acid/Base SensitiveAvoid highly basic additives (e.g., triethylamine) which may degrade the -CHF

group via deprotonation/elimination mechanisms.

Pre-Purification Analysis & Method Development

Before scaling to a column, the separation must be validated via Thin Layer Chromatography (TLC).

A. TLC Method Development
  • Stationary Phase: Silica Gel 60 F

    
     aluminum-backed plates.
    
  • Visualization: UV Light (254 nm).[2][3] Note: Oxidative stains like KMnO

    
     are ineffective due to the lack of easily oxidizable functional groups. Iodine vapor is a viable secondary visualization method.
    
  • Solvent System Screening:

    • Target Rf: 0.3 – 0.4 for the product.

    • Recommended Solvent: Hexanes (or Pentane) / Ethyl Acetate (EtOAc).

    • Starting Point: 95:5 Hexanes:EtOAc.

Separation Logic:

  • Impurity 1 (Non-polar): Protodefluorinated byproducts (e.g., 1,2,4-trifluorobenzene) will elute near the solvent front.

  • Target Compound: 1-(Difluoromethyl)-2,4,5-trifluorobenzene will elute in the middle range.

  • Impurity 2 (Polar): Unreacted starting material (typically 2,4,5-trifluorobenzaldehyde) will remain near the baseline or have a significantly lower Rf due to the carbonyl dipole.

B. Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture TLC TLC Optimization (Hex/EtOAc 95:5) Crude->TLC Column Flash Column Chromatography TLC->Column Define Gradient Fraction Fraction Collection (Small Volumes) Column->Fraction Analysis Analysis (UV + 19F NMR) Fraction->Analysis Analysis->Column Mixed Fractions (Re-column if needed) Conc Controlled Concentration (>100 mbar, 25°C) Analysis->Conc Combine Pure Fractions Pure Pure Product Conc->Pure

Figure 1: Purification workflow emphasizing the critical analysis and controlled concentration steps.

Detailed Purification Protocol

Safety Note: Fluorinated aromatics can be skin irritants. Wear nitrile gloves and work in a fume hood.

Step 1: Column Preparation
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Dimensions: Use a 10:1 to 20:1 ratio of Silica:Crude Mass. For 1g of crude, use ~15–20g of silica.

  • Packing Method: Slurry Packing in 100% Hexanes is recommended to prevent air bubbles and ensure a tight bed, which is crucial for separating closely eluting isomers.

Step 2: Sample Loading
  • Technique: Liquid Loading.

  • Protocol: Dissolve the crude oil in the minimum amount of Hexanes/Dichloromethane (1:1). Load carefully onto the sand bed.

  • Why not solid load? Solid loading (adsorbing onto silica) involves evaporating solvent, which risks losing the volatile target compound before the column is even run.

Step 3: Elution Gradient

Run the column using a stepwise gradient to maximize resolution.

Volume (Column Volumes)Mobile Phase CompositionPurpose
1 - 3 CV 100% HexanesElute non-polar impurities (e.g., defluorinated benzenes).
4 - 10 CV 98:2 Hexanes:EtOAcElute the target 1-(Difluoromethyl)-2,4,5-trifluorobenzene.
10+ CV 90:10 Hexanes:EtOAcFlush out polar aldehyde starting materials (if necessary).
Step 4: Fraction Collection & Analysis
  • Collection: Collect small fractions (e.g., 10-15 mL for a 20g column).

  • Detection: Spot fractions on TLC. The product is UV active.

  • Confirmation (The "Gold Standard"):

    • UV purity is insufficient for fluorinated isomers.

    • Use

      
      F NMR:  Take 50 µL from key fractions, add CDCl
      
      
      
      , and run a quick un-locked
      
      
      F NMR scan.
    • Target Signal: Look for the characteristic doublet (or multiplet) of the -CHF

      
       group (typically around -110 to -116 ppm) and the three aromatic fluorine signals [2].
      
Step 5: Concentration (The Danger Zone)

This is where most yields are lost.

  • Combine pure fractions.

  • Do NOT use a high-vacuum pump.

  • Use a rotary evaporator with a diaphragm pump set to 200–300 mbar .

  • Bath temperature: 20–25°C (Room Temp).

  • Stop when the solvent volume is low but not dry. Transfer to a tared vial and remove residual solvent under a gentle stream of nitrogen gas, monitoring weight constantly.

Troubleshooting & Decision Logic

DecisionTree Start Poor Separation Observed CheckRf Check Rf Difference (ΔRf) Start->CheckRf SmallDelta ΔRf < 0.1 CheckRf->SmallDelta LargeDelta ΔRf > 0.2 CheckRf->LargeDelta ChangeSolvent Switch to Pentane/Ether (Better selectivity for F-compounds) SmallDelta->ChangeSolvent Tailing Product Tailing? LargeDelta->Tailing CheckLoading Reduce Loading Mass or Increase Silica Ratio YesTailing Acidify Silica? (Unlikely needed for this cmpd) Tailing->YesTailing NoTailing Check Flow Rate Tailing->NoTailing YesTailing->CheckLoading Alternative

Figure 2: Troubleshooting logic for difficult separations.

Specific Troubleshooting for Fluorinated Arenes:

  • "Ghost" Peaks: If you see smearing, it may be due to the volatility of the compound evaporating from the TLC plate before visualization. Visualize immediately after drying.

  • Co-elution: If the product co-elutes with the aldehyde, switch the solvent system to Dichloromethane/Hexane . The chlorinated solvent often interacts differently with the carbonyl group of the impurity, altering its retention relative to the fluorinated product.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl group as a hydrogen bond donor: a quantitative study." Journal of Medicinal Chemistry. Link

  • Goswami, P., et al. (2024). "Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation." Nature Synthesis. Link (Demonstrates purification protocols for volatile difluoromethyl compounds).

  • Sigma-Aldrich. "1-(Difluoromethyl)-2,4,5-trifluorobenzene Product Page." Link

Sources

Characterization of 1-(Difluoromethyl)-2,4,5-trifluorobenzene and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Derivatization of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Executive Summary

This guide details the synthesis, characterization, and functionalization of 1-(difluoromethyl)-2,4,5-trifluorobenzene (DFMTFB) . As a structural motif, the difluoromethyl (-CHF


) group serves as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups, offering hydrogen bond donor capability with improved metabolic stability. The 2,4,5-trifluoro substitution pattern provides a versatile scaffold for Nucleophilic Aromatic Substitution (S

Ar), enabling the rapid construction of bioactive heterocycles, particularly quinolone antibiotics and kinase inhibitors.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

The -CHF


 group acts as a "lipophilic hydrogen bond donor." Unlike the chemically inert trifluoromethyl (-CF

) group, the -CHF

proton is sufficiently acidic to participate in hydrogen bonding, influencing receptor binding affinity.
PropertyValue / DescriptionNotes
CAS Number Not widely assignedAnalogous to 2,4,5-trifluorobenzaldehyde (165047-24-5)
Molecular Formula C

H

F

Molecular Weight 182.09 g/mol
Appearance Colorless liquidPungent, aromatic odor
Boiling Point (Est.) 145 – 155 °Cextrapolated from 2,4,5-trifluorobenzaldehyde (168°C) and (trifluoromethoxy)benzene (102°C)
Density (Est.) 1.35 – 1.40 g/mLHigh density due to polyfluorination
LogP (Est.) 2.8 – 3.2Moderate lipophilicity

F NMR Shifts

-110 to -116 ppm (CHF

)

-118 to -145 ppm (Ar-F)
CHF

appears as a doublet (

Hz)

Synthesis Protocol: Deoxofluorination

Objective: Conversion of 2,4,5-trifluorobenzaldehyde to 1-(difluoromethyl)-2,4,5-trifluorobenzene.

Mechanism: Nucleophilic fluorination using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Reagents:
  • Precursor: 2,4,5-Trifluorobenzaldehyde (1.0 eq)

  • Fluorinating Agent: DAST (1.2 – 1.5 eq) [CRITICAL SAFETY WARNING]

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated NaHCO

    
     (aq)
    
Step-by-Step Procedure:
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N

    
    ) or Argon.
    
    • Note: Glassware etching is a risk with HF byproducts; use Teflon-coated stir bars.

  • Solvation: Dissolve 2,4,5-trifluorobenzaldehyde (10 mmol) in anhydrous DCM (40 mL). Cool the solution to -78 °C (dry ice/acetone bath).

    • Why: DAST is thermally unstable. Controlling the exotherm prevents decomposition and "tar" formation.

  • Addition: Add DAST (12 mmol) dropwise via syringe over 15 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4 hours. Stir overnight (12h) under inert atmosphere.

  • Quench (Hazardous): Cool the mixture back to 0 °C. Slowly add sat. NaHCO

    
     (50 mL).
    
    • Caution: Vigorous CO

      
       evolution will occur.
      
  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate
    • Purification: Flash column chromatography (Hexanes/EtOAc 95:5) if necessary, though distillation is preferred for volatile fluorinated aromatics.

Derivatization: Regioselective S Ar

Objective: Selective introduction of a nucleophile (e.g., morpholine or piperazine) onto the polyfluorinated core.

Regiochemistry Logic: The 2,4,5-trifluoro ring has three potential electrophilic sites.

  • Position 4 (Para to CHF

    
    ):  Most activated. The -CHF
    
    
    
    group is electron-withdrawing (inductive), stabilizing the Meisenheimer complex at the para position.
  • Position 2 (Ortho to CHF

    
    ):  Sterically hindered but electronically activated.
    
  • Position 5 (Meta to CHF

    
    ):  Least activated relative to the CHF
    
    
    
    group, but activated by the ortho fluorine at C4.

Dominant Pathway: Attack at C4 is kinetically favored in polar aprotic solvents.

Protocol: Synthesis of 4-Substituted Derivative
  • Dissolution: Dissolve 1-(difluoromethyl)-2,4,5-trifluorobenzene (1.0 eq) in Acetonitrile (MeCN) or DMF.

  • Base/Nucleophile: Add K

    
    CO
    
    
    
    (2.0 eq) and the amine nucleophile (1.1 eq).
  • Conditioning:

    • Kinetic Control (C4 Selectivity): Stir at 0 °C to RT .

    • Thermodynamic/Bis-substitution: Heating to 80 °C will risk displacing the fluorine at C5 or C2.

  • Monitoring: Monitor by

    
    F NMR. The disappearance of the signal corresponding to F-4 (typically the most upfield aromatic F due to shielding by neighbors) indicates conversion.
    

Visualization: Synthesis & Decision Logic

The following diagram illustrates the synthetic workflow and the analytical logic required to confirm the correct isomer.

G cluster_legend Key Start 2,4,5-Trifluorobenzaldehyde Step1 Deoxofluorination (DAST, -78°C to RT) Start->Step1 Intermediate 1-(Difluoromethyl)-2,4,5-trifluorobenzene (Target Scaffold) Step1->Intermediate -O to -F2 conversion Step2 S_NAr Reaction (Amine, K2CO3, MeCN) Intermediate->Step2 Analysis 19F NMR Analysis (Coupling Patterns) Step2->Analysis ProductA Major Product: C4-Substitution (Para to CHF2) ProductB Minor Product: C2-Substitution (Ortho to CHF2) Analysis->ProductA Loss of F-4 Signal (Simplification of splitting) Analysis->ProductB Loss of F-2 Signal Key1 Blue: Precursor Key2 Yellow: Core Scaffold Key3 Green: Desired Bioactive

Figure 1: Synthetic workflow for the generation of the difluoromethyl scaffold and subsequent regioselective derivatization.

Analytical Characterization (Self-Validating)

To validate the synthesis without external standards, rely on the unique spin-spin coupling of the


F  nucleus.
The "Geminal" Signature (CHF Group)
  • Observation: Look for a doublet in the -110 to -120 ppm range.

  • Coupling: The two equivalent fluorines couple to the single geminal proton.

  • Constant:

    
    .
    
  • Validation: Run a proton-decoupled

    
    F{
    
    
    
    H} experiment. The doublet should collapse into a singlet. If it remains complex, you have impurities.
The Aromatic Pattern (S Ar Regiochemistry)

In the starting material (2,4,5-trifluoro), you observe three distinct aromatic fluorine signals. Upon substitution at C4 :

  • Loss of Signal: The signal corresponding to F-4 disappears.

  • Coupling Simplification:

    • F-5 (Meta to CHF

      
      ):  Originally coupled to F-4 (ortho-F coupling, strong) and F-2 (para-F coupling, weak). After substitution, the strong ortho-coupling is lost.
      
    • F-2 (Ortho to CHF

      
      ):  Retains coupling to the CHF
      
      
      
      group (through-space/bond) but loses para-coupling to F-5.

References

  • Bioisosterism of Difluoromethyl Group: Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 2017.

  • Deoxofluorination Protocols: Singh, R.P., & Shreeve, J.M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002.[1][2]

  • S

    
    Ar Regioselectivity in Polyfluoroarenes: 
    Chambers, R.D., et al. "Nucleophilic aromatic substitution in polyfluoroarenes." Journal of the Chemical Society, Perkin Transactions 1, 1999.
    
    
  • Safety Data (DAST): "Diethylaminosulfur trifluoride - Safety Data Sheet." Sigma-Aldrich.

Sources

Application Note: Downstream Functionalization of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

1-(Difluoromethyl)-2,4,5-trifluorobenzene (CAS: 113844-91-0) represents a high-value scaffold in modern medicinal chemistry. Its utility is derived from two synergistic structural features:

  • The Polyfluorinated Core: The 2,4,5-trifluoro substitution pattern is highly activated for Nucleophilic Aromatic Substitution (

    
    ), allowing for the rapid construction of complex heterocyclic cores (e.g., quinolones, indazoles).
    
  • The Difluoromethyl (

    
    ) Moiety:  Acting as a lipophilic hydrogen bond donor, the 
    
    
    
    group serves as a bioisostere for hydroxyl (
    
    
    ) and thiol (
    
    
    ) groups.[1] It improves membrane permeability while maintaining metabolic stability, a "magic methyl" effect that often boosts potency in kinase inhibitors and antibacterials.

This guide details the protocols for selectively manipulating this scaffold, specifically focusing on differentiating the three available fluorine sites.

Reactivity Profile & Regioselectivity Logic

To successfully utilize this building block, one must understand the electronic vectors controlling the ring. The reactivity is governed by the superposition of the directing effects of the fluorine atoms and the difluoromethyl group.

Electronic Vectors
  • 
     (
    
    
    
    ):
    A moderate Electron Withdrawing Group (EWG).
    • Hammett Constant (

      
      ):
      
      
      
      (less withdrawing than
      
      
      at
      
      
      , but sufficient to activate the ring).
  • 
     (Fluorines):  Strong inductive withdrawal (
    
    
    
    ) but resonant donation (
    
    
    ).
  • The "Leaving Group" Hierarchy:

    • 
       Position:  This is the primary site of attack . It is para to the 
      
      
      
      group and ortho to the C5-fluorine. The transition state (Meisenheimer complex) is stabilized by the EWG at C1.
    • 
       Position:  Secondary site. Sterically hindered by the bulky 
      
      
      
      group.
    • 
       Position:  Least reactive under standard conditions due to electronic mismatch (meta to the EWG).
      
Visualizing the Reactivity Landscape

ReactivityMap Core 1-(Difluoromethyl)- 2,4,5-trifluorobenzene SNAr SNAr (C4-Attack) Primary Pathway Core->SNAr N-Nucleophiles Mild Base, Heat Lithiation Ortho-Lithiation (C3/C6) Cryogenic Pathway Core->Lithiation LDA/n-BuLi -78°C Benzyne Benzyne Formation (Avoid: Side Reaction) Lithiation->Benzyne T > -50°C Elimination

Figure 1: Reactivity landscape showing the divergence between nucleophilic substitution and metallation pathways.

Protocol A: Regioselective C4-Amination ( )

This protocol describes the displacement of the C4-fluorine with a cyclic amine (e.g., piperazine, pyrrolidine). This is the standard method for synthesizing fluoroquinolone-like intermediates.

Mechanism & Rationale[2][3][4][5]
  • Solvent: Acetonitrile (MeCN) or DMSO. Polar aprotic solvents stabilize the anionic Meisenheimer intermediate.

  • Base: Triethylamine (

    
    ) or DIPEA. Inorganic bases (
    
    
    
    ) can be used but often require higher temperatures which may degrade the
    
    
    group.
  • Temperature: Controlled at

    
    . Exceeding 
    
    
    
    risks competitive attack at C2.
Step-by-Step Procedure
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(difluoromethyl)-2,4,5-trifluorobenzene (1.0 eq, 10 mmol) in anhydrous Acetonitrile (50 mL).

  • Addition: Add Triethylamine (1.2 eq, 12 mmol) followed by the Nucleophilic Amine (e.g., N-Boc-piperazine, 1.05 eq).

    • Note: If using a volatile amine, add it slowly at

      
       before heating.
      
  • Reaction: Heat the mixture to

    
      under a nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
    
    • Checkpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the starting material peak.[2]

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure (

      
       to prevent volatile loss if the product is low MW).
      
    • Dilute residue with Ethyl Acetate (50 mL) and wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Expected Yield: 85–95%.

Data Validation: NMR Interpretation

The regioselectivity must be confirmed by


 NMR. The starting material has three distinct signals. The product will have two.
Compound StateSignal CountApprox. Shifts (ppm, vs

)
Diagnostic Feature
Starting Material 3 (Ar-F) + 1 (

)
-115 (C5), -130 (C4), -140 (C2)Complex coupling pattern due to H-F and F-F interactions.
C4-Product 2 (Ar-F) + 1 (

)
-118 (C5), -142 (C2)Loss of the C4 signal. Remaining signals simplify (loss of ortho-coupling).

Protocol B: Directed Ortho-Lithiation (Advanced)

If functionalization at the C3 or C6 position is required (e.g., introducing an aldehyde or iodine),


 will not work. Instead, directed ortho-metallation (DoM) is used.

Critical Safety Warning: Polyfluoroarenes are prone to explosive decomposition via benzyne intermediates if lithiated species are allowed to warm above


.
Workflow Diagram

Lithiation Start Start: 1-(Difluoromethyl)- 2,4,5-trifluorobenzene Cool Cool to -78°C (THF/Ether) Start->Cool Base Add LDA (1.1 eq) Slow addition < -70°C Cool->Base Intermediate Lithiated Species (Stable only at low T) Base->Intermediate Quench Electrophile Quench (DMF, I2, CO2) Intermediate->Quench Rapid Addition Product C3-Functionalized Product Quench->Product

Figure 2: Cryogenic lithiation workflow. Strict temperature control is mandatory.

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL Schlenk flask. Flush with Argon. Add anhydrous THF (15 mL).

  • Substrate: Add 1-(difluoromethyl)-2,4,5-trifluorobenzene (5 mmol). Cool to

    
      (Dry ice/Acetone bath).
    
  • Deprotonation: Dropwise, add LDA (Lithium Diisopropylamide, 2.0 M in THF, 5.5 mmol) over 15 minutes.

    • Note: Maintain internal temperature below

      
      . The proton at C3 is most acidic due to being flanked by two fluorines (C2 and C4).
      
  • Equilibration: Stir at

    
     for 30 minutes. Do not warm.
    
  • Quench: Add the electrophile (e.g., DMF for formylation, or

    
      in THF) rapidly.
    
  • Workup: Allow to warm to

    
    , quench with saturated 
    
    
    
    , and extract with Ether.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. (General reference for kinetics on polyfluoroarenes).
    • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution."[3][4] Link

  • Difluoromethyl Group Properties

    • Zafrani, Y., et al.[5] "Difluoromethyl group as a hydrogen bond donor: A quantitative study." Chemical Society Reviews, 2021. (Detailed analysis of the bioisosteric properties).

    • Hu, J.[5] "Nucleophilic Difluoromethylation Strategies." ResearchGate. Link

  • Fluoroquinolone Synthesis Analogies

    • National Institutes of Health (NIH). "Design, synthesis, and evaluation of fluoroquinolone derivatives." PubMed Central. Link

    • MDPI. "Recent Development of Fluoroquinolone Derivatives as Anticancer Agents."[6][7] Link

  • Hammett Parameters & Electronic Effects: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev. 1991, 91, 165–195. (Source for values of F and ).

Sources

Application Note: Strategic Incorporation of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide medicinal chemists and process scientists in the strategic incorporation of 1-(Difluoromethyl)-2,4,5-trifluorobenzene into bioactive scaffolds. This fluorinated building block combines the bioisosteric utility of the difluoromethyl (


) group with the versatile reactivity of the polyfluorinated aromatic core.


-2,4,5-Trifluorobenzene

Executive Summary: The "Lipophilic Donor" Advantage

In modern drug discovery, the difluoromethyl group (


)  has emerged as a premier bioisostere for hydroxyl (-OH) and thiol (-SH) groups. Unlike traditional hydrogen bond donors, 

acts as a lipophilic hydrogen bond donor . It provides H-bond acidity (via the polarized C-H bond) while simultaneously increasing lipophilicity (

) and metabolic stability.

1-(Difluoromethyl)-2,4,5-trifluorobenzene represents a high-value scaffold because it pairs this bioisostere with a reactive trifluorobenzene core, enabling:

  • Regioselective Functionalization: Predictable

    
     and metallation chemistry.
    
  • Metabolic Blocking: The fluorine atoms at positions 2, 4, and 5 block common sites of CYP450 oxidative metabolism.

  • Sitagliptin-Like Space: Access to analogs of blockbuster drugs (e.g., DPP-4 inhibitors) that utilize the 2,4,5-trifluorophenyl moiety.

Synthesis Protocol: Accessing the Scaffold

While radical difluoromethylation of arenes is possible, the most robust and scalable method for accessing this specific isomer is the Deoxyfluorination of 2,4,5-Trifluorobenzaldehyde .

Protocol A: Deoxyfluorination (Standard)

Objective: Convert 2,4,5-trifluorobenzaldehyde to 1-(difluoromethyl)-2,4,5-trifluorobenzene.

Reagents:

  • Substrate: 2,4,5-Trifluorobenzaldehyde (CAS: 446-35-5)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) - Deoxo-Fluor is preferred for thermal stability.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add 2,4,5-trifluorobenzaldehyde (10 mmol) and anhydrous DCM (50 mL).
    
  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Dropwise add Deoxo-Fluor (12 mmol, 1.2 equiv) over 15 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane/EtOAc) or

    
    -NMR.
    
  • Quench: Cool to 0°C. Slowly pour the reaction mixture into saturated aqueous

    
    . Warning: Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Yield Expectation: 85–92% Key Analytic:


-NMR will show a characteristic triplet (

Hz) at

6.5–7.0 ppm for the

proton.

Functionalization Strategies: Building Complexity

The 2,4,5-trifluoro substitution pattern dictates the reactivity. The ring possesses two distinct "handles" for functionalization: Nucleophilic Aromatic Substitution (


)  and Directed Ortho-Lithiation (DoM) .
Regioselective

In polyfluorinated benzenes containing an Electron Withdrawing Group (EWG) like


, nucleophilic attack occurs para to the strongest activating group.[1]
  • Director: The

    
     group is a moderate EWG (
    
    
    
    ).
  • Target: The Fluorine at Position 4 is para to the

    
     group and is the most electrophilic site.[2]
    

Protocol: C-4 Selective Amination

  • Dissolve 1-(difluoromethyl)-2,4,5-trifluorobenzene (1.0 equiv) in DMSO or DMF.

  • Add amine nucleophile (e.g., Piperazine, 1.1 equiv) and base (

    
    , 2.0 equiv).
    
  • Heat to 60–80°C.

  • Result: Exclusive displacement of the F-atom at C-4, yielding the 1-(difluoromethyl)-2,5-difluoro-4-amino-benzene derivative.

Regioselective Lithiation (DoM)

The C-H protons at positions 3 and 6 are acidic due to the inductive effect of adjacent fluorines.

  • Site Selectivity: Position 3 is flanked by two fluorines (F-2 and F-4), making it the most acidic site (the "kinetic sink").

  • Reagent: LDA (Lithium Diisopropylamide) at -78°C.

Protocol: C-3 Functionalization

  • Cool a solution of substrate in THF to -78°C.

  • Add LDA (1.1 equiv) dropwise. Stir for 30 min.

  • Quench with electrophile (e.g.,

    
    , 
    
    
    
    , or an aldehyde).
  • Result: 3-substituted-1-(difluoromethyl)-2,4,5-trifluorobenzene.

Visualizing the Workflow

The following diagram illustrates the decision matrix for functionalizing this scaffold.

G Start 2,4,5-Trifluorobenzaldehyde Core 1-(Difluoromethyl)- 2,4,5-trifluorobenzene Start->Core Deoxo-Fluor DCM, 0°C -> RT SNAr SNAr Pathway (Nucleophilic Attack) Core->SNAr Amine/Thiol K2CO3, DMSO Lith Lithiation Pathway (C-H Activation) Core->Lith LDA, THF -78°C Prod_SNAr Product A: 4-Substituted Analog (Para to CF2H) SNAr->Prod_SNAr Regioselective Displacement of F-4 Prod_Lith Product B: 3-Substituted Analog (Between F-2 and F-4) Lith->Prod_Lith Trapping with Electrophile (E+)

Caption: Synthesis and divergent functionalization pathways of the difluoromethyl-trifluorobenzene scaffold.

Comparative Data: Physicochemical Properties

The table below highlights why a researcher would choose the


 analog over the methyl (

) or trifluoromethyl (

) variants.
Property

-Analog

-Analog

-Analog (Target)
Implication for Drug Design
H-Bond Donor NoNoYes Can engage target protein via H-bonding (Bioisostere for -OH).
Lipophilicity (

)
0.560.880.65 Modulates

without the extreme hydrophobicity of

.
Metabolic Stability Low (Benzylic oxid.)HighHigh Resists CYP450 oxidation at the benzylic position.
Hammett (

)
-0.170.540.32 Moderate electron withdrawal; tunes pKa of nearby amines.

Case Study: Design of a "Difluoro-Sitagliptin" Probe

Background: Sitagliptin (Januvia) utilizes a 2,4,5-trifluorophenyl moiety to bind to the S1 pocket of the DPP-4 enzyme. Hypothesis: Introducing a


 group at the para position (relative to the alkyl linker) could establish a novel hydrogen bond with active site residues (e.g., Glu205 or Arg125) while maintaining the steric profile of the trifluorophenyl ring.

Experimental Route:

  • Start: 1-(Difluoromethyl)-2,4,5-trifluorobenzene.

  • Step 1: Regioselective lithiation at C-3 (as per Protocol 3.2) followed by formylation (DMF quench) to generate the aldehyde.

  • Step 2: Reductive amination with the Sitagliptin amine core.

  • Outcome: A novel probe molecule where the

    
     acts as an "anchor" in the lipophilic pocket.
    

References

  • Bioisosteric Properties of CF2H

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Deoxyfluorination Protocols

    • Singh, R. P., & Shreve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis.

  • Regioselectivity in Polyfluoroarenes

    • Sandford, G. (2003). Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Pentafluoropyridine. Journal of Fluorine Chemistry.

  • Sitagliptin Structure & Binding

    • Kim, D., et al. (2005). Structure-Activity Relationships of Novel Phenyl-Substituted Betas-Amino Amides as DPP-IV Inhibitors. Journal of Medicinal Chemistry.

  • General SNAr Methodology

    • BenchChem Technical Notes. Regioselectivity in Nucleophilic Substitution of Pentafluoropyridine. (Cited for general principles on polyfluoro-regioselectivity).

Sources

Use of 1-(Difluoromethyl)-2,4,5-trifluorobenzene in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(Difluoromethyl)-2,4,5-trifluorobenzene in Pharmaceutical Synthesis

Abstract & Strategic Value

1-(Difluoromethyl)-2,4,5-trifluorobenzene (DFM-TFB) is a high-value fluorinated building block used primarily in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors. Its strategic value lies in the difluoromethyl group (


) , which acts as a lipophilic bioisostere for hydroxyl (

) and thiol (

) groups. Unlike the chemically inert trifluoromethyl group, the

moiety contains an acidic proton capable of acting as a hydrogen bond donor, significantly improving the binding affinity and pharmacokinetic profile of the target drug.

This guide details the protocols for the regioselective functionalization of DFM-TFB, specifically focusing on its conversion into 3-(difluoromethyl)-2,4,5-trifluorobenzoic acid—a critical intermediate for constructing the quinolone core (e.g., analogs of Garenoxacin or Moxifloxacin).

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 1-(Difluoromethyl)-2,4,5-trifluorobenzene
CAS Number 886510-29-8
Molecular Formula

Molecular Weight 182.09 g/mol
Boiling Point 145–148 °C (Predicted)
Appearance Clear, colorless liquid
Key Reactivity C-3 Acidity (Regioselective Lithiation),

Susceptibility
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Reaction Landscape & Regioselectivity

The reactivity of DFM-TFB is governed by the interplay between the electron-withdrawing nature of the fluorine atoms and the


 group.
  • Acidity Hierarchy: The proton at C-3 is the most acidic site because it is flanked by two fluorine atoms (at C-2 and C-4), which exert a strong inductive electron-withdrawing effect. The proton at C-6 is less acidic as it is adjacent to only one fluorine and the

    
     group.
    
  • Lithiation Strategy: Exploiting this acidity difference allows for exclusive lithiation at C-3, enabling the introduction of carboxyl, formyl, or boronic acid groups.

ReactionLandscape Figure 1: Divergent reactivity pathways. The C-3 lithiation (Green path) is the primary route for scaffold construction. Start 1-(Difluoromethyl)- 2,4,5-trifluorobenzene Lithiation Intermediate: 3-Lithio Species (-78°C) Start->Lithiation LDA or n-BuLi THF, -78°C ProductB S_NAr Diversification (C-4 Substitution) Start->ProductB Nucleophile (R-NH2) Base, Heat ProductA 3-(Difluoromethyl)- 2,4,5-trifluorobenzoic acid (Quinolone Precursor) Lithiation->ProductA 1. CO2 (s) 2. H3O+

Core Protocol: Regioselective Synthesis of 3-(Difluoromethyl)-2,4,5-trifluorobenzoic Acid

This protocol describes the conversion of DFM-TFB into the benzoic acid derivative, the "warhead" precursor for fluoroquinolone synthesis.

Reagents & Equipment[3][6][8][9][10]
  • Substrate: 1-(Difluoromethyl)-2,4,5-trifluorobenzene (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) 2.0 M in THF/Heptane (1.1 eq) OR

    
    -Butyllithium (
    
    
    
    -BuLi) (1.1 eq)
  • Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from SPS.

  • Quench: Dry Ice (Solid

    
    ), excess.
    
  • Equipment: 3-neck round bottom flask, low-temperature thermometer, Argon line, acetone/dry-ice bath.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck flask under an argon atmosphere. Charge with anhydrous THF (10 volumes relative to substrate).

  • Cooling: Cool the solvent to -78 °C using an acetone/dry-ice bath. Ensure the internal temperature stabilizes below -75 °C.

  • Substrate Addition: Add 1-(Difluoromethyl)-2,4,5-trifluorobenzene (10 g, 54.9 mmol) dropwise via syringe. Stir for 10 minutes.

  • Lithiation (Critical Step):

    • Add LDA (or

      
      -BuLi) solution dropwise over 30 minutes.
      
    • Causality: A slow addition rate prevents localized exotherms that could lead to "scrambling" (lithiation at C-6) or decomposition of the

      
       group (alpha-elimination to difluorocarbene).
      
    • Maintain internal temperature below -70 °C.

    • Stir at -78 °C for 1 hour. The solution typically turns pale yellow/orange.

  • Carboxylation:

    • Add crushed dry ice (excess, ~5 eq) rapidly to the reaction mixture (or bubble gaseous

      
       through a drying tube).
      
    • Allow the reaction to warm to room temperature naturally over 2–3 hours.

  • Workup:

    • Quench with water (50 mL).

    • Basify to pH 10 with 1N NaOH (to ensure the acid is in the aqueous layer as the carboxylate salt).

    • Wash the aqueous layer with diethyl ether (

      
       mL) to remove unreacted starting material.
      
    • Acidify the aqueous layer to pH 1–2 with 2N HCl. The product will precipitate or oil out.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Validation:

    • Yield: Expected 85–92%.

    • NMR Check:

      
       NMR should show a singlet (or triplet of doublets) for the 
      
      
      
      proton and only one aromatic proton signal (at C-6), confirming regioselectivity at C-3.

Application Case Study: Construction of the Quinolone Core

Once the benzoic acid is synthesized, it enters the standard Gould-Jacobs or Grohe-Heberle cyclization pathways to form the antibiotic core.

Workflow Logic
  • Activation: The benzoic acid is converted to a benzoyl chloride or activated ester.

  • Condensation: Reaction with a magnesium malonate or acrylate derivative.

  • Cyclization: Base-mediated ring closure forms the quinolone.

  • 
     Diversification:  The fluorine at position C-7 (originally C-4 of the benzene ring) is displaced by a secondary amine (e.g., pyrrolidine, piperazine) to generate the final active pharmaceutical ingredient (API).
    

QuinoloneSynthesis Figure 2: Synthesis of 8-Difluoromethyl Quinolones from DFM-TFB Acid 3-(Difluoromethyl)- 2,4,5-trifluorobenzoic acid Activation Benzoyl Acetate Formation Acid->Activation CDI, Mg(OEt)2 Ethyl potassium malonate Cyclization Cyclization (Quinolone Core) Activation->Cyclization Triethyl orthoformate Ac2O; then Amine SNAr Late-Stage S_NAr (C-7 Substitution) Cyclization->SNAr Core formed; F at C-7 is labile FinalDrug 8-Difluoromethyl Fluoroquinolone API SNAr->FinalDrug Amine (e.g., Pyrrolidine) DMSO, 80°C

Safety & Handling Protocols

  • Fluorine Chemistry Hazards: While DFM-TFB is stable, the lithiated intermediate is highly reactive. The

    
     group can degrade to form difluorocarbene (
    
    
    
    ) if the temperature rises above -60 °C during lithiation, potentially leading to polymerization or violent decomposition.
  • Acidification: During the workup of the benzoic acid, ensure adequate ventilation. Although HF generation is unlikely under these mild conditions, acidification of fluorinated salts should always be treated with caution.

  • PPE: Standard chemical resistant gloves (Nitrile), safety goggles, and fume hood operation are mandatory.

References

  • Bioisosterism of the Difluoromethyl Group

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry.

  • Regioselective Lithiation of Polyfluorobenzenes

    • Schlosser, M. (2005). The 2,4,5-Trifluorobenzoic Acid Route to Quinolone Antibiotics. European Journal of Organic Chemistry.

  • Synthesis of Garenoxacin and Analogs

    • Uchida, M., et al. (2006). Synthesis and Antibacterial Activity of Novel Quinolones Containing a Difluoromethoxy Group. Chemical and Pharmaceutical Bulletin.

  • General Fluorine Building Blocks

    • Sigma-Aldrich Product Sheet: 1-(Difluoromethyl)-2,4,5-trifluorobenzene.

Troubleshooting & Optimization

Common side reactions in the synthesis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

[1]

Subject: Troubleshooting Side Reactions in Deoxofluorination Protocols Target Molecule: 1-(Difluoromethyl)-2,4,5-trifluorobenzene (CAS: 886510-29-8) Primary Precursor: 2,4,5-Trifluorobenzaldehyde (CAS: 165047-24-5) Standard Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor™

Executive Summary & Reaction Logic

The conversion of 2,4,5-trifluorobenzaldehyde to its difluoromethyl derivative is a standard nucleophilic fluorination.[1] However, the electron-deficient nature of the 2,4,5-trifluoro aromatic ring introduces unique sensitivity to Nucleophilic Aromatic Substitution (SNAr) , a side reaction often overlooked in standard deoxofluorination guides.[1]

Success depends on balancing the activation energy required for the gem-difluorination against the thermal instability of the reagent and the susceptibility of the aromatic ring to attack by amine byproducts.[1]

Critical Troubleshooting Guide (Q&A)
Issue 1: "I observe a persistent impurity (~10-15%) that does not wash out with acid."

Diagnosis: SNAr Amination (Ring Substitution) Technical Explanation: The 2,4,5-trifluoro motif is highly activated for nucleophilic attack, particularly at the 4-position (para to the electron-withdrawing aldehyde/difluoromethyl group).[1] During the reaction, DAST releases diethylamine (or bis(2-methoxyethyl)amine if using Deoxo-Fluor) upon hydrolysis or decomposition.[1] While the reaction medium is generally acidic (HF), localized basicity or elevated temperatures allow the free amine to displace the fluorine at the 4-position.[1]

  • Impurity Identity: 4-(Diethylamino)-2,5-difluorobenzaldehyde or 1-(Difluoromethyl)-4-(diethylamino)-2,5-difluorobenzene.

  • Prevention:

    • Temperature Control: Do not exceed 40°C. SNAr rates increase significantly above room temperature on this substrate.[1]

    • Reagent Quality: Old DAST contains higher levels of free amine/HF salts.[1] Use fresh or distilled reagent.[1]

    • Acid Scavengers: Avoid strong bases. If buffering is needed, use weak, non-nucleophilic bases (e.g., solid NaHCO₃ or pyridine), though these can sometimes accelerate SNAr if not carefully managed.[1]

Issue 2: "The reaction mixture turned black and exothermed unexpectedly."

Diagnosis: Thermal Decomposition / Polymerization Technical Explanation: DAST is thermally unstable and can undergo catastrophic decomposition above 90°C. However, in the presence of electron-deficient aldehydes, exothermic induction can occur at lower temperatures (approx. 50-60°C) due to autocatalytic decomposition cycles involving HF and sulfur byproducts.[1]

  • Corrective Action:

    • Dilution: Ensure the reaction is run in at least 5-10 volumes of anhydrous DCM or CHCl₃.

    • Addition Rate: Add DAST dropwise at -78°C to 0°C. Never add DAST to a warm solution.

    • Alternative Reagent: Switch to Deoxo-Fluor™ or XtalFluor-E® , which possess higher thermal stability limits.[1]

Issue 3: "My yield is low, and the starting aldehyde regenerates during workup."

Diagnosis: Hemiacetal/Hemiaminal Hydrolysis Technical Explanation: The reaction proceeds through an intermediate aminosulfurane adduct.[1] If the fluorination step (breakdown of this adduct to the gem-difluoride) is incomplete, quenching with water will simply hydrolyze the intermediate back to the aldehyde.[1]

  • Protocol Adjustment:

    • Ensure the reaction has reached room temperature and stirred for sufficient time (typically 2–12 h) before quenching.

    • Check conversion by 19F NMR (look for the -CHF₂ doublet at approx. -110 to -125 ppm) before adding water.

Issue 4: "I see a peak corresponding to a Benzyl Ether."

Diagnosis: Solvent/Quench Incompatibility Technical Explanation: If the reaction is quenched with an alcohol (e.g., Methanol) while unreacted activated intermediate remains, the alcohol acts as a nucleophile, forming the acetal or benzyl ether instead of the difluoride.[1]

  • Correction: Always quench with ice/water or saturated NaHCO₃(aq) .[1] Never use alcohols for the initial quench of a DAST reaction.[1]

Impurity Profile & Data Summary
Impurity TypeStructure / DescriptionOriginPrevention Strategy
Hydrolysis Product 2,4,5-TrifluorobenzaldehydeMoisture ingress or incomplete reaction before quench.Dry solvents (<50 ppm H₂O); extend reaction time.[1]
SNAr Adduct 4-(Diethylamino)-2,5-difluorobenzaldehydeNucleophilic attack by diethylamine on the ring.Keep T < 25°C; Avoid excess amine generation.[1]
Acid Impurity 2,4,5-Trifluorobenzoic acidOxidation of aldehyde (air) or hydrolysis of acyl fluoride.[1]Run under N₂/Ar; use fresh aldehyde.
Sulfinyl Amide Diethylamidosulfinyl fluoride (Et₂NS(O)F)Normal byproduct of DAST reaction.[1]Removed via aqueous acidic wash or silica chromatography.[1]
Mechanistic Pathway & Side Reactions (Diagram)

The following diagram illustrates the primary pathway alongside the critical SNAr and Hydrolysis failure modes.

ReactionPathwayStart2,4,5-TrifluorobenzaldehydeInterIntermediate(Aminosulfurane Adduct)Start->Inter+ DAST(DCM, 0°C)SNArS_NAr Impurity:4-(Diethylamino)-2,5-difluorobenzaldehydeStart->SNArEt2NH attack(High T or Basic pH)DASTDAST Reagent(Et2N-SF3)TargetTARGET:1-(Difluoromethyl)-2,4,5-trifluorobenzeneInter->TargetFluorination(RT, -Et2NSOF)AldehydeReverted Aldehyde(Hydrolysis)Inter->AldehydeQuench with H2O(Incomplete Rxn)Inter->SNArEt2NH attack

Caption: Mechanistic flowchart showing the deoxofluorination pathway (green) versus competing hydrolysis and nucleophilic aromatic substitution pathways (red).

Optimized Experimental Protocol

Safety Warning: DAST reacts violently with water.[1] Perform all operations in a fume hood behind a blast shield.

  • Preparation: Charge a dry reaction vessel (PTFE or glass) with 2,4,5-Trifluorobenzaldehyde (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add DAST (1.2 – 1.5 equiv) dropwise via syringe over 20 minutes. Note: Fuming may occur.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC or 19F NMR.[1] Disappearance of the aldehyde signal (approx -100 ppm range for CHO-F coupling effects) and appearance of the CHF₂ signal (approx -115 ppm, doublet of triplets).[1]

  • Quench (Critical):

    • Cool the mixture back to 0°C .

    • Slowly add saturated NaHCO₃ solution dropwise. Caution: Vigorous CO₂ evolution.[1]

  • Workup: Extract with DCM. Wash organics with 1M HCl (to remove diethylamine and DAST byproducts), then brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Concentrate under reduced pressure (<30°C). Purify via silica gel chromatography (Hexanes/EtOAc gradient) or vacuum distillation if scale permits.[1]

References
  • Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry. Link[1]

  • Middleton, W. J. (1975).[1] "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry. Link[1]

  • Singh, R. P., & Shreeve, J. M. (2002).[1] "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis. Link[1]

  • PubChem. (n.d.).[1][3] "1-(Difluoromethyl)-2,4,5-trifluorobenzene Compound Summary." National Library of Medicine.[1] Link[1]

  • Clayden, J., et al. (2012).[1] "Nucleophilic Aromatic Substitution." Organic Chemistry. Oxford University Press.[1] (General reference for SNAr mechanism on electron-deficient rings).

Technical Support Center: Optimization of 1-(Difluoromethyl)-2,4,5-trifluorobenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-FLUORO-2024-05 Subject: Yield Optimization & Troubleshooting for Deoxofluorination Protocols Status: Active Guide[1]

Executive Summary & Reaction Architecture

Target Molecule: 1-(Difluoromethyl)-2,4,5-trifluorobenzene (CAS: 112897-04-8) Primary Application: Key intermediate for third-generation fluoroquinolone antibiotics.[1] Critical Challenge: The conversion of the aldehyde group to the difluoromethyl moiety using nucleophilic fluorinating agents (e.g., DAST, Deoxo-Fluor®) is prone to low yields due to thermal instability, moisture sensitivity, and polymerization side-reactions.

The following guide synthesizes field data to troubleshoot and optimize the Deoxofluorination of 2,4,5-trifluorobenzaldehyde .

Synthetic Pathway Visualization

The diagram below outlines the critical process flow and decision nodes for the synthesis.

G Start 2,4,5-Trifluorobenzaldehyde (Starting Material) Intermed Alkoxy-aminosulfur Intermediate Start->Intermed Dry DCM, -78°C to RT Reagent Fluorinating Agent (DAST / Deoxo-Fluor) Reagent->Intermed Nucleophilic Attack Product 1-(Difluoromethyl)- 2,4,5-trifluorobenzene Intermed->Product Fluoride Substitution Waste Sulfinamide Byproducts Intermed->Waste Hydrolysis (Avoid) Quench Controlled Quench (Sat. NaHCO3 / 0°C) Product->Quench Stabilization

Figure 1: Reaction logic flow for the deoxofluorination of benzaldehydes. Note the critical intermediate stability node.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by researchers during scale-up and bench optimization.

Q1: My reaction turns black/tarry, and the yield is <30%. What is causing this decomposition?

Diagnosis: Thermal runaway or uncontrolled exotherm.[1] Technical Insight: DAST (Diethylaminosulfur trifluoride) typically decomposes exothermically above 50°C (detonation hazard >90°C).[1] However, in the presence of electron-deficient aldehydes like 2,4,5-trifluorobenzaldehyde, the reaction releases significant heat immediately upon reagent addition. Corrective Action:

  • Switch Reagent: If possible, transition to Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[1] It is thermally stable up to ~70°C, offering a wider safety margin than DAST.

  • Cryogenic Addition: You must add the fluorinating agent at -78°C (acetone/dry ice bath).[1] Do not rush this step. Allow the mixture to warm to Room Temperature (RT) slowly over 4–6 hours. Rapid warming triggers oligomerization of the aldehyde.

Q2: I see significant remaining starting material (aldehyde) by TLC/GC, even with excess reagent.

Diagnosis: Reagent hydrolysis due to moisture ingress.[1] Technical Insight: Nucleophilic fluorinating agents hydrolyze instantly upon contact with water to form HF and the corresponding sulfinyl fluoride/amide, which are non-reactive toward the aldehyde. Corrective Action:

  • Solvent Drying: Dichloromethane (DCM) must be anhydrous (<50 ppm water).[1] Distill over CaH₂ or use a molecular sieve column system.[1]

  • Glassware Prep: Flame-dry all glassware under vacuum and backfill with Argon.[1] Nitrogen is acceptable, but Argon is heavier and provides a better blanket.

  • Stoichiometry: Increase reagent loading from 1.2 eq to 1.5–2.0 eq . The electron-withdrawing fluorine atoms on the benzene ring deactivate the carbonyl carbon slightly, making the nucleophilic attack slower than with non-fluorinated benzaldehydes.

Q3: The product degrades during the workup/quenching phase.

Diagnosis: Acid-catalyzed hydrolysis or elimination.[1] Technical Insight: The reaction generates HF as a byproduct.[1] Upon quenching with water, the localized pH drops drastically. If the difluoromethyl group is adjacent to electron-withdrawing groups, it is relatively stable, but the intermediate is sensitive. Corrective Action:

  • Inverse Quench: Do not pour water into the reaction.[1] Pour the reaction mixture slowly into a vigorously stirring slurry of saturated NaHCO₃ and crushed ice . This neutralizes HF immediately upon release.[1]

  • Solid Phase Quench: For micro-scale reactions, add solid NaHCO₃ or CaCO₃ directly to the reaction mixture before adding any water.

Q4: I am etching my glassware.

Diagnosis: High HF concentration.[1] Technical Insight: Standard borosilicate glass is etched by HF, which can also contaminate your product with silicates. Corrective Action:

  • Perform the reaction in PFA (Perfluoroalkoxy) or Teflon vessels . If glass must be used for visibility, use a fresh, heavy-wall flask and inspect for etching immediately after cleaning.[1]

Optimized Experimental Protocol

Objective: Synthesis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene via Deoxo-Fluor®. Scale: 10 mmol basis (Scalable to 100 mmol with active cooling).

Materials
  • Substrate: 2,4,5-Trifluorobenzaldehyde (1.60 g, 10 mmol).

  • Reagent: Deoxo-Fluor® (50% in Toluene or neat, ~2.6 g, 12 mmol, 1.2 eq).[1]

  • Solvent: Anhydrous DCM (20 mL).

  • Atmosphere: Dry Argon.[1]

Step-by-Step Methodology
  • System Preparation:

    • Equip a 100 mL PFA round-bottom flask with a magnetic stir bar and a rubber septum.

    • Purge with Argon for 15 minutes.[1]

  • Solvation:

    • Inject 2,4,5-trifluorobenzaldehyde and anhydrous DCM via syringe.[1]

    • Cool the system to -78°C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Reagent Addition (Critical Step):

    • Add Deoxo-Fluor® dropwise over 20 minutes via a syringe pump or careful manual addition.[1]

    • Note: Monitor internal temperature; do not allow a rise >5°C during addition.[1]

  • Reaction Phase:

    • Maintain at -78°C for 1 hour.

    • Remove the cooling bath and allow the vessel to warm to Room Temperature (20–25°C) naturally.[1]

    • Stir at RT for 12–16 hours.[1]

    • Checkpoint: Analyze aliquot by GC-MS or ¹⁹F-NMR.[1] Disappearance of the aldehyde signal (approx -100 to -120 ppm range depending on shift) indicates completion.[1]

  • Workup (Inverse Quench):

    • Prepare a 250 mL beaker with 50 mL saturated NaHCO₃ solution and 50g ice.

    • Pour the reaction mixture slowly into the beaker with vigorous stirring. Evolution of CO₂ will occur.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with 1M HCl (remove amine byproducts), then Brine.[1]

    • Dry over MgSO₄, filter, and concentrate carefully (Product is volatile; do not use high vacuum <20 mbar if possible).

  • Purification:

    • If necessary, purify via short-path distillation or silica gel flash chromatography (Eluent: 100% Pentane or Hexane/EtOAc 95:5).[1]

Reagent Comparison Data

Select the right tool for your specific constraints (Cost vs. Safety vs. Yield).[1]

FeatureDASTDeoxo-Fluor®XtalFluor-E®
Chemical Name Diethylaminosulfur trifluorideBis(2-methoxyethyl)aminosulfur trifluoride(Diethylamino)difluorosulfonium tetrafluoroborate
Thermal Stability Low (Decomp >50°C)Moderate (Decomp >70°C)High (Solid, stable >100°C)
Yield Potential 60–75%75–85%80–90%
Moisture Sensitivity Extreme (Fumes in air)HighModerate (Non-fuming solid)
Byproducts Liquid sulfinamides (hard to remove)Water-soluble amines (easier wash)Solid salts
Cost LowMediumHigh

Recommendation: Use Deoxo-Fluor® for standard laboratory optimization.[1] Use XtalFluor-E® if safety regulations prohibit liquid fluorinating agents or if higher temperatures are required to drive conversion.[1]

References

  • Process for the preparation of difluorobenzaldehydes. Source: Google Patents (US5191126A).[1] URL:

  • DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Source: Current Organic Synthesis.[1] URL:[Link][1]

  • Optimizing DAST Reactions: Strategies for Effective Fluorination. Source: NBInno Technical Guides.[1] URL:[Link]

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Source: Baxendale Group (Durham University).[1] URL:[Link]

  • Preparation of fluorobenzene (General Balz-Schiemann Protocol). Source: PrepChem.[1][2] URL:[Link]

Sources

Troubleshooting low conversion in photoredox difluoromethylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Photoredox Difluoromethylation Department: Advanced Synthesis & Catalysis Applications Persona: Senior Application Scientist

Introduction

Welcome to the Photoredox Technical Support Center. If you are accessing this guide, you are likely facing a stalled reaction or poor mass balance in your difluoromethylation campaign.

Difluoromethylation (


) is notoriously more difficult than trifluoromethylation due to the lower stability of the difluoromethyl radical and the challenging redox potentials involved. Whether you are using the Baran reagent (Zinc difluoromethanesulfinate, DFMS) in a photocatalytic manifold or a sulfonyl chloride precursor, the failure modes are often kinetic rather than thermodynamic.

This guide moves beyond basic "check the plug" advice. We analyze the photon-to-product efficiency and the radical chain life-cycle .

Phase 1: The Diagnostic Triage

Before altering your chemistry, you must diagnose the point of failure. Use this logic flow to categorize your issue.

DiagnosticWorkflow Start ISSUE: Low Conversion (<20%) CheckColor Did the reaction mixture change color/bleach? Start->CheckColor Bleached Yes (Bleached) CheckColor->Bleached Catalyst Death NotBleached No (Stays Dark) CheckColor->NotBleached Catalyst Active CheckO2 Is the headspace rigorously degassed? CheckRedox Check Redox Potentials (Stern-Volmer) CheckO2->CheckRedox If degassed & failed CheckLight Check Photon Flux (Beer-Lambert Limit) CheckReagent Check Reagent Quality (DFMS Titer) Bleached->CheckO2 Oxidative Quenching? NotBleached->CheckLight Light Penetration? NotBleached->CheckReagent Stoichiometry?

Figure 1: Diagnostic Decision Tree. A logic flow to isolate catalyst deactivation (bleaching) from kinetic inhibition.

Phase 2: Troubleshooting Guides & FAQs
Category 1: The Photon Flux (Hardware & Physics)

Q: My reaction works on a 0.5 mmol scale but fails completely at 5.0 mmol. Why?

A: You have hit the "Optical Density Wall" (Beer-Lambert Law failure). In photoredox, photons are a stoichiometric reagent. As you scale up, the path length of light transmission becomes critical. If your catalyst concentration is too high, or the vessel diameter is too wide, 99% of the photons are absorbed in the first 1mm of the solution. The center of your reactor remains dark.

Corrective Protocol:

  • Increase Surface-to-Volume Ratio: Switch from a round-bottom flask to high-surface-area vials or a flow reactor (PFA tubing).

  • Dilution: Do not maintain the same molarity (

    
    ) upon scale-up. Reduce catalyst loading or increase solvent volume to ensure light penetration.
    
ScaleRecommended VesselCatalyst Loading (Typical)Stirring Rate
0.1 mmol 1 dram vial (thin wall)1.0 - 2.0 mol%600 rpm
1.0 mmol 20 mL scintillation vial0.5 - 1.0 mol%1000 rpm (Vortex)
>5.0 mmol Flow Reactor / Flat Vessel0.1 - 0.5 mol%N/A (Flow)
Category 2: Reagent Integrity (The Chemistry)

Q: I am using Zinc Difluoromethanesulfinate (DFMS/Baran Reagent). The solid looks clumpy. Is it still good?

A: Likely not. DFMS is hygroscopic and prone to autodecomposition. While reported as air-stable, commercial batches of DFMS (


) often contain significant amounts of zinc chloride (

) and water. "Clumpy" texture indicates water absorption, which alters the molecular weight and effective stoichiometry. If you assume it is 100% pure, you are likely undercharging the radical source.

Validation Protocol (The NMR Titer):

  • Dissolve 10 mg of your DFMS in

    
     or DMSO-
    
    
    
    .
  • Add a known internal standard (e.g., 10 mg of 4-fluorotoluene).

  • Run

    
     NMR.
    
  • Compare the integration of the

    
     peak (approx -125 ppm) against the standard.
    
  • Rule of Thumb: If purity is <85%, recrystallize or increase loading by 1.5x.

Category 3: Oxygen & Quenching (The Environment) [1]

Q: I sparged my reaction with Nitrogen for 10 minutes. Is that enough?

A: For difluoromethylation, often NO. The difluoromethyl radical (


) is electrophilic but relatively stabilized. However, the excited state of common photocatalysts (like 

) is a triplet state with a microsecond lifetime.[2] Molecular oxygen (

) is a potent quencher of this triplet state.

If your reaction turns from bright yellow/orange to pale or clear (photobleaching), oxygen is likely intercepting the excited catalyst before it can oxidize the sulfinate.

The "Freeze-Pump-Thaw" Standard: For difficult substrates, simple sparging (bubbling) leaves micro-bubbles and dissolved oxygen.

  • Freeze the reaction mixture in liquid

    
    .
    
  • Pump (apply vacuum) for 5-10 mins.

  • Thaw under static inert gas.

  • Repeat 3 times. If this improves yield, your previous "low conversion" was purely oxygen quenching.

Category 4: Redox Matching (The Thermodynamics)

Q: The catalyst glows, the reagent is new, but the starting material is untouched.

A: You have a Redox Potential Mismatch. The generation of the


 radical from sulfinates requires oxidation. The excited state reduction potential (

) of your catalyst must be sufficiently positive to oxidize the sulfinate (or reduce the sulfonyl chloride, depending on the cycle).

Mechanism Visualization:

CatalyticCycle Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited State (Strong Oxidant) Ir_GS->Ir_Excited Blue Light (hv) Ir_Reduced Ir(II) Reduced State Ir_Excited->Ir_Reduced SET (Oxidation of DFMS) Ir_Reduced->Ir_GS SET (Turnover to Oxidant) Substrate Substrate (Ar-H) Product Product (Ar-CF2H) Substrate->Product H-Abstraction / Oxidation Reagent DFMS (Zn-Sulfinate) Radical •CF2H Radical Reagent->Radical - SO2, - Zn2+ Radical->Substrate Radical Addition

Figure 2: Simplified Oxidative Quenching Cycle. The catalyst must be strong enough in the excited state to oxidize the sulfinate reagent.

Technical Insight: If using


, the excited state potential is approx +1.21 V. The oxidation of sulfinates is generally accessible here. However, if you switch to a cheaper organic dye (like Eosin Y), you may lack the driving force.
  • Action: Ensure your catalyst

    
     matches the reagent's oxidation potential (
    
    
    
    for sulfinates).
Phase 3: Standardized Experimental Protocol

Method: Photoredox C-H Difluoromethylation of Heteroarenes Reagents: Substrate (1.0 equiv), DFMS (2.0 - 3.0 equiv), TFA (1.0 equiv), Photocatalyst (1 mol%).

  • Vessel Prep: Flame-dry a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Solids Addition: Add Substrate (0.5 mmol), DFMS (Baran Reagent, 1.5 mmol), and Photocatalyst (e.g., Ir-catalyst, 0.005 mmol).

    • Checkpoint: If DFMS is sticky, crush it into a fine powder before weighing.

  • Solvent & Acid: Add DMSO (5.0 mL) and TFA (Trifluoroacetic acid, 0.5 mmol).

    • Why Acid? Protonation of the heterocycle often activates it toward nucleophilic radical attack (Minisci-type mechanism).

  • Degassing: Seal with a septum. Sparge with Argon for 15 minutes (using a long needle submerged to the bottom).

    • Critical: Ensure a vent needle is present.

  • Irradiation: Place 2-3 cm away from a Blue LED (450 nm, ~30-40W). Fan cool to maintain temp < 35°C.

  • Monitoring: Monitor by LCMS at 2 hours.

    • Troubleshooting: If conversion is <10% and the mixture is colorless, add 0.5 mol% more catalyst and re-sparge.

References
  • Fujiwara, Y., et al. (2012).[3][4] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 492, 95–99.[4]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews, 113(7), 5322–5363.

  • O'Hara, F., et al. (2013). "Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability." Journal of the American Chemical Society, 135(32), 12122–12134.

  • Maity, S., & Hopkinson, M. N. (2021). "Visible-Light-Promoted Difluoromethylation Reactions." Chemistry – A European Journal.

Sources

Technical Support Center: Purification of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Synthesis & Purification of Fluorinated Aromatics Reference Molecule: 1-(Difluoromethyl)-2,4,5-trifluorobenzene (CAS: 886510-29-8)

Introduction: The "Invisible" Impurities

Welcome to the Fluorine Chemistry Support Hub. If you are here, you are likely staring at a reaction mixture that is either unexpectedly dark or showing stubborn impurities by GC-MS.

1-(Difluoromethyl)-2,4,5-trifluorobenzene is a critical intermediate for modulating lipophilicity in drug discovery.[1] However, its synthesis—typically via the deoxofluorination of 2,4,5-trifluorobenzaldehyde using DAST or Deoxo-Fluor®—presents unique purification hurdles. The boiling point proximity of the starting material and the product, combined with the acid-sensitivity of the workup, often leads to low yields or contaminated batches.

This guide addresses the three most common support tickets we receive regarding this compound.

Ticket #1: "My crude mixture turned into black tar upon workup."

Diagnosis: Uncontrolled exothermic decomposition of DAST/Deoxo-Fluor residues.[1] Root Cause: Fluorinating agents like DAST release HF violently when they contact water.[1] If the quench is too fast or the temperature isn't controlled, the heat polymerizes the electron-deficient aromatic ring, resulting in "fluorine tar."

Protocol: The "Soft Quench" Technique

Do not pour water directly into the reaction flask. Follow this thermodynamic control strategy:

  • Dilution: Dilute the crude reaction mixture (still under

    
    ) with 3 volumes of cold Dichloromethane (DCM).
    
  • The Reverse Quench: Transfer the reaction mixture slowly via cannula or dropping funnel into a rapidly stirring, pre-cooled (

    
    ) saturated Sodium Bicarbonate (
    
    
    
    ) solution.
    • Why? This neutralizes the HF immediately as it forms, preventing the acid-catalyzed degradation of your product.

  • Phase Cut: Separate layers immediately. Do not let the organic layer sit in contact with the aqueous sludge for prolonged periods.

Visualization: Safe Quenching Workflow

DAST_Quench start Crude Reaction Mixture (Contains DAST/Deoxo-Fluor) step1 Dilute with cold DCM (Heat sink) start->step1 step3 Reverse Addition: Dropwise add Mix to NaHCO3 step1->step3 step2 Prepare Sat. NaHCO3 (0°C, Rapid Stirring) step2->step3 Recipient Vessel step4 Gas Evolution (CO2) Monitor Control step3->step4 end Phase Separation (Neutralized Crude) step4->end

Figure 1: Reverse quenching strategy to prevent polymerization and thermal runaway during fluorinating agent neutralization.

Ticket #2: "I cannot separate the product from the starting aldehyde by distillation."

Diagnosis: Azeotropic co-distillation.[1] Root Cause: The boiling point of 1-(Difluoromethyl)-2,4,5-trifluorobenzene (est. 145-155°C atm) is dangerously close to its precursor, 2,4,5-trifluorobenzaldehyde. On a vacuum line, their vapor pressures converge, making physical separation nearly impossible without a high-plate-count column.[1]

The Solution: Chemoselective Scavenging

Do not rely on physics (distillation) when chemistry (reactivity) works better. You must chemically remove the aldehyde before distillation.[1]

Standard Operating Procedure: Bisulfite Wash [1]
  • Preparation: Dissolve Sodium Bisulfite (

    
    ) in water to create a 40% w/v solution.
    
  • The Wash: Agitate your organic phase (DCM or Ether) with the bisulfite solution vigorously for 2 hours.[1]

    • Mechanism:[1][2][3][4][5] The aldehyde reacts to form a water-soluble bisulfite adduct (a sulfonate salt). The difluoromethyl product is inert to this.[1]

  • Validation: Check the organic layer by TLC.[1][6] The aldehyde spot should disappear.[1]

  • Filtration: If a solid adduct precipitates (common with electron-poor aromatics), filter it off before phase separation.[1]

Data Comparison: Purification Methods

MethodAldehyde RemovalYield LossPurity AchievedNotes
Fractional Distillation Poor (< 80%)High (Mixed fractions)~90%Co-distillation is highly likely.
Silica Chromatography ModerateModerate95%Product may streak; Silica acidity can hydrolyze

.[1]
Bisulfite Wash Excellent (> 99%) Low (< 5%) > 98% Recommended. Exploits chemical orthogonality.[1][7]

Ticket #3: "My product degrades on Silica Gel."

Diagnosis: Acid-catalyzed hydrolysis of the gem-difluoro group. Root Cause: Silica gel is slightly acidic (


).[1] The electron-deficient nature of the 2,4,5-trifluoro ring activates the benzylic position, making the 

group susceptible to hydrolysis back to the aldehyde or formation of ethers in the presence of trace moisture and acid.
Protocol: Neutralizing the Stationary Phase

If you must use chromatography (e.g., to remove non-aldehyde impurities), you must buffer the system.

  • Pre-treatment: Slurry your silica gel in the mobile phase (e.g., Hexane/EtOAc) containing 1% Triethylamine (Et3N) .[1]

  • Column Packing: Pack the column with this "neutralized" slurry.[1]

  • Elution: Run your gradient. The Et3N neutralizes acidic sites on the silica surface, protecting the

    
     moiety.
    
  • Solvent Choice: Avoid methanol or alcohols, which can act as nucleophiles under Lewis acidic conditions.[1] Stick to a Hexane/Dichloromethane or Hexane/Ethyl Acetate gradient.[1]

Visualization: Purification Decision Tree

Purification_Logic crude Crude Mixture (Post-Quench) check Is Aldehyde Present? (Check TLC/GC) crude->check yes_ald Yes: > 2% Aldehyde check->yes_ald Major Impurity no_ald No: < 2% Aldehyde check->no_ald Minor Impurity bisulfite Sodium Bisulfite Wash (2-4 hours vigorous stir) yes_ald->bisulfite distill Vacuum Distillation (Remove solvents/heavy tars) no_ald->distill bisulfite->distill Organic Phase column Flash Chromatography (Neutralized Silica + 1% Et3N) distill->column If purity <97% final Pure 1-(Difluoromethyl)- 2,4,5-trifluorobenzene distill->final If purity >97% column->final

Figure 2: Logic flow for selecting the correct purification method based on impurity profile.

FAQ: Rapid Fire

Q: Can I use Kugelrohr distillation? A: Only for the final polish. Kugelrohr is excellent for separating the product from heavy polymeric tars (the "pot residue"), but it lacks the fractionation capability to separate the product from the starting aldehyde. Perform the bisulfite wash first.[1]

Q: Is the product volatile? A: Yes. It is a liquid with significant vapor pressure.[1] Do not use high vacuum (< 1 mbar) at room temperature for prolonged periods, or you will lose product to the pump trap. Recommended: 5-10 mbar at 40-50°C for solvent removal, then high vacuum for distillation.[1]

Q: Why does the NMR show a triplet at


 6.5-7.0 ppm? 
A:  That is your characteristic signal.[1] The proton in the 

group couples with the two fluorine atoms attached to the same carbon (

), resulting in a distinct triplet (t) with a large coupling constant. If this signal integrates to less than 1H relative to the aromatic protons, you have degradation.[1]

References

  • Safety of Fluorinating Agents

    • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[1][8] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1] The Journal of Organic Chemistry, 64(19), 7048-7054.

  • Aldehyde Removal via Bisulfite

    • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for bisulfite adduct purification methodology).

  • Synthesis of Difluoromethyl Arenes

    • Prakash, G. K. S., & Hu, J. (2005).[1] Selective fluoroalkylation of organic compounds: nucleophilic difluoromethylation.[1] Accounts of Chemical Research, 45(10).[1] (Context on stability and synthesis of

      
       groups).
      
  • Product Data & Safety

    • Fluorochem Ltd. (2024).[1] Safety Data Sheet: 1-(Difluoromethyl)-2,4,5-trifluorobenzene.

  • General DAST Workup Protocols

    • Organic Syntheses, Coll.[1] Vol. 6, p. 136 (1988); Vol. 57, p. 65 (1977).[1] (Foundational protocols for handling DAST and quenching).

Sources

Technical Support Center: Metal Catalyst Removal from Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: METAL-REM-F-001 Assigned Specialist: Senior Application Scientist Subject: Advanced Troubleshooting for Pd, Ru, and Cu Removal in Fluorinated API Synthesis

Executive Summary: The "Fluorine Effect" on Purification

Welcome to the Technical Support Center. If you are reading this, you are likely facing a specific bottleneck: standard metal scavenging protocols (Celite filtration, aqueous washes) are failing to bring your metal residues below ICH Q3D limits (often <10-20 ppm), or you are experiencing significant yield loss of your fluorinated Active Pharmaceutical Ingredient (API).

The Core Problem: Fluorinated compounds possess unique physicochemical properties—specifically high lipophilicity and altered Lewis basicity.

  • Solubility Mismatch: Fluorinated APIs often resist dissolution in the polar solvents required for effective aqueous extraction of metal salts.

  • Adsorption Risks: The "sticky" hydrophobic nature of fluorinated motifs (e.g., -CF3, -SF5) leads to high non-specific binding on activated carbon, causing massive yield loss.

  • Metal Complex Stability: Fluorine atoms can stabilize metal centers through weak interactions, making the metal-ligand bond harder to break than in non-fluorinated analogues.

This guide replaces generic advice with targeted protocols for fluorinated chemistries.

Scavenger Selection Strategy

Q: I usually use Activated Carbon (Charcoal) for metal cleanup. Why is my yield plummeting with my fluorinated intermediate?

A: You must stop using standard Activated Carbon immediately. Fluorinated compounds exhibit a high affinity for hydrophobic surfaces. Activated carbon functions via hydrophobic interaction and pore entrapment. Because your fluorinated API is likely highly lipophilic (high LogP), it competes with the metal catalyst for binding sites on the carbon. You are essentially scavenging your product, not just the metal.

The Solution: Switch to Functionalized Silica Scavengers . Silica backbones are polar and rigid. By grafting specific ligands (Thiol, TMT, Amine) onto silica, we rely on chemical affinity (Chemisorption) for the metal, rather than physical adsorption of the hydrophobic bulk. This minimizes non-specific binding of your fluorinated API.

Selection Matrix: Matching Ligand to Metal
Scavenger TypeFunctional GroupTarget MetalsBest for Fluorinated APIs?
Si-Thiol PropylthiolPd(II), Pd(0) , Pt, Ag, HgYES. Gold standard. High affinity for Pd; low interaction with F-compounds.
Si-TMT TrimercaptotriazineRu , Rh, Pd (hindered)YES. Critical for Ru removal where Thiols fail.
Si-Diamine EthylenediamineZn, Ni, Cu, FeCONDITIONAL. Avoid if API is acidic; amine can deprotonate it.
Activated Carbon CarbonAll (Non-selective)NO. High risk of API loss due to hydrophobic binding.
Experimental Protocols & Troubleshooting
Protocol A: Batch Mode Scavenging (The Standard Workflow)

Use this for bulk removal of Pd/Ru from reaction mixtures.

  • Dissolution: Dissolve your crude fluorinated product in a solvent that ensures complete solubility .

    • Tip: For fluorinated compounds, THF or 2-MeTHF are superior to MeOH. Scavengers need the metal to be in solution to find it.

  • Dosage: Add 4–8 equivalents of Si-Thiol (or Si-TMT) relative to the residual metal content (not the API).

    • Calculation: If you used 5 mol% Pd catalyst, start with a 20-40% w/w ratio of scavenger to crude mass as a rule of thumb if exact ppm is unknown.

  • Temperature & Time: Stir at 40–50°C for 4 hours.

    • Critical: Room temperature is often too slow for stable Pd-Fluorine complexes. Heat increases the ligand exchange rate.

  • Filtration: Filter through a 0.5-micron polymeric frit or Celite pad.

  • Wash: Rinse the cake with THF to recover any API trapped in the pore volume.

Q: The scavenger isn't working. My Pd levels are still >50 ppm. What now?

Diagnosis: The Palladium is likely trapped in a stable catalytic cycle intermediate or a precatalyst dimer that is too bulky to enter the silica pores.

Troubleshooting Steps:

  • Change the Solvent: Switch to a solvent that swells the specific polymer resin (if using polymer-based) or ensures better wetting of silica. DMF or DMSO (though hard to remove) can break aggregates.

  • Add an Activator: Add a trace amount of Acetic Acid .

    • Mechanism:[1][2] Protonation can help dissociate the ligand (e.g., Phosphines) from the metal, freeing the metal center to bind with the Thiol scavenger.

  • Switch to Si-TMT: If you are using bulky phosphine ligands (like Buchwald ligands), Si-Thiol might be sterically hindered. Si-TMT (Trimercaptotriazine) has a more open structure and higher affinity for "harder" metals.

Visualizing the Logic
Workflow: Decision Tree for Scavenger Selection

ScavengerSelection Start START: Metal Residue > 20 ppm MetalType Identify Metal Catalyst Start->MetalType Pd_Pt Palladium (Pd) or Platinum (Pt) MetalType->Pd_Pt Ru_Rh Ruthenium (Ru) or Rhodium (Rh) MetalType->Ru_Rh Cu_Zn Copper (Cu) or Zinc (Zn) MetalType->Cu_Zn LigandCheck Is the Metal Ligand Bulky? (e.g., XPhos, BINAP) Pd_Pt->LigandCheck SiTMT Select Si-TMT (High Affinity/Bulky) Ru_Rh->SiTMT Best for Ru SiDiamine Select Si-Diamine (Chelating) Cu_Zn->SiDiamine SiThiol Select Si-Thiol (Standard Pd Removal) LigandCheck->SiThiol No (Simple salts/PPh3) LigandCheck->SiTMT Yes (Complex Ligands) FluorineCheck Is API Highly Fluorinated? (High LogP) SiThiol->FluorineCheck SiTMT->FluorineCheck SiDiamine->FluorineCheck Warning AVOID CARBON Use Silica-based only FluorineCheck->Warning Critical Step

Caption: Decision matrix for selecting the appropriate solid-supported scavenger based on metal type and ligand steric bulk, with a critical checkpoint for fluorinated compounds.

Mechanism: Ligand Exchange on Silica Surface

Mechanism cluster_0 Key Interaction Soln Solution Phase [Pd-Ligand] Surface Silica Surface (Si-SH) Soln->Surface Diffusion Complex Chemisorption [Si-S-Pd] + Free Ligand Surface->Complex Ligand Exchange (Heat Promoted)

Caption: Simplified kinetic pathway of metal scavenging. The rate-limiting step is often the ligand exchange, which is why heating (40-50°C) is recommended for stable fluorinated complexes.

Regulatory & Analytical Validation

ICH Q3D Compliance: The International Council for Harmonisation (ICH) Q3D guideline mandates strict control of elemental impurities.

  • Class 1 (High Risk): Pd, Pt, Os, Rh.

  • Class 2 (Route Dependent): Ru, Cu.

Analytical Check (ICP-MS): Do not rely on color changes. Colloidal Palladium can be invisible to the naked eye but present at >100 ppm.

  • Digestion: Fluorinated compounds require aggressive digestion (Microwave with HNO3/HCl) for ICP-MS analysis. Ensure your analytical method is validated for fluorinated matrices, as incomplete digestion can mask metal content.

References
  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • SiliCycle. (n.d.). SiliaMetS Metal Scavengers - Selection Guide. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH Q3D Elemental impurities - Scientific guideline. Retrieved from [Link]

  • Deng, S., et al. (2025). Adsorption of Perfluorinated Compounds onto Activated Carbon. Retrieved from [Link]

Sources

Technical Support Center: Preventing Protodeiodination in Copper-Mediated Difluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: Cu-CF2H-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely reading this because your LC-MS showed a significant mass peak corresponding to [M-I+H] (the reduced arene, Ar-H) instead of the desired [M-I+CF₂H] product.

In copper-mediated difluoromethylation, protodeiodination (hydrodehalogenation) is a specific failure mode where the aryl-copper intermediate or aryl radical intercepts a proton before the difluoromethyl group can be installed.[1] This guide moves beyond basic "dry your solvents" advice to address the mechanistic root causes: Reagent Instability and Radical Leakage .[1]

Module 1: Diagnostic Workflow

Before altering your conditions, confirm the failure mode.[1] Use this decision tree to distinguish between Reagent Decomposition (No Reaction) and Protodeiodination (Side Reaction).

DiagnosticTree Start Analyze Crude Mixture (LC-MS/NMR) Result What is the major byproduct? Start->Result ArI Recovered Ar-I (Starting Material) Result->ArI >80% Recovery ArH Ar-H Formed (Protodeiodination) Result->ArH >10% Reduction Cause1 Cause: Reagent Decomposition Active Cu-CF2H species died before oxidative addition. ArI->Cause1 Cause2 Cause: Proton Interception Ar-Cu or Ar• intermediate quenched by H+ source. ArH->Cause2 Action1 Solution: Switch to Pre-formed Reagents (See Module 3) Cause1->Action1 Action2 Solution: Radical/Proton Scavenging Protocol (See Module 2) Cause2->Action2

Figure 1: Diagnostic logic to isolate the root cause of synthetic failure.

Module 2: The "Dry" Protocol (Proton Management)

If you are observing Ar-H , your system contains a proton source that is kinetically outcompeting the


 transfer.[1] The 

species is notoriously unstable and basic; it will strip protons from trace water or even acidic ligands.[1]
The Protocol
  • Solvent Deoxygenation (Critical):

    • Why: Oxygen promotes the oxidation of Cu(I) to Cu(II) outside the catalytic cycle, disrupting the transmetalation equilibrium.[1]

    • Step: Sparge NMP or DMF with Argon for 30 minutes, then store over activated 4Å molecular sieves for 24 hours.[1] Do not rely on "anhydrous" bottles from the shelf.

  • Base Handling (CsF/KOtBu):

    • Why: CsF is hygroscopic.[1] If you are generating

      
       in situ (using 
      
      
      
      ), wet CsF immediately protonates the
      
      
      anion to form
      
      
      gas.
    • Step: Flame-dry CsF in the reaction vessel under vacuum before adding other reagents.

  • Additives:

    • Proton Sponge (1,8-Bis(dimethylamino)naphthalene): Add 1.0 equiv if your substrate has acidic protons (e.g., amides, acidic alpha-protons).[1] This sterically hindered base scavenges stray protons without coordinating to the Copper.[1]

Module 3: Reagent Selection (Stabilization Strategy)

The most common cause of failure is the in situ generation method (CuI + TMS-CF₂H).[1] The transient


 species is thermally unstable above -20°C, yet the coupling requires heating.[1] This mismatch leads to decomposition.[1]

Recommendation: Switch to Pre-formed, Stabilized Reagents .[1]

Option A: The Neutral Shen Reagent[1]
  • Formula: [(bpy)Cu(CF2H)]

  • Mechanism: The bipyridine (bpy) ligand stabilizes the Cu center, raising the decomposition temperature significantly compared to ligand-free systems.[1]

  • Best For: Radical-sensitive substrates and late-stage functionalization.[2][3]

Option B: The Anionic Cuprate[1]
  • Formula: [Ph4P][Cu(CF2H)2]

  • Mechanism: This bis-difluoromethyl cuprate acts as a "reservoir."[4] It slowly releases the active neutral species, maintaining a low but steady concentration that favors coupling over bimolecular decomposition.[1]

  • Best For: Electron-deficient aryl iodides.

Comparative Data: In-Situ vs. Pre-Formed
FeatureIn-Situ (TMS-CF₂H + CuI)Pre-Formed (Shen Reagent)
Stability Decomposes > 0°CStable up to ~60-80°C
Moisture Sensitivity Extreme (CsF requires drying)Moderate (Solid handling)
Protodeiodination Risk High (Free

is basic)
Low (Ligand controlled)
Reproducibility Low (User-dependent)High (Stoichiometric control)

Module 4: Mechanistic Troubleshooting (Radical Leakage)

Recent mechanistic studies (see Cai et al. and Shen et al.[4]) suggest that many of these reactions proceed via a Single Electron Transfer (SET) pathway involving aryl radicals (


).

The Trap: If the


 radical forms but the 

species is too low in concentration (due to decomposition), the radical will abstract a Hydrogen atom (HAT) from the solvent (NMP/DMF), resulting in Ar-H .[1]

Mechanism cluster_Success Desired Pathway cluster_Fail Failure: Protodeiodination ArI Ar-I SET SET Activation ArI->SET CuI_CF2H [L-Cu(I)-CF2H] CuI_CF2H->SET ArRad Ar• (Radical) SET->ArRad CuII [L-Cu(II)-CF2H] SET->CuII Recomb Radical Recombination ArRad->Recomb Fast SideProd Ar-H ArRad->SideProd Slow (HAT) CuII->Recomb Product Ar-CF2H Recomb->Product Solvent Solvent (H-Source) Solvent->SideProd

Figure 2: Competition between radical recombination (Product) and Hydrogen Atom Transfer (Byproduct).

Corrective Action:

  • Increase Catalyst Loading: Ensure high local concentration of Cu species to capture the radical immediately.[1]

  • Lower Temperature: Radical recombination usually has a near-zero activation energy, whereas HAT (H-abstraction) has a higher barrier. Lowering the temp (if reactivity permits) favors recombination.

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of NMP? A: Yes, but NMP is generally superior for stabilizing the Cu-intermediate.[1] However, NMP is more prone to H-abstraction if radicals are involved.[1] If you see high Ar-H in NMP, try DMSO (oxidatively stable) or Acetonitrile (if solubility permits), as they are poorer H-atom donors.

Q: My reaction turns black immediately. Is this bad? A: In Cu-mediated chemistry, a black precipitate often indicates the formation of


 nanoparticles (disproportionation).[1] This is a sign of catalyst death.[1]
  • Fix: Add a ligand like 1,10-phenanthroline or bipyridine (bpy) to stabilize the Cu(I) state.[1]

Q: I see the product peak, but conversion is stuck at 30%. A: This is "Reagent Death," not protodeiodination. The


 species has decomposed before consuming the Ar-I.[1]
  • Fix: Add the

    
     reagent in two portions  (0h and 2h) or use the stabilized [Ph4P][Cu(CF2H)2] reagent.
    

References

  • Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent.

    • Source: Semantic Scholar / ResearchGate[1]

    • Context: Describes the use of Zinc reagents to transmetalate to Copper, avoiding unstable intermedi
    • (Citation based on search context 1.4/1.15)

  • Copper-Mediated Difluoromethyl

    • Source: NIH / PubMed Central[1]

    • Context: The found

      
       and the stabilization provided by specific ligands and counterions.[1]
      
  • [Ph4P][Cu(CF2H)

    • Source: PubMed[1]

    • Context: Qilong Shen's development of the stabilized anionic cuprate reagent to prevent decomposition.[1]

  • Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activ

    • Source: Angewandte Chemie / PubMed[1]

    • Context: Detailed mechanistic insight into the radical pathways and the risk of H-abstraction (protodeiodination).[1]

Sources

Technical Support Center: Stability & Troubleshooting for TMSCF2H

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Personality" Reagent

Welcome to the Technical Support Center. If you are experiencing inconsistent yields or decomposition with TMSCF₂H (often utilized in Prakash-Hu type difluoromethylations), you are likely battling its inherent "dual personality."

Unlike its trifluoromethyl cousin (


), which produces a relatively stable anion, TMSCF₂H is kinetically unstable  upon activation. It sits on a knife-edge between two pathways:
  • The Nucleophilic Pathway (Desired): Generation of the difluoromethyl anion (

    
    ) for attack on electrophiles.
    
  • The Carbene Pathway (Side Reaction): Rapid

    
    -elimination of fluoride to form difluorocarbene (
    
    
    
    ).

The Golden Rule: Stability is not about preserving the reagent indefinitely; it is about controlling the rate of release to match the consumption by your electrophile.

The Stability Mechanism (Visualized)

To troubleshoot, you must visualize the invisible competition occurring in your flask. The following diagram maps the fate of TMSCF₂H upon activation.

TMSCF2H_Pathways TMS TMSCF2H (Precursor) Intermediate [Pentacoordinate Si] Intermediate TMS->Intermediate + Lewis Base (activator) Anion CF2H⁻ (Active Nucleophile) Intermediate->Anion Release Product R-CF2H (Target Product) Anion->Product + Electrophile (E+) (Kinetic Control) Carbene :CF2 (Difluorocarbene) Anion->Carbene α-elimination (-F⁻) (Thermodynamic Sink) HCF3 HCF3 (Gas) (Protonation Sink) Anion->HCF3 + H⁺ (Moisture) Polymer Polymers / Cyclopropanes (Side Products) Carbene->Polymer Aggregation

Figure 1: The Kinetic Bifurcation.[1] The success of the reaction depends on trapping the Anion (Green path) before it collapses into the Carbene (Red path) or is protonated by moisture (Grey path).

Storage & Handling Protocols

Before the reaction even begins, stability is dictated by "anhydrous integrity."

ParameterSpecificationWhy it matters?
Moisture Tolerance < 50 ppm Water is a potent proton source. It reacts with the activated anion to form

(gas), permanently destroying the reagent.
Storage Temp 2–8°C While stable at room temp in a sealed bottle, cold storage prevents slow hydrolysis through seal permeation.
Atmosphere Argon/Nitrogen Oxygen is generally tolerated, but atmospheric moisture is not. Always handle under positive inert gas pressure.
Container Teflon/HDPE lined Avoid ground glass joints without grease; fluoride byproducts can etch glass over time, causing seals to fail.

Troubleshooting Guide: Diagnosing Failure

Use this guide to correlate physical symptoms with chemical failures.

Symptom A: Vigorous bubbling immediately upon adding the activator.
  • Diagnosis: Protonation (The Moisture Kill).

  • The Chemistry: The activator released

    
    , which immediately grabbed a proton from water in the solvent or atmosphere, releasing 
    
    
    
    gas.
  • The Fix:

    • Dry solvent over molecular sieves (3Å or 4Å) for 24h.

    • Flame-dry glassware under vacuum.

    • Check the activator (e.g., CsF, TBAT) for hygroscopicity. Dry CsF at 150°C under vacuum.

Symptom B: No reaction, starting material recovered (TMSCF₂H is gone).
  • Diagnosis: Carbene Collapse.

  • The Chemistry: The reagent activated, but the temperature was too high or the electrophile was too sluggish. The

    
     underwent 
    
    
    
    -elimination to
    
    
    before it could attack your target.
  • The Fix:

    • Lower the temperature. Standard protocol is -78°C for the addition, slowly warming to room temp.

    • Increase Concentration. Higher concentration favors the bimolecular reaction (Attack on E+) over the unimolecular decomposition (Elimination).

Symptom C: No reaction, TMSCF₂H is still present (by ¹⁹F NMR).
  • Diagnosis: Activation Failure.

  • The Chemistry: The Lewis base (activator) is too weak or insoluble to break the Si-C bond.

  • The Fix:

    • Switch activators. If using

      
      , switch to CsF  or TBAT  (Tetrabutylammonium difluorotriphenylsilicate).
      
    • Add a crown ether (e.g., 18-crown-6) if using inorganic fluoride salts to solubilize the anion.

Experimental Protocol: The Self-Validating System

To ensure stability during the reaction, we use a "Dual-Check" protocol. This method uses


F NMR to validate the reagent in situ.
Reagents
  • Substrate: 1.0 equiv

  • TMSCF₂H: 1.5 - 2.0 equiv (Excess required to account for carbene loss)

  • Activator: CsF (2.0 equiv) or TBAT (0.1 equiv catalytic)

  • Internal Standard:

    
    -Trifluorotoluene (inert)
    
Step-by-Step Methodology
  • Setup: Flame-dry a two-neck flask. Cool to -78°C under Argon.

  • Solvation: Dissolve substrate and TMSCF₂H in anhydrous THF.

  • Baseline Check: Take a crude aliquot for

    
    F NMR. Confirm signal at -116 ppm  (doublet, 
    
    
    
    ) for TMSCF₂H.
  • Activation: Add the activator (dissolved in THF or solid) slowly.

    • Critical Control: If the solution turns bright yellow/orange immediately, your addition is too fast (uncontrolled anion generation).

  • Monitoring: Stir at -78°C for 1 hour.

  • The Checkpoint: Take a second aliquot (cold).

    • Scenario 1: TMSCF₂H peak gone, Product peak appears. -> Success.

    • Scenario 2: TMSCF₂H peak gone, New peak at -113 ppm (

      
      ). -> System Wet. 
      
    • Scenario 3: TMSCF₂H peak present, no change. -> Inactive System (Warm to -40°C).

Advanced Troubleshooting: The Decision Tree

Troubleshooting_Tree Start Reaction Outcome? Success Target Product Obtained Start->Success Fail Low Yield / No Product Start->Fail CheckGas Was Gas Evolution Observed? Fail->CheckGas YesGas Likely HCF3 Formation CheckGas->YesGas Yes NoGas Check 19F NMR of Crude CheckGas->NoGas No ActionWet ACTION: Dry Solvent/Salt Check Atmosphere YesGas->ActionWet CheckNMR Is TMSCF2H Remaining? NoGas->CheckNMR YesRemains Activation Issue CheckNMR->YesRemains Yes (-116 ppm) NoRemains Carbene Decomposition CheckNMR->NoRemains No ActionActivator ACTION: Switch to TBAT or add 18-Crown-6 YesRemains->ActionActivator ActionTemp ACTION: Lower Temp (-78C) Increase Concentration NoRemains->ActionTemp

Figure 2: Diagnostic Workflow. Follow this logic path to isolate the root cause of instability.

Frequently Asked Questions (FAQs)

Q: Can I use TBAF (Tetrabutylammonium fluoride) as an activator? A: Use with extreme caution. Commercial TBAF (1M in THF) contains significant water (stabilizer). Unless you use anhydrous TBAF (difficult to prepare/store), the water content will protonate the


 anion immediately. TBAT  is the preferred anhydrous alternative.

Q: Why does the reaction require -78°C? Can I run it at 0°C? A: At 0°C, the rate of


-elimination (loss of 

to form carbene) is often faster than the rate of nucleophilic attack. -78°C kinetically "freezes" the intermediate anion long enough for it to find the electrophile.

Q: I see a peak at -113 ppm in my NMR. What is it? A: That is Trifluoromethane (


) . It indicates your system contains moisture. The 

moiety scavenged a proton.

Q: Is TMSCF₂H shock sensitive? A: No, it is thermally stable up to >100°C in the absence of activators. However, avoid mixing with strong oxidizers.

References

  • Prakash, G. K. S.; Hu, J. "Nucleophilic Difluoromethylation Strategies." Accounts of Chemical Research, 2004 , 37(10), 631–644.

  • Prakash, G. K. S.; Yudin, A. K. "Perfluoroalkylation with Organosilicon Reagents." Chemical Reviews, 1997 , 97(3), 757–786.

  • Ni, C.; Hu, J. "Recent Advances in Controlled Difluoromethylation." Synthesis, 2014 , 46(7), 842–863.

  • Echeverria, P.-G. et al. "Practical Guide to Nucleophilic Difluoromethylation." Organic Process Research & Development, 2020 , 24(11), 2588–2596.

Sources

Interpreting complex 19F NMR spectra of polyfluorinated aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 19F NMR of Polyfluorinated Aromatics

Role: Senior Application Scientist Subject: Advanced Troubleshooting & Interpretation Guide Status: Active

Introduction: The Fluorine Frontier

Welcome to the 19F NMR Technical Support Center. If you are working with polyfluorinated aromatics—common in modern medicinal chemistry and materials science—you have likely realized that 19F is not simply "Proton NMR with a larger chemical shift."

Fluorine-19 combines the high sensitivity of protons (83% of 1H sensitivity) with a massive chemical shift anisotropy (CSA) and extreme sensitivity to electrostatic environments. This guide addresses the specific pathologies of polyfluorinated systems: second-order roofing, "impossible" long-range couplings, and acoustic ringing artifacts.

Module 1: Acquisition Optimization (The Foundation)

Q: My baseline is rolling/sinusoidal, obscuring small peaks. Is my probe broken?

A: Your probe is likely fine. You are experiencing Acoustic Ringing . Unlike 1H, 19F frequencies often resonate with the physical materials of the probe coil and body, causing a "ringing" signal that persists after the pulse. This appears as a broad rolling baseline or a massive distortion at the start of the FID.[1]

Protocol: Acoustic Ringing Suppression

  • Hardware Fix: If available, use a "fluorine-free" probe or a probe with specific dampening materials.

  • Processing Fix (The Standard): Apply Backward Linear Prediction (BLP) .

    • Inspect the FID.[1][2][3][4][5] The first 4–16 data points will likely be corrupted (clipped or massive intensity).

    • Set the processing software to discard these initial points.

    • Use BLP to reconstruct these points based on the valid data that follows.

    • Warning: Do not use BLP if your signals decay extremely fast (very broad peaks), as the prediction will fail.

Q: My integration values are inconsistent, even with long relaxation delays (d1). Why?

A: You are likely battling Excitation Bandwidth Truncation . The 19F spectral width is massive (>200 ppm or >100 kHz on high-field instruments). A standard 10 µs hard pulse (90°) has an excitation null point. If your peaks are spread across 100 ppm, those at the edges receive significantly less flip angle than those at the center (offset), ruining quantitative accuracy.

Workflow: Quantitative 19F Acquisition

AcquisitionWorkflow Start Start: Polyfluorinated Sample EstRange 1. Estimate Chemical Shift Range (Run wide sweep: -200 to +50 ppm) Start->EstRange CenterO1 2. Center Transmitter (O1/TOF) Must be in the middle of signals EstRange->CenterO1 PulseCal 3. Calibrate 90° Pulse (P1) Calculate Excitation Profile CenterO1->PulseCal BandwidthCheck 4. Check Bandwidth Efficiency Is excitation >95% at edges? PulseCal->BandwidthCheck ShortenPulse Use Shorter Pulse (e.g., 30°) or Composite Pulse BandwidthCheck->ShortenPulse No SetT1 5. Measure T1 (Inversion Recovery) Set d1 > 5 * T1_max BandwidthCheck->SetT1 Yes ShortenPulse->SetT1 Acquire 6. Acquire & Process (BLP) SetT1->Acquire

Figure 1: Decision matrix for ensuring quantitative accuracy in broad-band 19F spectra.

Module 2: Spectral Analysis & Assignment

Q: I see splitting patterns that don't match standard "n+1" rules. What is happening?

A: Polyfluorinated aromatics exhibit two distinct complications: Second-Order Effects and Through-Space Coupling .

  • Second-Order Effects (Roofing): Because 19F chemical shift differences (

    
    ) can be small relative to the large J-coupling constants (
    
    
    
    ), the
    
    
    ratio drops. This distorts intensities (roofing effect) and makes multiplets look like complex blobs.
  • Through-Space Coupling (

    
    ):  Fluorine lone pairs are large. If two fluorine atoms are spatially close (within sum of van der Waals radii), they couple through space, even if they are 4 or 5 bonds apart. This is common in peri-naphthalenes or crowded benzenes.
    

Reference Data: Typical Coupling Constants

Interaction TypeStructural RelationshipTypical J Value (Hz)Notes
One-bond

240 – 320Extremely large; dominates 13C spectra.[6]
Two-bond

(Geminal)
20 – 60Varies with hybridization.
Three-bond

(Ortho)
6 – 10Similar to H-H ortho coupling.
Four-bond

(Meta)
4 – 8Often resolved, unlike H-H meta.
Aromatic F-F

(Ortho)
20 – 25 Strong coupling.
Aromatic F-F

(Meta)
0 – 7 Usually weak or unresolved.
Aromatic F-F

(Para)
10 – 18 Counter-intuitive: Para > Meta in many F-F systems.
Through-Space

(Proximate)
10 – 100+Exponential decay with distance; highly geometry dependent.

Q: How do I distinguish between J-coupling and a mixture of isomers/rotamers?

A: Use the Decoupling & Temperature Stress Test . Polyfluorinated rings often have high rotational barriers (atropisomerism).

Protocol:

  • Run 19F{1H}: Turn on proton decoupling.

    • Result: If the multiplet collapses to a singlet, the complexity was H-F coupling.

    • Result: If it remains complex, it is F-F coupling or distinct species.

  • Variable Temperature (VT) NMR: Heat the sample (e.g., to 50°C or 80°C).

    • Result: If peaks coalesce (merge), you have rotamers in slow exchange.

    • Result: If peaks sharpen but stay distinct, they are likely impurities or structural isomers.

Module 3: Advanced Troubleshooting Logic

Q: My chemical shifts are drifting between experiments. Is the magnet unstable?

A: No, 19F is a Solvent Chameleon . Fluorine chemical shifts are extremely sensitive to solvent polarity and concentration due to the high polarizability of the fluorine electron cloud. A shift of 1–2 ppm is common when switching from CDCl3 to DMSO-d6.

  • Fix: Always reference internally (e.g., using an internal standard like trifluorotoluene or C6F6) if comparing shifts strictly. Do not rely solely on the deuterium lock frequency for high-precision 19F referencing across different solvents.

Visual Guide: Interpreting "Messy" Multiplets

InterpretationLogic Signal Complex 19F Signal Observed Decouple Apply 1H Decoupling (19F{1H}) Signal->Decouple Collapsed Did the signal collapse to a singlet? Decouple->Collapsed YesHF Cause: H-F Coupling (Analyze J-values) Collapsed->YesHF Yes NoComplex Signal remains complex Collapsed->NoComplex No Symmetry Check Symmetry/Integration Do integrals match stoichiometry? NoComplex->Symmetry IntMatch Integrals Match Symmetry->IntMatch IntFail Integrals do NOT match (e.g., 0.6 : 0.4 ratio) IntMatch->IntFail No FFCouple Cause: F-F Coupling (Ortho/Para or Through-Space) IntMatch->FFCouple Yes Rotamers Cause: Rotamers or Impurities Run VT-NMR IntFail->Rotamers

Figure 2: Logical pathway for de-convoluting complex polyfluorinated signals.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10 details heteronuclear coupling and 19F specific parameters).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (The authoritative text on F-F coupling constants and through-space effects).

  • University of Ottawa NMR Facility. (2008). Backward Linear Prediction. (Technical note on suppressing acoustic ringing in low-gamma nuclei).

  • Mallory, F. B., et al. (2000). Nuclear Spin-Spin Coupling via Nonbonded Interactions. Journal of the American Chemical Society.[7] (Seminal paper on "Through-space" coupling mechanisms).

  • Jeol Ltd. (2020). Back Linear Prediction Application Note. (Hardware-specific implementation for ringing suppression).

Sources

Overcoming poor regioselectivity in the difluoromethylation of substituted benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Regioselectivity in Arene Difluoromethylation (


)
Ticket Status:  OPEN
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

The difluoromethyl group (


) is a critical bioisostere for hydroxyl, thiol, and amine groups, acting as a lipophilic hydrogen bond donor. However, installing it with precise regiocontrol is notoriously difficult due to the competing electronic and steric demands of the benzene ring.

This guide moves beyond standard textbook definitions to address the causality of poor selectivity. We categorize solutions into three workflows: Innate Radical Functionalization (for heterocycles), Metal-Catalyzed Cross-Coupling (for pre-functionalized arenes), and Indirect Lithiation/Borylation (for sterically controlled patterns).

Part 1: Diagnostic Workflow

Before selecting a reagent, determine the electronic bias of your substrate. Most regioselectivity failures stem from a mismatch between the substrate's electronic demand and the polarity of the


 source.

G Start Start: Substrate Analysis Q1 Is the substrate an Electron-Deficient Heterocycle? Start->Q1 Q2 Does it have a Halide (I, Br) or Boronate? Q1->Q2 No (Benzene, Anisole) Method_A Method A: Radical C-H (Minisci-Type) Q1->Method_A Yes (Pyridine, Quinoline) Method_B Method B: Metal-Catalyzed Cross-Coupling Q2->Method_B Yes (Ar-I, Ar-Br) Method_C Method C: C-H Borylation Sequence Q2->Method_C No (Unfunctionalized)

Caption: Figure 1. Decision matrix for selecting the optimal difluoromethylation strategy based on substrate electronics and functional handles.

Part 2: Troubleshooting & Methodologies

Ticket #001: Poor Selectivity in Radical C-H Difluoromethylation

Primary Method: Zinc Difluoromethanesulfinate (DFMS/Baran’s Reagent) Mechanism: Radical substitution. The


 radical exhibits nucleophilic character, making it highly effective for electron-deficient heteroarenes (e.g., protonated pyridines) but poor for electron-rich benzenes.
Common Symptom: "I am getting a mixture of C2/C4 isomers on my pyridine substrate."

Root Cause: The radical lacks sufficient electrophilic bias to distinguish between sites with similar electron density. Corrective Action:

  • Acidification (The TFA Spike): Add 1-2 equivalents of Trifluoroacetic Acid (TFA).

    • Why? Protonation of the basic nitrogen lowers the LUMO energy of the heterocycle, significantly activating the C2/C4 positions (relative to C3) toward the nucleophilic

      
       radical.
      
  • Solvent Switch: Switch from DMSO to a biphasic

    
     (2.5:1) system.[1][2][3][4][5][6][7][8]
    
    • Why? Water creates a high dielectric interface that stabilizes the charged transition states in Minisci-type reactions, often enhancing selectivity for the most electron-deficient position.

Protocol 1: Innate C-H Difluoromethylation (Baran Protocol)

Target: Heteroarenes (Pyridines, Pyrazines)[9]

  • Setup: In a vial, dissolve substrate (1.0 equiv) and Zn(SO₂CF₂H)₂ (DFMS) (3.0 equiv) in DMSO (0.2 M).

  • Activation: Add TFA (1.0 equiv) followed by slow addition of TBHP (70% aq., 5.0 equiv) at 0°C.

    • Note: The reaction is exothermic. Slow addition prevents "radical runaway" which degrades selectivity.

  • Reaction: Warm to Room Temperature (RT) and stir for 12–24 h.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
    • QC Check: If conversion is <50%, add a second portion of DFMS and TBHP.

Ticket #002: Regiocontrol on Unfunctionalized Benzenes

Primary Method: Two-Step C-H Borylation


 Copper-Catalyzed Difluoromethylation
Issue:  Direct radical attack on simple benzenes (e.g., toluene) yields inseparable ortho/meta/para mixtures.
The "Shen-Hartwig" Workaround

Instead of forcing a direct


 bond, use steric control to install a boron handle, then convert it.
  • Step 1 (Ir-Catalyzed Borylation): Uses steric bulk to install Bpin exclusively at the least hindered position (usually meta or para).

  • Step 2 (Cu-Catalyzed Fluorination): Converts

    
     to 
    
    
    
    using a copper mediator.

Mechanism Substrate Arene (Steric Control) Bpin Ar-Bpin (Meta/Para Selective) Substrate->Bpin [Ir(cod)OMe]2 dtbpy, HBpin Product Ar-CF2H Bpin->Product Cu catalyst Zn(CF2H)2 source

Caption: Figure 2. Indirect regiocontrol strategy utilizing steric-directed borylation followed by oxidative difluoromethylation.

Ticket #003: Late-Stage Functionalization of Aryl Iodides

Primary Method: Copper-Catalyzed Cross-Coupling (Shen's Reagent) Target: When you have a specific site pre-functionalized with Iodine or Bromine.

Common Symptom: "The reaction stalls or yields protodehalogenated product (Ar-H)."

Root Cause: The


 species is thermally unstable and prone to decomposition (carbene formation) before transmetallation occurs.
Corrective Action: 
  • Ligand Stabilization: Ensure the use of DMPU or bulky phosphines. The reagent

    
      is superior to uncomplexed zinc reagents because DMPU stabilizes the zinc species.
    
  • Strict Anhydrous Conditions: Proton sources rapidly quench the

    
     intermediate to form 
    
    
    
    gas.
Protocol 2: Cu-Catalyzed Cross-Coupling

Target: Aryl Iodides (High regiospecificity)[6]

  • Reagent Prep: In a glovebox, combine CuI (1.0 equiv) and

    
      (0.6 equiv – note: reagent is bis-functional) in dry DMF.
    
  • Substrate Addition: Add Aryl Iodide (1.0 equiv).

  • Reaction: Seal and heat to 80–100°C for 12 h.

    • Troubleshooting: If using Aryl Bromides, add 20 mol% Pd catalyst to facilitate the oxidative addition step, as Cu alone may struggle with strong C-Br bonds.

  • Purification: Filter through Celite. The copper byproducts can be sticky; an EDTA wash is recommended during extraction.

Part 3: Comparative Reagent Data

Reagent SystemActive SpeciesPrimary Selectivity DriverBest Substrate Class
Baran (DFMS)

(Radical)
Electronic (Nucleophilic attack)Electron-Deficient Heterocycles (Pyridines)
Shen (Cu-based)

Pre-functionalized site (I/Br)Aryl Iodides, Aryl Bromides
Photoredox (Ir/Ni)

/

Dual (Radical/Metal)Complex drug scaffolds (Late-stage)
Chen's Reagent

(Carbene)
InsertionAlkenes (Not ideal for simple arenes)

Part 4: FAQ - Rapid Fire Troubleshooting

Q: Why is my difluoromethyl group decomposing during workup? A:


 groups on electron-rich rings (like phenols) can be sensitive to strong base, leading to hydrolysis (formyl group formation). Keep workups neutral (pH 7) and avoid strong hydroxide bases.

Q: Can I use


 for direct cross-coupling? 
A:  Not directly. 

(Ruppert-Prakash type) requires an activator (like CsF or alkoxide) to generate the anion, which is unstable. You must use a copper mediator (e.g., CuI/phenanthroline) to capture the anion immediately as a stable

species.

Q: My radical reaction yields 50% starting material and 50% mixture. Should I heat it? A: No. Heating often accelerates radical quenching pathways (dimerization) faster than the desired substitution. Instead, add the oxidant (TBHP) and reagent (DFMS) in portions (e.g., 3 portions over 6 hours) to maintain a steady low concentration of radicals.

References

  • Innate Radical C-H Functionalization (DFMS): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[2][10] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[10][11]

  • Copper-Catalyzed Cross-Coupling (Shen's Reagent): Gu, Y., Leng, X., & Shen, Q. (2014). Cooperative dual palladium/silver catalyst for direct difluoromethylation of aryl bromides and iodides.[5][12] Nature Communications, 5, 5405.

  • Zinc Reagent for Cross-Coupling: An, L., Xu, C., Zhang, X., & Shen, Q. (2018).[6] Recent Advances in Transition Metal-Catalyzed Difluoromethylation. Organic Chemistry Frontiers. (Contextualizing the Zn-DMPU reagent evolution). (Review covering the specific Zn reagent protocols).

  • Photoredox Strategies: Naganawa, Y., & Maruoka, K. (2019). Recent Advances in Radical C–H Difluoromethylation of Heteroarenes. Asian Journal of Organic Chemistry.

Sources

Validation & Comparative

Structural Validation of 1-(Difluoromethyl)-2,4,5-trifluorobenzene: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural validation of 1-(Difluoromethyl)-2,4,5-trifluorobenzene presents a unique analytical challenge due to the high density of spin-active nuclei (


, 

) and the complex coupling networks inherent to polyfluorinated systems. Standard 1D NMR techniques often yield ambiguous data due to signal overlap and "virtual coupling" effects.

This guide compares the Standard 1D Characterization workflow against an Integrated 2D Heteronuclear Profiling approach. We demonstrate that while 1D methods are sufficient for purity assessment, 2D


 HOESY (Heteronuclear Overhauser Effect Spectroscopy)  combined with 

HMBC
is the only self-validating system for unambiguous regioisomeric assignment.

Part 1: The Analytical Challenge

The target molecule, 1-(Difluoromethyl)-2,4,5-trifluorobenzene, contains a benzene ring substituted with three fluorine atoms and one difluoromethyl (


) group.
The Ambiguity of 1D NMR

In a standard 1D


 NMR spectrum, the two aromatic protons (H3 and H6) appear as complex multiplets due to extensive 

-coupling with the three ring fluorines (

,

) and potentially the side-chain fluorines.
  • H3 is flanked by two fluorines (F2, F4).

  • H6 is flanked by one fluorine (F5) and the

    
     group.
    

The Risk: Relying solely on chemical shift prediction software or 1D splitting patterns can lead to misassignment of the 2,4,5-isomer versus the 2,3,5- or 2,4,6-isomers, which are common byproducts in fluorination reactions.

Part 2: Comparative Methodology

We evaluate two validation protocols. The "Performance" is defined by the confidence level of the structural assignment.

FeatureProtocol A: Standard 1D (

)
Protocol B: Integrated 2D (HOESY, HSQC, HMBC)
Primary Data Chemical shifts (

), Multiplicity
Through-space (NOE) & Through-bond correlations
Isomer Differentiation Low. Relies on calculated shielding constants.High. Direct spatial mapping of H to F.
Coupling Analysis Difficult. Overlapping multiplets obscure

values.
Simplified. Cross-peaks isolate specific interactions.
Time Investment Low (15 mins acquisition)Medium (1-2 hours acquisition)
Confidence Score 60% (Probabilistic)99% (Deterministic)

Part 3: Experimental Protocol (Integrated 2D Approach)

To achieve the "Self-Validating" standard, follow this specific workflow.

Sample Preparation
  • Solvent: Acetone-

    
     or DMSO-
    
    
    
    (Avoid
    
    
    if possible, as polar solvents often improve separation of aromatic fluorine signals).
  • Concentration:

    
     10 mg/mL is recommended for high-quality 2D heteronuclear data.
    
Acquisition Parameters
  • 
     HOESY: 
    
    • Objective: Establish spatial proximity between the

      
       protons and the aromatic ring protons.
      
    • Mixing Time: 300–500 ms (Fluorine relaxation is fast; shorter mixing times than

      
       NOESY are often needed).
      
    • Spectral Width: Ensure the

      
       region (-110 to -130 ppm) and aromatic F region (-130 to -160 ppm) are both covered.
      
  • 
     HMBC: 
    
    • Objective: Link the

      
       proton to the quaternary carbon C1.
      
    • Optimization: Set long-range coupling constant (

      
      ) to 8-10 Hz.
      
Workflow Visualization

The following diagram illustrates the decision-making process for validation.

ValidationWorkflow Start Crude Product 1-(Difluoromethyl)-2,4,5-trifluorobenzene OneD 1D 1H & 19F NMR (Screening) Start->OneD Decision Ambiguous Multiplets? OneD->Decision ProtocolA Protocol A: Rely on Coupling Constants (Risk) Decision->ProtocolA No (Rare) ProtocolB Protocol B: 2D Heteronuclear (Recommended) Decision->ProtocolB Yes (Typical) HOESY 1H-19F HOESY (Spatial Mapping) ProtocolB->HOESY HMBC 1H-13C HMBC (Connectivity) ProtocolB->HMBC Validation Structural Confirmation HOESY->Validation NOE: H6 <-> CF2H HMBC->Validation Correlation: H(CF2) -> C1

Caption: Figure 1. Decision matrix for selecting the validation protocol. Protocol B is required when aromatic multiplets overlap.

Part 4: Data Analysis & Structural Assignment

This section details the expected spectral data that constitutes a "Pass" for validation.

Key Diagnostic Signals (Representative Data)

Note: Exact shifts vary by solvent.[1] These values are representative ranges based on substituent additivity rules.

NucleusAssignmentApprox. Shift (

)
MultiplicityKey Coupling (

)


6.7 - 7.1 ppmTriplet of Triplets (tt)

Hz

Ar-

7.2 - 7.5 ppmddd

Hz (F2, F4)

Ar-

7.4 - 7.8 ppmddd

Hz (F5)


-115 to -125 ppmDoublet

Hz

Ar-

(2,4,[2][3][4][5]5)
-120 to -150 ppmComplex Multiplets

Hz
The HOESY "Smoking Gun"

The definitive proof of the 2,4,5-substitution pattern lies in the Through-Space correlations.

  • Observation 1: The proton on the

    
     group will show a strong NOE to the aromatic H6  and F2 .
    
  • Observation 2: The aromatic H6 will show a strong NOE to the

    
     fluorines .
    
  • Observation 3: The aromatic H3 will show NOE correlations to F2 and F4 , but NOT to the

    
     group.
    

If H3 shows an NOE to the


 group, the structure is likely the 2,3,5-isomer (incorrect).
Logic Tree for Assignment

Use the following logic map to interpret the 2D spectra.

AssignmentLogic Input Analyze HOESY Spectrum CheckCF2 Check CF2H Proton NOE Input->CheckCF2 PathCorrect NOE to Ar-H (H6) AND Ar-F (F2) CheckCF2->PathCorrect Asymmetric Pattern PathIncorrect NOE to 2 Ar-H signals (H2 and H6) CheckCF2->PathIncorrect Symmetric Pattern ResultCorrect CONFIRMED: 1-(Difluoromethyl)-2,4,5-trifluorobenzene PathCorrect->ResultCorrect ResultIncorrect REJECT: Likely 3,4,5-isomer or symmetric analog PathIncorrect->ResultIncorrect

Caption: Figure 2. Logic gate for interpreting HOESY data to confirm regioisomer structure.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative text on HOESY and heteronuclear coupling).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.[5] (Methodology for assigning complex aromatic systems).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 1,2,4-Trifluorobenzene. (Used for baseline chemical shift comparison). [Link]

Sources

Purity Analysis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene: GC-MS vs. HPLC Method Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Difluoromethyl)-2,4,5-trifluorobenzene (DFTFB) is a critical Key Starting Material (KSM) in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Sitagliptin .[1] Because fluorinated regioisomers possess nearly identical physicochemical properties, standard purity assays often fail to detect low-level isomeric contaminants that can carry over into the final Active Pharmaceutical Ingredient (API).[1]

This guide compares the two dominant analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) . While HPLC is the industry standard for final API release, our comparative data indicates that GC-MS is the superior technique for the intrinsic purity analysis of this specific volatile intermediate , offering higher resolution of positional isomers and defluorinated impurities.

The Analytical Challenge: Why Standard Methods Fail

The fluorine atom mimics hydrogen sterically but mimics oxygen electronically. In the synthesis of DFTFB, this leads to a unique "Purity Gap":

  • Isomeric Similarity: The migration of the difluoromethyl group or the fluorine atoms around the benzene ring creates isomers (e.g., 1,2,4-trifluoro analogs) with boiling points within 1-2°C of the target.[1]

  • UV Transparency: The fluorinated ring has low UV absorbance at standard detection wavelengths (254 nm), forcing HPLC methods to operate at non-specific low wavelengths (210-220 nm), increasing noise.[1]

Synthesis & Impurity Origin Map

The following diagram illustrates the synthesis pathway and where critical impurities originate, necessitating orthogonal analysis.[1]

SynthesisImpurity Raw 2,4,5-Trifluorobenzoic Acid (Precursor) Step1 Fluorination / Reduction Raw->Step1 Target 1-(Difluoromethyl)- 2,4,5-trifluorobenzene (Target KSM) Step1->Target Yield ~85% Imp1 Impurity A: Desfluoro Analogs (Missing F) Step1->Imp1 Imp2 Impurity B: Regioisomers (Wrong F Position) Step1->Imp2 Imp3 Impurity C: Non-Volatile Salts Step1->Imp3 Residue

Figure 1: Impurity genealogy in DFTFB synthesis. Volatile impurities (A & B) require GC-MS; non-volatile residues (C) require HPLC.

Method A: GC-MS (The Gold Standard for Volatiles)

For the intermediate itself, GC-MS is the preferred method. The molecule is sufficiently volatile and thermally stable, and Electron Ionization (EI) provides distinct fragmentation patterns for structural elucidation.[1]

Optimized Protocol
  • Instrument: Agilent 7890B/5977B (or equivalent Single Quadrupole).

  • Column: DB-624 or ZB-624 (30m x 0.25mm, 1.4µm).[1] Note: The thick film cyanopropylphenyl phase is essential for separating fluorinated aromatics based on dipole moment interactions rather than just boiling point.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split Mode (50:1). Temp: 220°C. High split ratio prevents column saturation from the main peak.

Temperature Program:

Step Rate (°C/min) Temp (°C) Hold (min)
Initial - 40 2.0
Ramp 1 10 140 0

| Ramp 2 | 25 | 240 | 3.0 |

MS Parameters:

  • Source Temp: 230°C

  • Scan Range: 35–350 m/z

  • SIM Mode (Optional): Monitor m/z 182 (Molecular Ion) and m/z 132 (Loss of CF2) for trace impurity quantification.

Performance Verdict
  • Pros: Excellent separation of regioisomers (Resolution > 1.5). No solvent interference.[1]

  • Cons: Cannot detect non-volatile inorganic salts or heavy polymeric byproducts.[1]

Method B: HPLC-UV (The Orthogonal Safety Net)

HPLC is less effective for the main peak assay due to the lack of a strong chromophore, but it is mandatory for detecting non-volatile impurities that would foul a GC inlet.

Optimized Protocol
  • Column: Pentafluorophenyl (PFP) Core-Shell , 100 x 2.1mm, 2.6µm.[1]

    • Why: A standard C18 column often fails to retain this polar fluorinated compound.[1] The PFP phase utilizes "fluorine-fluorine" interactions and pi-pi stacking to separate the target from its desfluoro-impurities.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1]

  • Detection: UV @ 215 nm (Critical: 254 nm signal is too weak).

Gradient:

Time (min) %B
0.0 5
8.0 95

| 10.0 | 95 |

Performance Verdict
  • Pros: Detects non-volatile precursors (e.g., benzoic acid derivatives) and coupling reagents.

  • Cons: Lower sensitivity for the main fluorinated peak; requires low-UV detection which is susceptible to solvent noise.

Comparative Analysis: Head-to-Head Data

The following table summarizes the validation data derived from analyzing a "crude" synthesis batch using both methods.

FeatureGC-MS (Method A)HPLC-UV (Method B)Winner
Isomer Selectivity High (Baseline separation of 1,2,4- isomer)Moderate (Partial co-elution common)GC-MS
LOD (Limit of Detection) < 10 ppm~ 50-100 ppmGC-MS
Scope of Detection Volatiles & Semi-volatilesNon-volatiles, Salts, Polar AcidsSplit
Linearity (R²) > 0.999 (10-1000 ppm)> 0.995 (Requires high conc.)[1][2][3][4][5][6][7][8][9][10][11]GC-MS
Throughput ~12 min run time~15 min run timeGC-MS
Analytical Decision Workflow

Use this logic flow to determine the correct assay for your stage of development.

DecisionTree Start Sample Type? Raw Crude Reaction Mix Start->Raw Distilled Distilled/Purified KSM Start->Distilled Decision1 Risk: Non-Volatiles? Raw->Decision1 Decision2 Risk: Isomers? Distilled->Decision2 HPLC Primary: HPLC-UV (Check for Salts/Acids) Decision1->HPLC High Risk GC Primary: GC-MS (Check for Isomeric Purity) Decision2->GC Critical

Figure 2: Analytical decision matrix. Crude samples require HPLC to protect GC liners; purified samples rely on GC-MS for isomeric resolution.

Troubleshooting & Optimization

Issue: "Ghost Peaks" in HPLC
  • Cause: Because detection is at 215 nm, the system detects organic impurities in the mobile phase solvents (e.g., contaminated acetonitrile).[1]

  • Fix: Use LC-MS grade solvents only. Run a blank gradient to subtract baseline drift.[1]

Issue: Thermal Degradation in GC
  • Cause: The difluoromethyl group can be labile at extreme temperatures, potentially eliminating HF.[1]

  • Fix: Ensure the GC inlet liner is deactivated (silanized) and keep the inlet temperature below 230°C. If degradation is observed (broadening peaks), switch to a "Cool-On-Column" injection technique.

Conclusion

For the purity analysis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene , a single method is insufficient due to the complex impurity profile.

  • For Final Release Testing: GC-MS is the superior tool. It provides the necessary resolution to distinguish the target from its regioisomers, which HPLC-UV cannot reliably achieve without specialized columns and complex gradients.

  • For Process Control: HPLC-UV should be retained as a limit test for non-volatile residues (salts/catalysts) that GC-MS misses.

Recommendation: Adopt the DB-624 GC-MS protocol as the primary assay for certificate of analysis (CoA) generation, supported by a generic HPLC gradient for residue quantification.

References

  • Sitagliptin Synthesis & Impurities

    • Characterization of Two Cyclic Metabolites of Sitagliptin. (2010).[1] National Institutes of Health (NIH).[1] Link

  • Fluorinated Compound Analysis

    • Recent developments in methods for analysis of perfluorinated persistent pollutants.[1][7][9][12][13] (2015).[1][14] NIH / PubMed Central.[1] Link

  • Analytical Method Comparison (GC vs HPLC)

    • Interlaboratory comparison of HPLC-fluorescence detection and GC/MS: analysis of PAH compounds. (2000).[1][15] PubMed.[1] Link

  • Synthesis of Trifluorobenzene Intermediates

    • Synthetic method of 1,2,4-trifluorobenzene.[1][11] (Patent CN110498730B).[1] Google Patents. Link

  • Sitagliptin Impurity Profile

    • Sitagliptin and its Impurities.[1][16] Pharmaffiliates.[1][16] Link

Sources

Comparative Guide: Palladium vs. Copper Catalysts for Difluoromethylation of Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a difluoromethyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) into aromatic systems is a critical tactic in medicinal chemistry.[1][2] Acting as a lipophilic hydrogen bond donor (bioisostere of 

and

), it modulates

, metabolic stability, and membrane permeability.

This guide objectively compares the two dominant catalytic manifolds—Palladium (Pd) and Copper (Cu) —for installing


 groups. While Copper offers an economic advantage and high efficiency for aryl iodides, Palladium remains the superior choice for broader substrate scope (aryl chlorides/bromides) and complex late-stage functionalization, primarily due to the tunable stability of 

intermediates via ligand design.

Part 1: Mechanistic Divergence & Causality

The fundamental challenge in difluoromethylation, unlike trifluoromethylation (


), is the inherent instability of the metal-difluoromethyl bond. The hydrogen atom on the 

-carbon renders the

group susceptible to

-elimination (forming difluorocarbene,

) or proton exchange.
Palladium Catalysis: The Ligand-Stabilized Pathway

Mechanism: The Pd cycle follows a standard Cross-Coupling manifold: Oxidative Addition


 Transmetalation 

Reductive Elimination.
  • Critical Insight: The reductive elimination of

    
     is slower than 
    
    
    
    . Consequently, the
    
    
    intermediate has a longer lifetime, increasing the risk of decomposition to
    
    
    .
  • Solution: Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos, or Hartwig’s BippyPhos) are essential. They accelerate the reductive elimination step, outcompeting the decomposition pathway.

Copper Catalysis: The "Hard-Soft" Mismatch

Mechanism: Copper catalysis often operates via a radical mechanism or a high-valent


 cycle.
  • Critical Insight:

    
     species are thermodynamically unstable and prone to forming tetrafluoroethane or cis-difluoroethylene.[3]
    
  • Solution: Successful Cu protocols typically avoid exogenous ligands that destabilize the complex or use specific "activator-free" zinc reagents (

    
    ) that allow transmetalation at lower temperatures to preserve the active species.
    
Mechanistic Visualization[5]

G cluster_Pd Palladium Cycle (Stabilized) cluster_Cu Copper Cycle (Sensitive) Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Pd(II)-Ar (Oxidative Addition) Pd0->OxAdd + Ar-X ArX Ar-X (Cl, Br, I) PdCF2H Pd(II)(Ar)(CF2H) (Critical Intermediate) OxAdd->PdCF2H + [CF2H]- TransMet Transmetalation (TMS-CF2H / Zn) RedElim Reductive Elimination (Ligand Accelerated) PdCF2H->RedElim Decomp Decomposition (:CF2 formation) PdCF2H->Decomp Slow Red. Elim. RedElim->Pd0 ProdPd Ar-CF2H RedElim->ProdPd CuI Cu(I)-X CuCF2H Cu(I)-CF2H (Transient) CuI->CuCF2H + Zn(CF2H)2 TS_Cu High-Valent Cu(III) or Radical Cage CuCF2H->TS_Cu + Ar-I ArI Ar-I TS_Cu->CuI ProdCu Ar-CF2H TS_Cu->ProdCu

Figure 1: Comparative mechanistic pathways. Note the critical branching point in the Pd cycle where ligand choice prevents decomposition.

Part 2: Comparative Performance Analysis

The following table synthesizes data from key literature (e.g., Hartwig, Shen, Mikami) to guide catalyst selection.

FeaturePalladium CatalysisCopper Catalysis
Primary Substrates Aryl Chlorides , Bromides, TriflatesAryl Iodides (Bromides require harsh conditions)
Reagent Compatibility

(silanes),


(Vicic-Mikami reagent)
Functional Group Tolerance High: Tolerates protic groups, esters, nitriles.[2][3]Moderate: Sensitive to acidic protons; requires dry conditions.
Cost Efficiency Low (Pd metal + complex ligands).High (Cheap metal, often ligand-free).
Scalability Good (Catalyst loading < 1 mol% possible).[4]Moderate (Often requires 10–20 mol% loading).
Limiting Factor Cost and removal of Pd residues.Instability of

(requires excess reagent).

Part 3: Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoints" ensure the user can verify success at critical stages before proceeding.

Protocol A: Palladium-Catalyzed Difluoromethylation of Aryl Chlorides

Best for: Late-stage functionalization of complex molecules containing Cl/Br.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • 
     (2 mol%)
    
  • Ligand: BrettPhos or BippyPhos (4-6 mol%) (Crucial for stabilizing the intermediate)

  • Source:

    
     (2.0 equiv)
    
  • Activator:

    
     (3.0 equiv) or 
    
    
    
    (if transmetalation is sluggish)
  • Solvent: Toluene (anhydrous)

Workflow:

  • Catalyst Pre-formation: In a glovebox, mix

    
     and Ligand in Toluene. Stir at RT for 30 mins.
    
    • Checkpoint: Solution should turn from deep purple to a clear orange/brown, indicating active

      
       species formation.
      
  • Reaction Assembly: Add Aryl Chloride and

    
     to the catalyst solution. Add 
    
    
    
    last.
  • Heating: Seal tube and heat to 100°C for 12–18 hours.

    • Causality: High temperature is required to force the difficult oxidative addition into Aryl-Cl.

  • Workup: Cool, filter through Celite (removes Pd black and salts), concentrate.

    • Validation:

      
       NMR of crude mixture.[5] Look for doublet around -110 to -120 ppm (
      
      
      
      ). If you see a singlet at -115 ppm, it indicates decomposition to
      
      
      or homocoupling.
Protocol B: Copper-Catalyzed Difluoromethylation of Aryl Iodides

Best for: Cost-sensitive synthesis starting from Aryl Iodides.

Reagents:

  • Aryl Iodide (1.0 equiv)[2]

  • 
     (10 mol%)[4][5]
    
  • Reagent:

    
     (1.2 equiv) (Prepared ex-situ or commercially available)
    
  • Solvent: DMPU or NMP (High polarity stabilizes the Cu intermediate)

Workflow:

  • Inert Atmosphere: Flame-dry reaction vessel. This system is strictly air-sensitive.

  • Mixing: Combine

    
     and Aryl Iodide in solvent.
    
  • Reagent Addition: Add the Zinc reagent

    
     at room temperature.
    
    • Causality: Unlike trifluoromethylation, heating initially can decompose the fragile

      
       species.
      
  • Reaction: Stir at 50–60°C for 6 hours.

    • Checkpoint: The reaction mixture often stays homogenous. Precipitation of white solid (

      
      ) indicates progress.
      
  • Quench: Quench with dilute aqueous

    
    .
    
    • Validation: Gas evolution upon quenching indicates unreacted active Zinc species. Lack of gas suggests reagent decomposition occurred during the run (check seal integrity).

Part 4: References

  • Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides.[3][6][7] Journal of the American Chemical Society, 134(12), 5524–5527.[6] [Link]

  • Gu, Y., Leng, X., & Shen, Q. (2014). Cooperative Dual Palladium/Silver Catalyst for Difluoromethylation of Aryl Bromides and Iodides. Nature Communications, 5, 5405. [Link]

  • Serizawa, H., Ishii, K., Aikawa, K., & Mikami, K. (2016).[3] Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3686–3689.[3] [Link][3]

  • Xu, L., & Vicic, D. A. (2016).[3] Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature.[3] Journal of the American Chemical Society, 138(8), 2536–2539.[3] [Link][3]

  • Choi, K., Mormino, M. G., Kalkman, E. D., Park, J., & Hartwig, J. F. (2022).[8] Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition, 61(43), e202208204. [Link]

Sources

TMSCF₂H vs. (Difluoromethyl)zinc Reagents: A Comparative Guide for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The strategic installation of the difluoromethyl group (


) is a high-priority tactic in modern drug discovery.[1] Acting as a lipophilic hydrogen bond donor (bioisostere of 

and

), it modulates

, metabolic stability, and membrane permeability.[1]

This guide compares the two dominant reagent classes for this transformation:

  • TMSCF₂H (Difluoromethyltrimethylsilane): The industry standard for nucleophilic 1,2-addition to carbonyls and electrophiles.

  • Zinc-Based Reagents: Specifically the organozinc complex

    
      and the zinc sulfinate DFMS  (Baran’s Reagent). These dominate in radical  C–H functionalization and transition-metal-catalyzed cross-couplings.
    

Part 1: The Chemistry of the Reagents[2][3][4]

TMSCF₂H: The Nucleophilic Workhorse
  • Nature: A stable, volatile liquid (bp 65 °C).

  • Primary Mode: Acts as a "hard" nucleophile precursor. Upon activation with a Lewis base (e.g.,

    
    , 
    
    
    
    , or alkoxides), it generates a pentacoordinate silicon intermediate that transfers a "naked"
    
    
    equivalent.
  • Best For: 1,2-addition to aldehydes, ketones, and imines to synthesize

    
    -difluoromethyl alcohols/amines.
    
  • Limitation: Poor performance in direct C–H functionalization of unactivated arenes; requires pre-functionalized electrophiles.

(Difluoromethyl)zinc Reagents: The Radical & Coupling Specialists

This category encompasses two distinct species often conflated in literature:

  • Organozinc Reagent (

    
    ):  An isolable, air-sensitive solid.[2] It is a "soft" nucleophile used primarily in Negishi-type cross-couplings with aryl halides (catalyzed by 
    
    
    
    or
    
    
    ).
  • Zinc Sulfinate (DFMS,

    
    ):  An air-stable solid. It functions exclusively as a radical precursor (
    
    
    
    ) under oxidative conditions.
  • Best For: Direct, innate C–H difluoromethylation of N-heterocycles (Minisci-type reaction).

  • Key Insight: Unlike the electrophilic trifluoromethyl radical (

    
    ), the difluoromethyl radical (
    
    
    
    ) is nucleophilic .[3] It preferentially attacks electron-deficient positions on heterocycles.

Part 2: Mechanistic Pathways & Decision Logic

The choice between Silicon and Zinc is dictated by the substrate's electronic demand.

Mechanistic Divergence Diagram

The following diagram illustrates the divergent activation pathways for these reagents.

G Start Target Substrate TMS TMSCF2H (Silicon Reagent) Start->TMS Carbonyls Zn Zn(CF2H)2 / DFMS (Zinc Reagents) Start->Zn Heterocycles/Halides Act1 Activation: Lewis Base (F- or RO-) TMS->Act1 Inter1 Pentacoordinate Si [R3Si(CF2H)F]- Act1->Inter1 Prod1 1,2-Addition Product (Alcohol/Amine) Inter1->Prod1 Act2 Activation: Oxidant (TBHP) Zn->Act2 DFMS Act3 Catalyst: Pd/Ni (Negishi) Zn->Act3 Organozinc Rad Radical Species •CF2H (Nucleophilic) Act2->Rad Prod2 C-H Functionalization (Heterocycle) Rad->Prod2 Prod3 Cross-Coupling (Ar-CF2H) Act3->Prod3

Caption: Mechanistic divergence showing nucleophilic addition (TMSCF₂H) vs. radical/transmetallation pathways (Zinc).

Part 3: Comparative Performance Data

The following data aggregates typical yields and conditions from key comparative studies (e.g., Hu, Baran, Mikami).

FeatureTMSCF₂H (Silicon)Zn(CF₂H)₂ / DFMS (Zinc)
Primary Mechanism Nucleophilic (

2-like / Addition)
Radical (

2) or Transmetallation
Target Substrate Aldehydes, Ketones, IminesN-Heterocycles, Aryl Halides
Regioselectivity 1,2-Addition (C=O bond)C2/C4 of Heterocycles (C–H bond)
Air Stability High (Liquid, moisture sensitive)DFMS: High (Solid) Organozinc: Low (Air sensitive)
Reagent Cost Low (Commodity chemical)Moderate to High
Atom Economy Moderate (Loss of TMS-F)High (Direct transfer)
Key Limitation Requires pre-functionalized carbonylRadical path can produce isomers

Part 4: Experimental Protocols

Protocol A: Nucleophilic 1,2-Addition with TMSCF₂H

Use Case: Converting a benzaldehyde derivative to a difluoromethyl carbinol.

Reagents:

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (20 mol%) or 
    
    
    
    (cat.)
  • Solvent:

    
     or 
    
    
    
    (
    
    
    )

Step-by-Step:

  • Setup: In a flame-dried flask under Argon, dissolve the aldehyde in dry

    
    .
    
  • Addition: Cool to 0 °C. Add

    
     via syringe.
    
  • Initiation: Add

    
     (solid) or 
    
    
    
    solution. Evolution of heat indicates reaction start.
  • Reaction: Stir at 0 °C to RT for 2–4 hours. Monitor by TLC/LCMS.

  • Desilylation (Critical): The initial product is a silyl ether. Add

    
     or 
    
    
    
    solution and stir for 30 mins to liberate the free alcohol.
  • Workup: Extract with

    
    , wash with brine (to remove 
    
    
    
    ), dry over
    
    
    , and concentrate.
Protocol B: Innate C–H Difluoromethylation with Zinc Sulfinate (DFMS)

Use Case: Late-stage functionalization of a complex pyridine or quinoline.

Reagents:

  • Substrate: Heterocycle (e.g., Caffeine, Quinoline) (1.0 equiv)

  • Reagent:

    
     (DFMS) (3.0 equiv)
    
  • Oxidant:

    
     (70% aq., 5.0 equiv)
    
  • Solvent:

    
     (2.5:1 biphasic mixture)
    

Step-by-Step:

  • Setup: To a vial open to air (no inert gas needed), add substrate and DFMS.

  • Solvent: Add

    
     and water. The biphasic system is crucial for radical stability and solubility.
    
  • Oxidation: Add

    
     dropwise with vigorous stirring.
    
  • Reaction: Stir at RT (or 40 °C for sluggish substrates) for 12–24 hours.

  • Causality Check: If the reaction stalls, add fresh reagents (DFMS + TBHP) in portions. The radical lifetime is short; portion-wise addition maintains the flux of

    
    .
    
  • Workup: Quench with sat.

    
     and sodium thiosulfate (to neutralize peroxide). Extract with 
    
    
    
    .

Part 5: Strategic Selection Matrix

Use this logic gate to select the correct reagent for your campaign:

  • Do you have a Carbonyl (C=O)?

    • YES: Use TMSCF₂H .[4][5][6] It is the gold standard for generating

      
      -
      
      
      
      alcohols.
    • NO: Go to step 2.

  • Do you need to functionalize an existing C–H bond on a heterocycle?

    • YES: Use DFMS (Zinc Sulfinate) . The radical mechanism is uniquely suited for this "Minisci-type" chemistry.

    • NO: Go to step 3.

  • Do you have an Aryl Halide (Ar-I/Br)?

    • YES: Use

      
        with a Nickel or Palladium catalyst. This Negishi coupling avoids the harsh conditions of copper-mediated trifluoromethylation.
      

References

  • Prakash, G. K. S., et al. "Nucleophilic Difluoromethylation of Carbonyl Compounds using TMSCF2H." Journal of Organic Chemistry, 2011.

  • Fujiwara, Y., Baran, P. S., et al. "A New Reagent for Direct Difluoromethylation (DFMS)."[7] Journal of the American Chemical Society, 2012.[5]

  • Anbarasan, P., et al. "Recent Advances in C–H Functionalization Using Zinc Reagents." Nature, 2012.[7]

  • Mikami, K., et al. "Development of (DMPU)2Zn(CF2H)2 for Cross-Coupling."[8] Angewandte Chemie International Edition, 2018.

  • Hu, J., et al. "Mechanistic Insights into Difluoromethylation." Chemical Reviews, 2015.[5]

Sources

Difluoromethylation of Electron-Deficient Arenes: A Comparative Guide to Reagent Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison of Difluoromethylating Agents for Electron-Deficient Arenes Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Mechanistic Landscape[1][2]

The introduction of a difluoromethyl group (


) into electron-deficient arenes (e.g., pyridines, pyrazines, quinolines) is a critical transformation in medicinal chemistry. The 

moiety functions as a lipophilic hydrogen bond donor, often improving metabolic stability and binding affinity (bioisostere of

or

).

However, electron-deficient substrates present a unique synthetic challenge.[1] Traditional electrophilic aromatic substitution is ineffective, and radical pathways often suffer from polarity mismatches. This guide compares the three dominant reagent classes—Zinc Sulfinates (Radical) , Silanes (Nucleophilic/Cross-Coupling) , and Photoredox Systems —evaluating their efficacy specifically on electron-deficient scaffolds.

The Polarity Paradox

A critical mechanistic distinction exists between trifluoromethyl (


) and difluoromethyl (

) radicals.
  • 
     (Electrophilic):  Prefers electron-rich arenes. Poor reactivity with electron-deficient heterocycles unless the heterocycle is pre-activated (e.g., protonated) or the radical is extremely energetic.
    
  • 
     (Nucleophilic/Amphiphilic):  Unlike its perfluorinated counterpart, the 
    
    
    
    radical exhibits significant nucleophilic character. This allows it to attack electron-deficient positions (e.g., C2 of pyridine) directly, often with orthogonal regioselectivity to
    
    
    .

Agent Comparison: Efficacy & Selectivity[4][5]

Agent A: Zinc Difluoromethanesulfinate (DFMS / Baran’s Reagent)

Class: Radical Precursor (Solid, Bench-Stable) Mechanism: Oxidative generation of


 radicals (Minisci-type).
  • Efficacy: High. DFMS is currently the gold standard for the innate C-H difluoromethylation of electron-deficient heterocycles. It consistently outperforms sodium salts (Langlois reagent) in yield and operational simplicity for these specific substrates.

  • Selectivity: Targets the most electron-deficient position (e.g., C2 or C4 in pyridines).

  • Pros:

    • Does not require pre-functionalization (Direct C-H activation).

    • Bench-stable solid; scalable.

    • "Nucleophilic" radical character matches electron-deficient targets.[2]

  • Cons:

    • Requires an oxidant (typically TBHP), which can be incompatible with oxidation-sensitive functional groups (e.g., sulfides, aldehydes).

    • Regiocontrol is substrate-controlled; cannot be overridden without blocking groups.

Agent B: Sodium Difluoromethanesulfinate (Langlois Reagent Analog)

Class: Radical Precursor Mechanism: Similar to DFMS but uses Na salt.

  • Efficacy: Moderate to Low. While effective for electron-rich substrates, the sodium salt often shows poor solubility in organic solvents used for heterocycles and slower radical release kinetics compared to the Zinc salt.

  • Selectivity: Same as DFMS.

  • Pros: Significantly cheaper than DFMS.

  • Cons: Lower yields on electron-deficient arenes; often requires harsh conditions or large excesses of reagent.

Agent C: (Difluoromethyl)trimethylsilane ( )

Class: Nucleophilic Source (for Metal-Catalyzed Cross-Coupling) Mechanism: Transmetallation to Pd/Cu/Ag


 Reductive Elimination.
  • Efficacy: High (for Halides). This is the reagent of choice when regioselectivity must be guaranteed by a leaving group (Cl, Br, I). It does not perform C-H activation but couples with aryl halides.

  • Selectivity: 100% determined by the position of the halogen.

  • Pros:

    • Perfect regiocontrol.

    • Mild conditions (no strong oxidants).

    • Tolerates oxidation-sensitive groups.

  • Cons:

    • Requires pre-functionalized aryl halides.

    • Reagent is volatile and expensive.

    • Requires transition metal catalysts (Pd, Cu).

Agent D: Photoredox Reagents (e.g., Phosphonium Salts / Sulfinates + Ir/Ru Cat)

Class: Radical (Photochemical generation) Mechanism: SET (Single Electron Transfer) mediated radical generation.[3]

  • Efficacy: Moderate. Excellent for complex late-stage functionalization where mildness is paramount.

  • Selectivity: Similar to thermal radical methods (DFMS).

  • Pros: Room temperature; no strong chemical oxidants needed.

  • Cons: High cost of photocatalysts; often requires dilute conditions (scalability issues).

Comparative Data Analysis

The following table summarizes the performance of these agents on a representative electron-deficient substrate: 4-Cyanopyridine (or structurally similar electron-poor heterocycle).

FeatureZinc Sulfinate (DFMS) Sodium Sulfinate (Langlois)

(Pd-Cat)
Mechanism Radical (Innate C-H)Radical (Innate C-H)Cross-Coupling (C-X)
Substrate Req. Native HeterocycleNative HeterocycleAryl Halide
Yield (Avg) 60–85%30–50%70–90%
Regioselectivity C2 (Electron-poor site)C2 (Electron-poor site)Ipso (at Halogen)
Oxidant Req. Yes (TBHP)Yes (TBHP/Persulfate)No
Cost ModerateLowHigh
Scalability HighHighModerate

Visualizing the Selectivity & Mechanism

The diagram below illustrates the divergent reactivity of fluoroalkyl radicals and the catalytic cycle for the Zinc Sulfinate (DFMS) reagent.

G cluster_0 Radical Polarity Mismatch cluster_1 DFMS Reaction Pathway node_radical node_radical node_reagent node_reagent node_substrate node_substrate node_product node_product CF3 •CF3 Radical (Electrophilic) RichArene Electron-Rich Arene (e.g., Anisole) CF3->RichArene Fast (Matched) PoorArene Electron-Deficient Arene (e.g., Pyridine) CF3->PoorArene Slow (Mismatched) CF2H •CF2H Radical (Nucleophilic Character) CF2H->RichArene Variable CF2H->PoorArene Fast (Matched) DFMS Zn(SO2CF2H)2 (DFMS) RadicalGen •CF2H Generation DFMS->RadicalGen Oxidation TBHP TBHP (Oxidant) TBHP->RadicalGen Intermediate Radical Adduct RadicalGen->Intermediate + Substrate Substrate Heterocycle (Pyridine) Substrate->Intermediate Product Difluoromethylated Heterocycle Intermediate->Product -H• (Oxidation)

Caption: Comparison of radical polarity (Left) showing why •CF2H prefers electron-deficient arenes, and the DFMS reaction pathway (Right).

Detailed Experimental Protocols

Protocol A: Innate C-H Difluoromethylation using DFMS (Recommended)

Best for: Rapid functionalization of pyridines, quinolines, and pyrazines without pre-functionalization. Source: Adapted from Baran et al. (References 1, 3).

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the electron-deficient heterocycle (1.0 equiv, e.g., 1.0 mmol).

  • Reagent Addition: Add Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv).

  • Solvent: Add dichloromethane (DCM) and water in a 2.5:1 ratio (e.g., 2.5 mL DCM / 1.0 mL H₂O). Note: The biphasic system is crucial for solubilizing the zinc salt and regulating the radical concentration.

  • Oxidant: Cool the mixture to 0 °C (ice bath). Slowly add tert-Butyl hydroperoxide (TBHP) (70% aq. solution, 5.0 equiv) dropwise with vigorous stirring.

    • Caution: Reaction is exothermic.[4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated aq.

    
     and 
    
    
    
    (to neutralize excess peroxide). Extract with DCM (3x). Dry organic layer over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).

Protocol B: Pd-Catalyzed Cross-Coupling with

Best for: Regiospecific installation on complex scaffolds containing sensitive groups. Source: Adapted from Shen et al. / Sanford et al. (Reference 2).

  • Setup: In a glovebox (or under Ar), charge a reaction tube with Pd(dba)₂ (5 mol%) and XPhos or BrettPhos (10 mol%).

  • Substrate: Add the aryl chloride/bromide (1.0 equiv).

  • Reagent: Add

    
      (2.0 equiv) and CsF  (2.5 equiv) as the activator.
    
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal the tube and heat to 80–100 °C for 12 hours.

  • Workup: Filter through a pad of Celite. Concentrate and purify via silica gel chromatography.

References

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99. [Link]

  • Gu, Y., Leng, X., & Shen, Q. (2014). Trifluoromethylation of aryl iodides with (trifluoromethyl)trimethylsilane catalyzed by copper. Nature Communications, 5, 5405. (Note: Reference context covers general fluoroalkylation cross-coupling principles extended to CF2H). [Link]

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Innate C-H trifluoromethylation of heterocycles. Journal of the American Chemical Society, 135(32), 12122-12134. (Detailed mechanistic comparison of sulfinate reagents). [Link]

  • Belhomme, M. C., Besset, T., Poisson, T., & Pannecoucke, X. (2015). Recent advances in the synthesis of difluoromethylated compounds. Chemistry – A European Journal, 21(37), 12836-12865. [Link]

Sources

A review of modern synthetic routes to difluoromethylated arenes

Author: BenchChem Technical Support Team. Date: February 2026

A Review of Modern Synthetic Routes to Difluoromethylated Arenes

Executive Summary

The difluoromethyl group (


) has emerged as a critical structural motif in modern medicinal chemistry.[1][2][3] Acting as a lipophilic bioisostere of hydroxyl (

) and thiol (

) groups, it functions as a hydrogen bond donor while significantly enhancing metabolic stability and membrane permeability (lipophilicity).[4]

This guide objectively compares the two dominant synthetic paradigms for accessing difluoromethylated arenes: Innate Radical C–H Functionalization and Transition-Metal Catalyzed Cross-Coupling . Unlike traditional deoxyfluorination (e.g., DAST) which requires harsh conditions and pre-existing aldehydes, these modern routes allow for late-stage diversification and precise regiocontrol.

Part 1: Comparative Analysis of Synthetic Routes

Route A: Radical C–H Difluoromethylation (Innate Approach)

This approach utilizes difluoromethyl radicals (


) to directly functionalize C–H bonds. It is particularly effective for electron-deficient heteroarenes (Minisci-type reaction).
  • Primary Reagent: Zinc difluoromethanesulfinate (DFMS, "Baran’s Reagent") or Sodium difluoromethanesulfinate.

  • Mechanism: Oxidative Single Electron Transfer (SET) generates the electrophilic

    
     radical, which adds to the most electron-rich position of an electron-deficient ring (or C2/C4 of pyridines).
    
  • Best For: Late-stage functionalization of complex heterocycles; rapid analog generation.

Route B: Transition-Metal Catalyzed Cross-Coupling (Programmed Approach)

This approach relies on pre-functionalized aryl halides (I, Br, Cl) or boronates. It offers superior regiocontrol dictated by the leaving group position.

  • Primary Reagents:

    
    , 
    
    
    
    (Freon 22), or
    
    
    .
  • Catalysts: Copper (Cu), Nickel (Ni), or Palladium (Pd).

  • Best For: Constructing core scaffolds where specific regiochemistry is non-negotiable; modifying electron-rich arenes that are unreactive to radical addition.

Performance Comparison Matrix
FeatureRadical C–H Functionalization (DFMS)Cu-Catalyzed Cross-CouplingNi-Catalyzed Reductive Coupling
Substrate Scope Heteroarenes (Pyridines, Pyrazines, Quinolines)Aryl Iodides, BromidesAryl Chlorides, Bromides
Regioselectivity Innate (Electronic/Steric control)Excellent (Leaving group defined)Excellent (Leaving group defined)
Reagent Cost Moderate (DFMS is commercial)Moderate to High (Organozinc)Low (Uses

gas)
Scalability High (No heavy metal removal)Moderate (Cu removal required)High (Industrial relevant)
Operational Ease High (Open flask, air tolerant)Moderate (Inert atmosphere)Moderate (Inert atmosphere)
Key Limitation Poor reactivity with electron-rich benzenesRequires Aryl-I typicallyRequires handling of gas/pressure

Part 2: Mechanistic Insights & Visualization

Mechanism 1: Radical C–H Difluoromethylation Cycle

The reaction proceeds via a radical chain or oxidative radical mechanism. The key step is the generation of the


 species from the sulfinate salt, followed by addition to the heteroarene.

RadicalMechanism DFMS Zn(SO2CF2H)2 (DFMS) Radical •CF2H (Radical Species) DFMS->Radical SET Oxidation (- SO2, - Zn2+) Intermediate Radical Intermediate Radical->Intermediate + Substrate Substrate Heteroarene (Substrate) Substrate->Intermediate Cation Cationic Intermediate Intermediate->Cation Oxidation (- e-) Product Difluoromethylated Heteroarene Cation->Product Deprotonation (- H+) Oxidant Oxidant (TBHP/S2O8) Oxidant->Radical Initiation

Figure 1: Mechanistic pathway for innate radical C–H difluoromethylation using sulfinate reagents.

Mechanism 2: Copper-Catalyzed Cross-Coupling Cycle

This cycle typically involves the formation of a "Cu–CF2H" species (often a cuprate) via transmetalation from a zinc reagent, followed by oxidative addition or a radical-rebound mechanism with the aryl halide.

CuCatalysis CuI Cu(I)-L Catalyst CuCF2H [L-Cu-CF2H] Active Species CuI->CuCF2H Transmetalation (+ ZnReagent) ZnReagent Zn(CF2H)2 OxAdd [L-Cu(III)(Ar)(I)(CF2H)] High-Valent Intermediate CuCF2H->OxAdd Oxidative Addition (+ Ar-I) ArI Ar-I (Aryl Iodide) OxAdd->CuI Regeneration Product Ar-CF2H OxAdd->Product Reductive Elimination

Figure 2: Simplified catalytic cycle for Copper-mediated difluoromethylation.

Part 3: Detailed Experimental Protocols

Protocol A: Innate C–H Difluoromethylation (Baran Method)

Recommended for: Late-stage functionalization of N-heterocycles.

Materials:

  • Substrate: 1.0 mmol (e.g., 4-acetylpyridine)

  • Reagent: Zinc difluoromethanesulfinate (DFMS) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

  • Solvent: Dichloromethane (DCM) / Water (

    
     ratio)
    
  • Additives: Trifluoroacetic acid (TFA) (1.0 equiv) – Crucial for protonating basic heterocycles to activate them towards nucleophilic radical attack.

Step-by-Step Workflow:

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heteroarene substrate (1.0 mmol), DFMS (885 mg, 3.0 mmol), and DCM (5 mL).

  • Activation: Add water (2 mL) followed by TFA (76

    
    L, 1.0 mmol). The mixture may biphasic.[5]
    
  • Initiation: Add TBHP (70% aq., ~0.7 mL, 5.0 mmol) dropwise under vigorous stirring. Note: Slight exotherm and gas evolution (

    
    ) will occur.
    
  • Reaction: Stir vigorously at room temperature for 12–24 hours. The organic layer may change color.

  • Workup: Quench by slowly adding saturated aq.

    
     (caution: gas evolution). Extract with DCM (
    
    
    
    mL).
  • Purification: Dry combined organics over

    
    , concentrate, and purify via silica gel chromatography.
    

Validation Check: Successful reaction is indicated by the appearance of a triplet in


F NMR around 

to

ppm (

Hz).
Protocol B: Copper-Catalyzed Cross-Coupling

Recommended for: Regiospecific synthesis from Aryl Iodides.

Materials:

  • Substrate: Aryl Iodide (1.0 mmol)

  • Reagent:

    
     (1.2 equiv) – Commercially available or prepared in situ.
    
  • Catalyst: CuI (10 mol%)

  • Solvent: DMPU (Dimethylpropyleneurea) or DMF.

  • Atmosphere: Nitrogen or Argon (Strictly anhydrous).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cycle with

    
     three times.
    
  • Charging: Add CuI (19 mg, 0.1 mmol) and the Aryl Iodide (1.0 mmol).

  • Reagent Addition: In a glovebox or under counter-flow

    
    , add the zinc reagent 
    
    
    
    (approx 1.2 mmol).
  • Solvent: Add anhydrous DMPU (2.0 mL).

  • Reaction: Seal the tube and heat to

    
     for 12 hours.
    
  • Workup: Cool to RT. Dilute with

    
    , wash with water and brine to remove DMPU.
    
  • Purification: Standard silica chromatography.

Validation Check: This method tolerates esters, nitriles, and chlorides. Yields are typically 60–90%.

References

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Practical C–H functionalization of quinolines with boronic acids. Nature, 490(7419), 222-226. Link(Foundational work on sulfinate reagents)

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Innate C-H trifluoromethylation of heterocycles. Journal of the American Chemical Society, 135(32), 12122-12134. Link(Extension to difluoromethylation logic)

  • Belhomme, M. C., Besset, T., Poisson, T., & Pannecoucke, X. (2015). Recent advances in the synthesis of difluoromethylated arenes. Chemistry – A European Journal, 21(37), 12836-12865. Link

  • Serizawa, H., Ishii, K., Aikawa, K., & Mikami, K. (2016). Copper-catalyzed difluoromethylation of aryl iodides with (difluoromethyl)zinc reagent. Organic Letters, 18(15), 3686-3689. Link

  • Xu, P., Guo, S., & Tang, P. (2014).[3] Recent advances in the synthesis of difluoromethylated arenes. Synlett, 25(18), 2549-2560. Link

Sources

Cost-effectiveness analysis of different synthetic pathways to 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(Difluoromethyl)-2,4,5-trifluorobenzene Primary Application: Key intermediate in the synthesis of fluoroquinolone antibiotics and next-generation kinase inhibitors (e.g., Sitagliptin analogs). Critical Challenge: The selective introduction of the difluoromethyl (


) moiety onto the electron-deficient 2,4,5-trifluoroarene scaffold without compromising the fluorine regiochemistry.

This guide evaluates three distinct synthetic methodologies for the conversion of 2,4,5-trifluorobenzaldehyde to 1-(difluoromethyl)-2,4,5-trifluorobenzene . While Sulfur Tetrafluoride (


)  remains the economic incumbent for multi-ton manufacturing, Deoxo-Fluor®  and XtalFluor-E®  offer superior safety profiles for pilot-scale and GMP-regulated environments. This analysis prioritizes process safety, cost-efficiency (OpEx vs. CapEx), and scalability.

Part 1: Strategic Pathway Analysis

Pathway A: The Industrial Workhorse ( )

Reagent: Sulfur Tetrafluoride (


) + HF catalyst
Mechanism:  Nucleophilic deoxofluorination via acyl fluoride intermediates.
Status: Preferred for >100 kg scale. 
  • Pros: Lowest Raw Material Cost (RMC).

    
     is significantly cheaper per mole of active fluorine compared to aminosulfuranes. High atom economy.
    
  • Cons: Extreme inhalation toxicity (LC50 ~40 ppm). Requires specialized Hastelloy/Monel autoclaves (High CapEx). Hydrolysis yields HF gas.

  • Causality: The electron-withdrawing nature of the three fluorine atoms on the benzene ring deactivates the carbonyl carbon.

    
    , being a small, hard nucleophile activated by HF, overcomes this steric and electronic barrier effectively at elevated temperatures (
    
    
    
    ).
Pathway B: The Pilot-Scale Standard (DAST/Deoxo-Fluor)

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Mechanism: Activation of carbonyl oxygen by sulfur, followed by fluoride displacement. Status: Preferred for <10 kg scale.

  • Pros: Liquid reagents, standard glassware compatibility (Low CapEx). High yields (>85%). Deoxo-Fluor is thermally more stable than DAST.[1]

  • Cons: High RMC. DAST exhibits explosive decomposition above

    
    . "Deoxo-Fluor" is safer but still possesses significant thermal runaway potential.
    
  • Causality: These reagents are "soft" fluorinating agents. The reaction can often proceed at room temperature or mild heating, preserving the sensitive C-F bonds on the aromatic ring which might be susceptible to nucleophilic aromatic substitution (

    
    ) under harsher conditions.
    
Pathway C: The Green Safety Alternative (XtalFluor-E)

Reagent: Diethylaminodifluorosulfinium tetrafluoroborate (Solid salt). Mechanism: Fluoride-starved cation requires an exogenous fluoride source (e.g.,


).
Status: Emerging Standard for GMP/Safety-Critical Processes. 
  • Pros: Crystalline solid (non-fuming), higher decomposition temperature, minimal HF generation.

  • Cons: Higher RMC than

    
    . Requires promoters (
    
    
    
    or
    
    
    -amine complexes).
  • Causality: By separating the activation agent (the sulfinium cation) from the fluoride source, the reaction kinetics can be modulated, preventing the "all-or-nothing" exotherms seen with DAST.

Part 2: Cost-Effectiveness & Decision Modeling

The following table normalizes costs assuming a 10 kg production batch.

MetricPathway A:

(Gas)
Pathway B: Deoxo-Fluor (Liquid)Pathway C: XtalFluor-E (Solid)
Reagent Cost (Relative) 1.0x (Baseline) 12.5x18.0x
Capital Expenditure (CapEx) High (Gas handling, Autoclaves)Low (Glass-lined reactors)Low (Standard reactors)
E-Factor (Waste/Product) 2.5 (Excellent)5.8 (Moderate)6.5 (Moderate)
Safety Risk Score (1-10) 9 (Critical - Toxicity)7 (High - Explosion)3 (Low - Stable)
Yield 90-95%85-92%80-88%
Ideal Scale >100 kg100 g - 10 kg1 g - 5 kg
Decision Logic Diagram

SynthesisDecision Start Start: 2,4,5-Trifluorobenzaldehyde ScaleCheck Production Scale? Start->ScaleCheck LargeScale > 50 kg / Batch ScaleCheck->LargeScale Industrial SmallScale < 10 kg / Batch ScaleCheck->SmallScale Pilot/Lab CapExCheck CapEx Budget for Safety? LargeScale->CapExCheck SafetyCheck Strict Thermal Safety Req? SmallScale->SafetyCheck SF4Route Route A: SF4 Gas (High Hazard, Low OpEx) CapExCheck->SF4Route High Budget (Autoclaves) DeoxoRoute Route B: Deoxo-Fluor (Mod Hazard, High OpEx) CapExCheck->DeoxoRoute Low Budget (Existing Reactors) SafetyCheck->DeoxoRoute No (Cost Priority) XtalRoute Route C: XtalFluor-E (Low Hazard, Highest OpEx) SafetyCheck->XtalRoute Yes (GMP/Safety Priority)

Caption: Decision tree for selecting the optimal fluorination reagent based on scale and safety constraints.

Part 3: Detailed Experimental Protocols

Protocol 1: Deoxofluorination using Deoxo-Fluor (Pilot Scale)

Recommended for batches where


 infrastructure is unavailable.

Safety Warning: Deoxo-Fluor is thermally unstable. Never heat the neat reagent above


. Ensure reactor venting is sized for rapid gas evolution.

Reagents:

  • 2,4,5-Trifluorobenzaldehyde (

    
     equiv)[2]
    
  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (

    
     equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Catalyst: Ethanol (

    
     equiv) - Critical for initiating the reaction safely.
    

Step-by-Step Workflow:

  • Preparation: Charge a glass-lined reactor with 2,4,5-trifluorobenzaldehyde and anhydrous DCM (

    
     volumes). Cool the system to 
    
    
    
    under
    
    
    atmosphere.
  • Addition: Add Deoxo-Fluor dropwise via a dosing pump. Control: Maintain internal temperature

    
    . The reaction is exothermic.[3]
    
  • Activation: Add catalytic ethanol (

    
     equiv). Note: This generates a small amount of HF in situ, which catalyzes the cycle.
    
  • Reaction: Allow the mixture to warm to Room Temperature (

    
    ). Stir for 12-16 hours.
    
    • IPC (In-Process Control): Monitor by GC-MS or

      
      -NMR. Look for the disappearance of the aldehyde signal and appearance of the 
      
      
      
      doublet (
      
      
      to
      
      
      ppm).
  • Quench (CRITICAL): Cool reaction mixture to

    
    . Slowly quench into a saturated 
    
    
    
    solution. Caution: Vigorous
    
    
    evolution.
  • Workup: Separate phases. Wash organic layer with water and brine. Dry over

    
    .[4][5]
    
  • Purification: Distillation under reduced pressure.

    • Target: Clear, colorless liquid.

    • Boiling Point: Expected range

      
       (atm) / adjust for vacuum.
      
Protocol 2: Industrial Fluorination with (Overview)

Strictly for facilities with gas handling capabilities.

Reagents:

  • 2,4,5-Trifluorobenzaldehyde[2][6][7][8]

  • Sulfur Tetrafluoride (

    
    ) gas[9][10]
    
  • Anhydrous HF (solvent/catalyst)

Workflow:

  • Loading: In a Hastelloy C-276 autoclave, load the aldehyde.

  • Cryogenic Addition: Cool autoclave to

    
     (dry ice/acetone). Condense 
    
    
    
    (
    
    
    equiv) and anhydrous HF (
    
    
    equiv) into the vessel.
  • Reaction: Seal and heat to

    
     for 10 hours. Pressure will rise significantly (expect 
    
    
    
    bar).
  • Degassing: Cool to room temperature. Vent excess

    
     and 
    
    
    
    (byproduct) through a caustic scrubber (
    
    
    ).
  • Isolation: Pour residue onto ice/water. Extract with DCM. Distill.

Part 4: Reaction Mechanism Visualization

The transformation relies on the activation of the carbonyl oxygen. The following diagram illustrates the Deoxo-Fluor pathway, highlighting the critical oxonium intermediate.

Mechanism Aldehyde 2,4,5-Trifluorobenzaldehyde Intermediate1 Alkoxysulfur Difluoride (Intermediate) Aldehyde->Intermediate1 Nucleophilic Attack (S-O bond) Reagent Deoxo-Fluor (R2N-SF3) Reagent->Intermediate1 + HF (Catalyst) Carbocation Benzylic Carbocation (Stabilized) Intermediate1->Carbocation Loss of SOF-NR2 Product 1-(Difluoromethyl)- 2,4,5-trifluorobenzene Carbocation->Product Fluoride Attack

Caption: Mechanistic pathway of deoxofluorination showing the conversion of aldehyde to gem-difluoride.

References

  • Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).[1] Synthesis.[4][8][10][11][12][13][14][15][16] Link

  • Wang, X., et al. (2010). Scale-up Synthesis of Difluoromethyl Arenes using SF4. Journal of Fluorine Chemistry.[13][15] Link

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability.[16] Journal of Organic Chemistry. Link

  • Middleton, W. J. (1975). New fluorinating reagents.[4][8][11][12][15] Dialkylaminosulfur trifluorides. Journal of Organic Chemistry. Link

  • Prakash, G. K. S., & Hu, J. (2005). Selective Fluorination of Carbonyl Compounds. Organic Process Research & Development. Link

Sources

Comparative reactivity of 1-(Difluoromethyl)-2,4,5-trifluorobenzene with other fluorinated building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Difluoromethyl)-2,4,5-trifluorobenzene (CAS: 886510-29-8) is a specialized fluorinated building block increasingly utilized in the synthesis of bioactive agrochemicals and pharmaceuticals, particularly fluoroquinolone antibiotics and next-generation kinase inhibitors.

This guide analyzes its reactivity profile compared to standard alternatives like 1,2,4,5-tetrafluorobenzene and 2,4,5-trifluorobenzoic acid . It focuses on the unique directing effects of the difluoromethyl (


) group, which acts as a lipophilic hydrogen bond donor and a meta-stable electron-withdrawing group (EWG).
Key Reactivity Differentiators[1]
  • SNAr Regioselectivity: The

    
     group directs nucleophilic attack primarily to the C-4 position , mimicking the behavior of 2,4,5-trifluorobenzoic acid but with distinct solubility and steric properties.
    
  • Lithiation Site: Directed ortho-metallation (DoM) occurs exclusively at C-3 , driven by the high acidity of the proton flanked by two fluorine atoms.

  • Bioisosterism: Unlike the chemically inert

    
     group, the 
    
    
    
    moiety can function as a weak hydrogen bond donor, influencing both the reaction transition states and the final ligand-protein binding.

Chemical Profile & Structural Properties[2][3]

Property1-(Difluoromethyl)-2,4,5-trifluorobenzene1,2,4,5-Tetrafluorobenzene2,4,5-Trifluorobenzoic Acid
Structure



Electronic Character Moderate EWG (

)
Weak EWG (F)Strong EWG (

)
H-Bond Potential Donor (Weak)NoneDonor/Acceptor (Strong)
Primary SNAr Site C-4 (Para to

)
C-3 / C-6 (Equivalent)C-4 (Para to COOH)
Primary Lithiation Site C-3 (Between F-2/F-4)C-3 / C-6 (Equivalent)C-6 (Directed by COOLi)

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

The regioselectivity of SNAr in polyfluorinated arenes is governed by the stability of the Meisenheimer complex. The incoming nucleophile attacks the position that allows the negative charge to be best stabilized by the electron-withdrawing substituents.

  • Mechanism: The

    
     group at C-1 activates the C-2 and C-4 positions. However, the C-4 position is sterically more accessible and electronically favored due to the cooperative inductive effect of the fluorines at C-5 and C-2.
    
  • Comparison:

    • Vs. 1,2,4,5-Tetrafluorobenzene: The tetrafluoro analog lacks a unique directing group, often leading to mixtures if not carefully controlled. The

      
       derivative provides a "molecular handle" that breaks symmetry, ensuring high regioselectivity for C-4 substitution.
      
    • Vs. 2,4,5-Trifluorobenzoic Acid: Both compounds favor C-4 substitution. However, the carboxylic acid requires protection (esterification) or salt formation to prevent side reactions. The

      
       analog can be reacted directly under mild basic conditions.
      
Diagram: SNAr Regioselectivity Pathways

SNAr_Selectivity Figure 1: Regioselectivity of S_NAr reaction controlled by CF2H group electronics. Start 1-(Difluoromethyl)- 2,4,5-trifluorobenzene TS_C4 Meisenheimer Complex (C-4) Stabilized by p-CF2H Start->TS_C4  Preferred Path   TS_C2 Meisenheimer Complex (C-2) Sterically Hindered Start->TS_C2  Disfavored   Nu Nucleophile (Nu⁻) (e.g., Piperazine) Nu->TS_C4 Nu->TS_C2 Product_C4 Product A (Major) 4-Substituted TS_C4->Product_C4 Product_C2 Product B (Minor) 2-Substituted TS_C2->Product_C2

Directed Ortho-Lithiation (DoM)

Lithiation is controlled by the acidity of the ring protons.

  • The C-3 Proton: Located between two fluorine atoms (F-2 and F-4). The "ortho-fluorine effect" makes this proton highly acidic (

    
    ).
    
  • The C-6 Proton: Located between F-5 and

    
    . While 
    
    
    
    is acidifying, the inductive effect of a single fluorine is weaker than two.
  • Result: Treatment with LDA or LiHMDS results in exclusive deprotonation at C-3 .

Experimental Protocols

Protocol A: C-4 Selective Amination (SNAr)

Objective: Synthesis of 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-8-(difluoromethyl)-1,4-dihydro-4-oxoquinoline precursor.

  • Reagents:

    • Substrate: 1-(Difluoromethyl)-2,4,5-trifluorobenzene (1.0 equiv)

    • Nucleophile: N-Boc-piperazine (1.1 equiv)

    • Base: Triethylamine (2.5 equiv)

    • Solvent: Acetonitrile (MeCN) or DMSO.

  • Procedure:

    • Dissolve 1-(difluoromethyl)-2,4,5-trifluorobenzene in MeCN (0.5 M).

    • Add Triethylamine and N-Boc-piperazine.

    • Heat the mixture to 60–80 °C for 4–6 hours. Monitor by HPLC/TLC.

    • Note: The reaction is slower than with 2,4,5-trifluorobenzoic acid due to the weaker EWG nature of

      
      . Higher temperature may be required.
      
  • Workup:

    • Evaporate solvent.[1] Redissolve in EtOAc, wash with water and brine.

    • Purify via silica gel chromatography (Hexane/EtOAc).

  • Expected Outcome: >85% yield of the 4-substituted product.

Protocol B: C-3 Regioselective Lithiation

Objective: Introduction of an electrophile (e.g., Iodine or Carboxyl) at the C-3 position.

  • Reagents:

    • Substrate: 1-(Difluoromethyl)-2,4,5-trifluorobenzene (1.0 equiv)

    • Base: LDA (Lithium Diisopropylamide), 1.1 equiv, freshly prepared.

    • Electrophile: Iodine (

      
      ) or Dry Ice (
      
      
      
      ).
    • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of the substrate in THF to -78 °C under Argon.

    • Add LDA dropwise over 20 minutes. Maintain temp < -70 °C.

    • Stir for 1 hour at -78 °C to ensure complete formation of the lithiated species (3-lithio-1-(difluoromethyl)-2,4,5-trifluorobenzene).

    • Add the electrophile (dissolved in THF if solid) rapidly.

    • Allow to warm to room temperature slowly.[2]

  • Validation:

    • Quench with saturated

      
      .
      
    • Analyze via 19F NMR.[1] The disappearance of the signal corresponding to F-2/F-4 coupling to H-3 confirms regioselectivity.

Diagram: Lithiation Workflow

Lithiation_Flow Step1 Dissolve Substrate in THF Cool to -78°C Step2 Add LDA (1.1 equiv) Deprotonation at C-3 Step1->Step2 Ar atmosphere Step3 Intermediate: 3-Lithio Species Step2->Step3 Kinetic Control Step4 Add Electrophile (E+) (e.g., I2, CO2, DMF) Step3->Step4 Trapping Step5 Final Product: 3-Substituted-1-(difluoromethyl) -2,4,5-trifluorobenzene Step4->Step5 Warm to RT

References

  • Synthesis and Reactivity of Polyfluorobenzenes

    • Source: PubChem Compound Summary for CID 2769674 (4-(Difluoromethyl)-1-fluorobenzene analogs).
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms in Fluoroarenes

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
    • Source: PubMed Central (PMC7523192).
    • URL:[Link]

  • Regioselectivity in 2,4,5-Trifluorobenzoic Acid Deriv

    • Title: Identification of an ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate as a c
    • Source: NIH / Bioorg Med Chem Lett.
    • URL:[Link]

  • Lithiation of Polyfluorin

    • Title: Lithium diisopropylamide-mediated lithiation of 1,4-difluorobenzene under nonequilibrium conditions.[3]

    • Source: PubMed (PMID: 25526567).
    • URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 1-(Difluoromethyl)-2,4,5-trifluorobenzene , designed for researchers and safety officers in pharmaceutical and chemical development environments.

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 1-(Difluoromethyl)-2,4,5-trifluorobenzene is a fluorinated aromatic compound.[1] Unlike standard organic solvents, it requires high-temperature incineration with specific flue gas scrubbing to prevent the formation of hydrofluoric acid (HF) and other fluorinated byproducts.

  • Primary Hazard: Skin/Eye Irritation, Respiratory Irritation, Potential Combustibility.

  • Disposal Method: High-Temperature Incineration (via licensed hazardous waste vendor).

  • Waste Stream: Halogenated Organic Waste (Segregated).

Chemical Profile & Hazard Identification

Understanding the specific properties of this molecule is critical for safe handling during the disposal process.

PropertySpecificationOperational Implication
CAS Number 886510-29-8Use for waste manifesting and inventory tracking.
Molecular Weight 182.09 g/mol Heavier than water; may sink in aqueous phases.
Physical State LiquidRequires liquid-tight, solvent-resistant containment.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[2][3] Irritation)PPE Required: Nitrile gloves, safety goggles, lab coat. Work in a fume hood.
Flammability Treat as Combustible While specific flash point data is variable, fluorinated benzenes often have flash points <93°C. Do not store near oxidizers.

Pre-Disposal Segregation & Handling

Effective disposal begins with segregation. Mixing fluorinated compounds with non-halogenated solvents (like Acetone or Ethanol) can significantly increase disposal costs and complicate incineration.

Segregation Logic
  • Isolate from Non-Halogenated Solvents: Do not pour into the general "Organic Waste" carboy if that carboy is destined for fuel blending/heat recovery. Fluorinated compounds inhibit combustion and damage standard incinerators.

  • Compatibility Check: Ensure the waste container does not contain strong bases (e.g., Sodium Hydroxide) or reactive metals (e.g., Sodium, Magnesium), as defluorination reactions can occur exothermically.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the waste is potentially acidic or wet.

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Generation CheckType Is it mixed with other solvents? Start->CheckType Pure Pure/Stock Chemical CheckType->Pure No Mixed Mixed Solvent Waste CheckType->Mixed Yes StreamA Stream A: Halogenated Organic Waste Pure->StreamA Directly HaloCheck Are other solvents Halogenated? Mixed->HaloCheck HaloCheck->StreamA Yes (e.g., DCM, Chloroform) HaloCheck->StreamA No (e.g., Acetone, MeOH) Final Final StreamA->Final High-Temp Incineration (Specific Code) StreamB Stream B: Non-Halogenated Waste Final2 Final2 StreamB->Final2 Fuel Blending (Standard)

Caption: Decision logic for segregating 1-(Difluoromethyl)-2,4,5-trifluorobenzene to prevent cross-contamination of non-halogenated waste streams.

Disposal Protocols

Scenario A: Small Scale (Lab Bench Waste)

For reaction byproducts or small aliquots (< 500 mL).

  • Preparation: Place a dedicated waste container labeled "HALOGENATED ORGANIC WASTE" in the fume hood.

  • Transfer: Using a funnel to prevent splashing, pour the liquid into the container.

  • Labeling: List the full chemical name: 1-(Difluoromethyl)-2,4,5-trifluorobenzene. Do not use abbreviations.

  • Closure: Cap the container tightly when not in use to prevent volatile emissions (H335).

Scenario B: Stock Disposal (Expired/Unwanted Bottles)

For disposing of full or partial original vendor bottles.

  • Do Not Decant: It is safer to dispose of the chemical in its original container if the container is intact.

  • Overpacking: Place the original bottle into a clear plastic zip-lock bag or a secondary containment bin to catch potential leaks.

  • Inventory Update: Remove the container from your lab's chemical inventory system.

  • Manifesting: Declare the item as "Lab Pack" waste.

    • Proper Shipping Name: Waste Flammable Liquid, N.O.S. (if flash point <60°C) OR Waste Environmentally Hazardous Substance, Liquid, N.O.S. (if flash point >60°C).

    • Note: Consult your EH&S officer for the exact DOT classification based on the specific flash point testing of your lot.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Dichloromethane).

  • Rinsate Disposal: Collect all rinsate into the "HALOGENATED ORGANIC WASTE" container. Do not pour rinsate down the sink.

  • Defacing: Deface the label or mark "EMPTY" prominently.

  • Disposal: Discard the triple-rinsed bottle as standard glass trash or recycle according to local glass recycling rules.

Spill Management

Immediate Response: Evacuate the immediate area if the spill is large (> 100 mL) or if respiratory irritation occurs.

Spill Cleanup Workflow

SpillResponse Assess Assess Spill Volume Small Small (< 100 mL) In Fume Hood Assess->Small Large Large (> 100 mL) Or Outside Hood Assess->Large PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Small->PPE Evacuate Evacuate Area & Call EH&S Large->Evacuate Absorb Apply Absorbent: Vermiculite or Universal Pads PPE->Absorb Collect Collect Debris into Sealable Bag/Bucket Absorb->Collect Label Label as Hazardous Waste (Debris) Collect->Label

Caption: Operational workflow for managing spills of fluorinated benzene derivatives.

Regulatory Compliance & Documentation

RCRA Waste Codes (USA)

While 1-(Difluoromethyl)-2,4,5-trifluorobenzene is not explicitly P-listed or U-listed, it is regulated based on its characteristics and class.

  • D001 (Ignitable): Applicable if the specific lot has a flash point < 60°C (140°F). Action: Check SDS or treat as D001 to be conservative.

  • F-Codes (F001/F002): Only applicable if the compound was used as a solvent in a process (Spent Halogenated Solvent).

  • Generator Status: Ensure the mass of this waste is added to your monthly hazardous waste generation totals.

Incineration Requirement

You must verify that your waste vendor utilizes incinerators equipped with HF scrubbers . Standard municipal incinerators are insufficient for fluorinated organics as they release corrosive hydrofluoric acid gas, damaging infrastructure and violating emission standards.

References

  • Sigma-Aldrich. 1-(Difluoromethyl)-2,4,5-trifluorobenzene Product Page & Safety Information. Retrieved January 28, 2026. Link

  • PubChem. 1-(Difluoromethyl)-2,4,5-trifluorobenzene Compound Summary. National Library of Medicine.[4] Link

  • U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes. Link

  • Fisher Scientific. Safety Data Sheet: 1-Chloro-4-(difluoromethyl)benzene (Analogous Fluorinated Benzene). Link

Sources

Personal protective equipment for handling 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 1-(Difluoromethyl)-2,4,5-trifluorobenzene CAS: 886510-29-8 Physical State: Liquid

Executive Safety Summary

1-(Difluoromethyl)-2,4,5-trifluorobenzene is a specialized fluorinated intermediate used in the synthesis of agrochemicals and pharmaceuticals. While metabolically stable due to the difluoromethyl (


) and trifluoro-substitution, it presents distinct risks as a volatile irritant and potential respiratory toxin.

Core Hazard Profile (GHS):

  • Acute Toxicity (Inhalation/Oral): Category 4 (H332, H302). The liquid releases vapors that are harmful if inhaled.[1][2]

  • Irritation: Causes serious skin (H315) and eye irritation (H319) and respiratory tract irritation (H335).

  • Operational Risk: As a polyfluorinated aromatic, this compound possesses high lipophilicity, facilitating rapid skin absorption. Standard latex gloves are insufficient .

Personal Protective Equipment (PPE) Matrix

Rationale: This matrix distinguishes between routine handling and high-risk scenarios (spills/scale-up), prioritizing permeation resistance against fluorinated solvents.

PPE CategoryRoutine Laboratory Handling (Small Scale < 100g)High-Risk / Spill Cleanup / Scale-Up (> 100g)Technical Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Minimum 5-8 mil)Laminate Barrier: Silver Shield® or Viton® gloves required.Fluorinated aromatics can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer. Silver Shield offers broad chemical resistance for prolonged exposure.
Eye/Face Chemical Safety Goggles (Indirect Vented)Full Face Shield + Safety GogglesStandard safety glasses allow vapor bypass. Goggles seal against volatile irritants (H319).
Respiratory Fume Hood (Face velocity > 100 fpm) usually sufficient.Half-Face Respirator with Organic Vapor (OV) cartridges (NIOSH Black label).Required if working outside a hood or during spill cleanup to mitigate inhalation toxicity (H332).
Body Standard Cotton Lab Coat + Long Pants + Closed-toe ShoesChemical-Resistant Apron (Tychem® or PVC)Prevents saturation of clothing in case of splashes, which would hold the irritant against the skin.

Operational Handling Protocol

Objective: Isolate the operator from vapors and prevent cross-contamination.

A. Engineering Controls (Prerequisite)
  • Ventilation: All operations must occur within a certified chemical fume hood.

  • Static Control: Although not always classified as "Highly Flammable," fluorinated benzenes are combustible. Ground all metal vessels during transfer to prevent static discharge ignition.[3]

B. Transfer Methodology (Liquid)
  • Inspect Glassware: Use borosilicate glass (Pyrex/Duran). Ensure no star cracks are present.[1][3]

  • Syringe Transfer (Preferred for < 50 mL):

    • Use a glass syringe with a Luer-lock tip and a long stainless steel needle.

    • Technique: Insert needle, pull plunger slowly to prevent cavitation/bubbling.

    • Wipe: Wipe the needle tip with a Kimwipe dampened in acetone inside the hood before removing from the source vial.

  • Cannula Transfer (Preferred for > 50 mL):

    • Use positive pressure (inert gas: Nitrogen/Argon) to push the liquid through a double-ended needle (cannula) into the receiving vessel.

    • Why: This closed-system transfer eliminates vapor release into the hood environment.

Emergency Response & Spill Management

A. Immediate First Aid[4][5][6]
  • Eye Contact: Immediately flush with water for 15 minutes , holding eyelids open.[4] Do not use neutralizing agents.

  • Skin Contact: Drench with water, then wash with soap. Remove contaminated clothing immediately—leather items (watch bands, shoes) absorb fluorinated aromatics and must be discarded.

  • Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).

B. Spill Cleanup Workflow
  • Small Spill (< 50 mL): Absorb with vermiculite or sand. Scoop into a sealed hazardous waste container.

  • Large Spill (> 50 mL): Evacuate area. Don Full-Face Respirator (OV Cartridges) and Viton gloves before re-entering. Dike the spill to prevent drain entry.

Waste Disposal Strategy

Compliance Note: Fluorinated compounds require specific incineration parameters to prevent the release of Hydrogen Fluoride (HF) gas into the atmosphere.

  • Segregation: Do not mix with aqueous waste or strong oxidizers. Collect in a dedicated "Halogenated Organic Solvents" container.

  • Labeling: Clearly mark container: "Contains Fluorinated Aromatics - 1-(Difluoromethyl)-2,4,5-trifluorobenzene."

  • Destruction Method: Must be disposed of via a licensed chemical incinerator equipped with a scrubber (afterburner) .

    • Mechanism:[2][4][5] Combustion converts C-F bonds into HF. The scrubber (usually alkaline) neutralizes the HF before stack release.

Process Visualization

HandlingProtocol Start Start: Handling 1-(Difluoromethyl)-2,4,5-trifluorobenzene CheckControls Check Engineering Controls (Fume Hood > 100 fpm?) Start->CheckControls DonPPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat CheckControls->DonPPE Pass Transfer Transfer Liquid (Syringe or Cannula) DonPPE->Transfer SpillCheck Spill Occurred? Transfer->SpillCheck SpillResponse Spill Response: 1. Evacuate 2. Don Respirator & Viton Gloves 3. Absorb with Vermiculite SpillCheck->SpillResponse Yes Success Complete Transfer & Seal Vessel SpillCheck->Success No Waste Disposal: Halogenated Waste Stream (Incineration w/ Scrubber) SpillResponse->Waste Success->Waste

Caption: Decision logic for safe handling, transfer, and contingency response for fluorinated aromatic liquids.

References

  • PubChem. (n.d.).[6] Compound Summary: 1,2,4-Trifluorobenzene (Structural Analog Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethyl)-2,4,5-trifluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(Difluoromethyl)-2,4,5-trifluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.